(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,2S)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13+,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCFBNYPXMBDES-XBFCOCLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CCCC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of action of chiral amino alcohol ligands
An In-depth Technical Guide to the Mechanism of Action of Chiral Amino Alcohol Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amino alcohol compounds are a cornerstone of modern asymmetric synthesis, valued for their versatility, steric influence, and coordinating ability.[1] Derived from the readily available chiral pool of amino acids, these scaffolds function as highly effective catalysts, ligands for transition metals, and chiral auxiliaries.[1][2] Their mechanism of action is multifaceted, ranging from the formation of rigid, stereodirecting transition states in metal-catalyzed reactions to the generation of transient chiral intermediates in organocatalysis.[1] This guide provides a detailed exploration of the core mechanisms through which amino alcohols exert stereocontrol, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate their pivotal role in the synthesis of enantiomerically enriched molecules.
Introduction: The Foundational Role of Chiral Amino Alcohols in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a critical objective in modern chemistry.[1] Chiral 1,2-amino alcohols and their derivatives are among the most powerful tools for achieving this, as they can be easily prepared from the reduction of abundant chiral amino acids.[1][2] Their efficacy stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that directs the stereochemical outcome of a reaction.[1][3] This guide will focus on three primary mechanisms of action:
-
As Chiral Ligands in Transition Metal Catalysis: Forming well-defined complexes with metals like Ruthenium, Rhodium, and Iridium to catalyze reactions such as asymmetric transfer hydrogenation.[1]
-
As Organocatalysts: Acting directly, or as precursors, to catalyze reactions without a metal, notably in reductions and carbon-carbon bond-forming reactions.[4][5]
-
As Chiral Auxiliaries: Covalently and reversibly attached to a substrate to direct a diastereoselective transformation.[1]
Mechanism in Metal-Catalyzed Reactions: A Symphony of Coordination and Activation
The predominant application of chiral amino alcohols is as ligands in transition metal-catalyzed asymmetric reactions. The bifunctional nature of the ligand, possessing both a Lewis basic amino group and a hydroxyl group, is central to their mechanism of action.
Asymmetric Transfer Hydrogenation of Ketones (Noyori-type)
A classic example is the Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The catalytic cycle, often referred to as a metal-ligand bifunctional mechanism, involves the cooperative action of the metal center and the ligand.[1][6]
Catalytic Cycle of Ru-Catalyzed Asymmetric Transfer Hydrogenation:
The accepted mechanism involves an 18-electron Ru-hydride species as the active catalyst.[1] The amino group of the ligand and the metal center work in concert to transfer a hydride to the ketone and a proton to the carbonyl oxygen via a six-membered transition state.[1][7]
Experimental Protocol: Monitoring Catalyst Formation and Reaction Progress via ¹H NMR
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [RuCl₂(p-cymene)]₂ and the chiral amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol) in anhydrous isopropanol.[8]
-
Initiation: Add a base, such as potassium hydroxide, to the solution to facilitate the formation of the active Ru-hydride species.[9]
-
NMR Analysis: Transfer an aliquot of the reaction mixture to an NMR tube under an inert atmosphere. Acquire ¹H NMR spectra at regular intervals to observe the disappearance of the starting ketone and the appearance of the chiral alcohol product. The enantiomeric excess can be determined by chiral HPLC or by using a chiral shift reagent in the NMR analysis.[10]
Enantioselective Addition of Diethylzinc to Aldehydes
Chiral amino alcohols are highly effective ligands for the enantioselective addition of organozinc reagents to aldehydes. The mechanism involves the formation of a chiral zinc-alkoxide complex which then acts as a chiral Lewis acid to coordinate the aldehyde.
The amino alcohol first reacts with diethylzinc to form a dimeric zinc complex. This complex then reacts with another equivalent of diethylzinc to generate a monomeric, catalytically active species. The aldehyde coordinates to the zinc center, and the ethyl group is transferred to one enantiotopic face of the aldehyde, directed by the steric environment of the chiral ligand.
Table 1: Enantioselectivity in the Diethylzinc Addition to Benzaldehyde with Various Chiral Amino Alcohols
| Chiral Amino Alcohol Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Toluene | 0 | 98 | 95 | [11] |
| (1S,2R)-(+)-N,N-Dimethylamino-1,2-diphenylethanol | Hexane | 25 | 95 | 92 | [12] |
| Chiral amino alcohol 13a | Toluene | 0 | 95 | ~100 | [11][12] |
| Chiral amino alcohol 13b | Toluene | 0 | 95 | ~100 | [11][12] |
Mechanism as Organocatalysts: The Corey-Bakshi-Shibata (CBS) Reduction
Chiral amino alcohols serve as precursors to highly effective oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones, a reaction known as the Corey-Bakshi-Shibata (CBS) reduction.[4][5][13]
Mechanism of the Corey-Bakshi-Shibata Reduction:
-
Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the oxazaborolidine catalyst.[13][14]
-
Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to borane (the reductant). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a potent hydride donor.[5][13]
-
Substrate Coordination: The ketone coordinates to the now more Lewis acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the bulky group on the catalyst.[5]
-
Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone through a six-membered, chair-like transition state.[5][7] This step is stereodetermining.
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, and an acidic workup liberates the chiral alcohol, regenerating the catalyst for the next cycle.[5]
Experimental Protocol: In-situ Generation of CBS Catalyst and Ketone Reduction
-
Catalyst Formation: In a flame-dried flask under argon, dissolve the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in anhydrous THF. Add a solution of borane-dimethyl sulfide complex dropwise at 0 °C. Stir the mixture for 1 hour at room temperature to form the oxazaborolidine catalyst in situ.[15]
-
Reduction: Cool the solution to the desired reaction temperature (e.g., -20 °C) and add a solution of the prochiral ketone in anhydrous THF dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of methanol, followed by 1N HCl. Extract the product with an organic solvent, dry, and concentrate.
-
Purification and Analysis: Purify the chiral alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
The Role of Hydrogen Bonding and Other Non-covalent Interactions
In many catalytic systems employing chiral amino alcohols, hydrogen bonding plays a crucial role in achieving high stereoselectivity.[16][17] The hydroxyl group of the amino alcohol can act as a hydrogen bond donor, activating an electrophile or stabilizing a transition state.[16] For instance, in certain organocatalyzed reactions, the amino alcohol can form a hydrogen bond with a substrate, bringing it into close proximity with the catalytic site and orienting it for a stereoselective transformation.[17]
Conclusion
The mechanisms of action of chiral amino alcohol ligands are diverse and elegant, relying on a combination of steric hindrance, electronic effects, and the formation of well-organized transition states. Their bifunctional nature allows for cooperative catalysis, where both the amino and hydroxyl groups play active roles in substrate activation and stereocontrol. A thorough understanding of these mechanisms is paramount for the rational design of new, more efficient chiral catalysts for the synthesis of complex, enantiomerically pure molecules, a continuous endeavor in pharmaceutical and materials science.
References
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing).
- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.
- New Approach Facilitates Chiral Amino Alcohol Synthesis.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes - ResearchGate.
- Corey–Itsuno reduction - Wikipedia.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH.
- Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions - Globe Thesis.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central.
- Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction | Journal of the American Chemical Society.
- Mechanism of the CBS reduction of ketones, proposed by Core et al. - ResearchGate.
- Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by Chiral Brønsted Acid. | Request PDF - ResearchGate.
- Asymmetric hydrogenation - Wikipedia.
- Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcoholsElectronic supplementary information (ESI) available: experimental details. See [Link] | Request PDF - ResearchGate.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH.
- Chiral Amino Alcohols Research Articles - Page 1 - R Discovery.
- New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses.
- Hydrogen-bond catalysis - Wikipedia.
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH.
- Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones - Semantic Scholar.
- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH.
- Small-Molecule H-Bond Donors in Asymmetric Catalysis - The Doyle Group.
- Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach | Organic Letters - ACS Publications.
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globethesis.com [globethesis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Stereochemistry of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is a chiral amino alcohol of significant interest in asymmetric synthesis and drug development. Its rigid cyclohexane backbone and multiple stereocenters make it a valuable chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the stereochemical aspects of this molecule, including its synthesis, structural elucidation, and applications. By delving into the causality behind its stereochemical control, this document serves as a technical resource for researchers leveraging this and similar chiral molecules in their work.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a privileged class of compounds in organic synthesis and medicinal chemistry.[1][2] Their prevalence in natural products and pharmaceuticals underscores their importance. The defined spatial arrangement of the amino and hydroxyl groups allows for chelation to metal centers, creating a chiral environment that can effectively bias the stereochemical outcome of a reaction. This compound, with its three stereocenters, presents a well-defined three-dimensional structure that is key to its function in asymmetric synthesis. The commercial availability of this compound as a drug intermediate suggests its utility in the synthesis of complex, biologically active molecules.[3][4]
Stereoselective Synthesis
The synthesis of this compound requires precise control over the formation of its three chiral centers. A logical and commonly employed strategy for constructing such molecules is through diastereoselective reductive amination.[5] This approach involves the reaction of a chiral amine with a ketone, followed by reduction of the resulting imine.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule involves the disconnection of the C-N bond formed via reductive amination. This reveals (1S,2S)-2-aminocyclohexanol and acetophenone as the key precursors. The stereochemistry of the cyclohexyl moiety would be established first, followed by the diastereoselective introduction of the phenylethyl group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol: Diastereoselective Reductive Amination
This protocol describes a general procedure for the diastereoselective reductive amination of (1S,2S)-2-aminocyclohexanol with acetophenone. The choice of reducing agent is critical for achieving high diastereoselectivity. Sodium triacetoxyborohydride is often a mild and selective reagent for this transformation.[6]
Step 1: Imine Formation
-
To a solution of (1S,2S)-2-aminocyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetophenone (1.1 eq.).
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions. The exothermicity of the reaction should be controlled.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Structural Elucidation and Stereochemical Assignment
The definitive assignment of the stereochemistry of this compound relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray crystallography.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm). A quartet for the methine proton of the phenylethyl group coupled to the methyl protons. A doublet for the methyl group of the phenylethyl moiety. Complex multiplets for the cyclohexyl ring protons. The protons on the carbons bearing the hydroxyl and amino groups (C1 and C2) would appear as distinct multiplets, with their chemical shifts and coupling constants being diagnostic of their relative stereochemistry (cis/trans).[7][8] |
| ¹³C NMR | Resonances for the aromatic carbons. Signals for the carbons of the cyclohexyl ring, with the carbons attached to the oxygen and nitrogen atoms (C1 and C2) appearing at lower field. Signals for the methine and methyl carbons of the phenylethyl group.[4][9] |
| Mass Spec. | The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Common fragmentation patterns for cyclohexanol derivatives include the loss of water (M-18) and fragmentation of the cyclohexyl ring.[10][11] |
| IR Spec. | A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic moieties. C-N and C-O stretching bands in the fingerprint region. |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a chiral molecule.[12] Obtaining a crystal structure of this compound would definitively confirm the cis relationship of the amino and hydroxyl groups on the cyclohexane ring and the R configuration of the phenylethylamino substituent relative to the (1S,2S) configuration of the cyclohexyl backbone. The crystal packing would also reveal intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.
Caption: Experimental workflow for structural elucidation.
Applications in Asymmetric Synthesis and Drug Development
The well-defined stereochemistry of this compound makes it a powerful tool in asymmetric synthesis, where it can be employed as a chiral ligand or a chiral auxiliary.
As a Chiral Ligand
The amino and hydroxyl groups can coordinate to a metal center, forming a chiral catalyst. This catalyst can then mediate a variety of transformations, such as asymmetric reductions, additions, and cyclizations, with high enantioselectivity. The rigid cyclohexane backbone restricts the conformational flexibility of the ligand, leading to a more ordered transition state and, consequently, higher stereochemical induction.
As a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. The this compound moiety can be attached to a substrate, for example, through the formation of an amide or an ester. The steric bulk and the defined stereochemistry of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction.
Caption: Logical workflow for the use as a chiral auxiliary.
Conclusion
This compound represents a valuable chiral building block for both academic research and industrial applications in drug development. Its synthesis, while requiring careful stereochemical control, can be achieved through established methodologies like diastereoselective reductive amination. A thorough structural characterization, ideally including X-ray crystallography, is paramount for confirming its absolute and relative stereochemistry, which is the foundation of its utility in asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral molecules like this compound will undoubtedly increase.
References
- Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000, 56 (17), 2561–2576. [Link]
- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876. [Link]
- Crysalin. (1S,2S)-2-R)-1-Phenylethylamino)cyclohexanol. [Link]
- Organic Syntheses. (R)- AND (S)-MANDELIC ACID SALTS OF TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL. [Link]
- PubChem. rel-(1R,2S)-2-Phenylcyclohexanol. [Link]
- Google Patents. Process for the preparation of optically active 2-arylcyclohexanols.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- ResearchGate. 13 C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). [Link]
- ResearchGate. 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1-propanol HCl (1a). [Link]
- MDPI. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. [Link]
- Google Patents.
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]
- ResearchGate. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). [Link]
- National Center for Biotechnology Information.
- MDPI. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
- ResearchGate.
- PubChem. (1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol. [Link]
- ScienceDirect. A practical synthesis of enantiopure N-carbobenzyloxy-N′-phthaloyl-cis-1,2-cyclohexan ediamine by asymmetric reductive amination and the Curtius rearrangement. [Link]
- National Center for Biotechnology Information. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
- Reddit. Cyclohexanol Mass Spec. [Link]
- National Center for Biotechnology Information. Characterization of the 1S-2S Transition in Antihydrogen. [Link]
- ResearchGate. Mass spectrum of cyclohexanol (A) and cyclohexanone (B). [Link]
Sources
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. (1S,2S)-2-R)-1-Phenylethylamino)cyclohexanol | Crysalin [crysalin.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | C15H22O | CID 10976936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]
- 9. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Fulcrum of Chirality: A Technical Guide to 1,2-Amino Alcohol Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric catalysis, prized for their versatility, accessibility from the chiral pool, and profound ability to induce stereoselectivity in a vast array of chemical transformations. This guide provides an in-depth exploration of the synthesis, mechanistic principles, and practical applications of these catalysts. We will delve into the causal relationships that underpin their efficacy, offering field-proven insights for researchers in organic synthesis and drug development. Detailed experimental protocols, comparative performance data, and mechanistic visualizations are provided to equip the reader with a comprehensive understanding of how to effectively utilize chiral 1,2-amino alcohol catalysts in their own research.
Introduction: The Privileged Scaffold
Chiral 1,2-amino alcohols are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. Their prevalence in nature, particularly as components of alkaloids and amino acids, has made them readily available starting materials for the synthesis of chiral catalysts and ligands. The unique bifunctional nature of the 1,2-amino alcohol moiety, with its Lewis basic nitrogen and Brønsted acidic/coordinating hydroxyl group, allows for the formation of rigid, well-defined transition states in catalytic cycles. This structural feature is the primary reason for their remarkable success in asymmetric synthesis, where the creation of single enantiomers of chiral molecules is paramount, especially in the pharmaceutical industry. Many top-selling drugs, including anti-inflammatory agents and cardiovascular medications, incorporate the 1,2-amino alcohol motif, underscoring the importance of synthetic methods that can deliver these structures with high enantiopurity.
Synthesis of Chiral 1,2-Amino Alcohols: From Nature's Blueprint to Laboratory Design
The accessibility of chiral 1,2-amino alcohols is a key factor in their widespread use. A variety of synthetic strategies have been developed, ranging from the utilization of naturally occurring starting materials to sophisticated asymmetric catalytic methods.
The Chiral Pool: Nature's Gift
A significant portion of commercially available chiral 1,2-amino alcohols are derived from the chiral pool, most notably from amino acids. For example, the reduction of α-amino acids or their corresponding esters provides a straightforward route to a wide range of enantioenriched 1,2-amino alcohols. This approach is economically attractive and provides access to a diverse array of structures with predictable absolute stereochemistry.
Asymmetric Synthesis: Crafting Chirality
Modern asymmetric synthesis offers powerful tools for the de novo creation of chiral 1,2-amino alcohols with high enantiomeric purity. Key methods include:
-
Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of α-amino ketones using chiral catalysts is a highly efficient method for producing chiral 1,2-amino alcohols. Ruthenium and iridium complexes bearing chiral ligands have shown exceptional activity and enantioselectivity in these transformations.[1][2]
-
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 1,2-amino alcohols. Enzymes such as imine reductases (IREDs) can catalyze the asymmetric reductive amination of α-hydroxy ketones with excellent enantioselectivities.[3]
-
Proline-Catalyzed Mannich Reaction: Organocatalysis provides a metal-free approach to chiral 1,2-amino alcohol derivatives. The proline-catalyzed direct asymmetric three-component Mannich reaction is a notable example.
The Heart of the Matter: Mechanism of Stereochemical Induction
The efficacy of chiral 1,2-amino alcohol catalysts lies in their ability to create a highly organized and sterically demanding chiral environment around the reacting centers. This is typically achieved through the formation of a rigid cyclic transition state involving the catalyst and the substrates.
Metal-Catalyzed Reactions: A Coordinated Effort
In many metal-catalyzed reactions, the chiral 1,2-amino alcohol acts as a bidentate ligand, coordinating to the metal center through both the nitrogen and oxygen atoms. This coordination creates a well-defined chiral pocket that directs the approach of the substrate, leading to a favored stereochemical outcome.
A classic example is the enantioselective addition of diethylzinc to aldehydes. The chiral 1,2-amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, positioning it in a way that one of its enantiotopic faces is preferentially attacked by an ethyl group from another diethylzinc molecule.
Below is a generalized mechanistic workflow for a metal-catalyzed reaction involving a chiral 1,2-amino alcohol ligand.
Caption: Generalized workflow for metal-catalyzed asymmetric synthesis.
Organocatalysis: A Metal-Free Approach
In organocatalysis, chiral 1,2-amino alcohols can act as bifunctional catalysts. For instance, in an asymmetric aldol reaction, the amino group can form an enamine with a ketone, while the hydroxyl group can activate the aldehyde through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, leading to high stereoselectivity.
Key Applications in Asymmetric Synthesis
Chiral 1,2-amino alcohol catalysts have been successfully employed in a wide range of asymmetric transformations. Here, we highlight some of the most significant applications.
Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral 1,2-amino alcohols are key components of catalysts for this reaction, most notably in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a chiral 1,2-amino alcohol.
Table 1: Performance of Chiral 1,2-Amino Alcohol-Derived Catalysts in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Reductant | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| (1R,2S)-1-Amino-2-indanol | 10 | BH₃·THF | THF | 1 | 25 | 95 | 97 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | BH₃·THF | THF | 2 | 25 | 92 | 96 |
| (1R,2S)-Norephedrine | 10 | BH₃·Me₂S | Toluene | 4 | 0 | 88 | 94 |
Asymmetric Addition of Organometallic Reagents to Carbonyl Compounds
The addition of organometallic reagents, such as organozinc and Grignard reagents, to aldehydes and ketones is a powerful method for C-C bond formation. Chiral 1,2-amino alcohols are highly effective catalysts for rendering these reactions enantioselective.
Table 2: Performance of Chiral 1,2-Amino Alcohol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| (-)-DAIB | 2 | Toluene | 6 | 0 | 97 | 98 |
| (1R,2S)-N,N-Dibutylnorephedrine | 5 | Hexane | 12 | 25 | 95 | 96 |
| Chiral β-amino alcohol | 10 | Toluene | 15 | 25 | 99 | 95 |
Asymmetric Aldol and Henry Reactions
Chiral 1,2-amino alcohols and their derivatives are also effective catalysts for asymmetric aldol and Henry (nitroaldol) reactions, which are important methods for constructing chiral β-hydroxy carbonyl compounds and β-nitro alcohols, respectively.[4]
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides detailed, step-by-step protocols for the synthesis of a common chiral 1,2-amino alcohol catalyst and its application in a representative asymmetric reaction.
Synthesis of (1R,2S)-(-)-N-Methylephedrine
(1R,2S)-(-)-N-Methylephedrine is a widely used chiral 1,2-amino alcohol in asymmetric synthesis. The following protocol is adapted from established literature procedures.
Materials:
-
(1R,2S)-(-)-Ephedrine hydrochloride
-
Formaldehyde (37 wt. % in H₂O)
-
Formic acid (88%)
-
Sodium hydroxide
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (1R,2S)-(-)-ephedrine hydrochloride (1.0 eq) in deionized water.
-
Add formic acid (2.5 eq) and formaldehyde (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and basify to pH > 12 with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude product from a minimal amount of hot hexane to yield pure (1R,2S)-(-)-N-methylephedrine as a white crystalline solid.
Asymmetric Reduction of Acetophenone using a Chiral Oxazaborolidine Catalyst
This protocol describes the in-situ generation of a chiral oxazaborolidine catalyst from (1R,2S)-1-amino-2-indanol and its use in the asymmetric reduction of acetophenone.[5]
Materials:
-
(1R,2S)-1-Amino-2-indanol
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (1R,2S)-1-amino-2-indanol (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (0.1 eq) dropwise to the solution. A vigorous evolution of hydrogen gas will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add the solution of acetophenone dropwise to the catalyst solution at 0 °C over a period of 15 minutes.
-
After the addition is complete, add the remaining borane-THF complex (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Add 1 M HCl to the mixture and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Caption: Experimental workflow for the asymmetric reduction of acetophenone.
Conclusion: A Continuing Legacy
Chiral 1,2-amino alcohols have a rich history in asymmetric catalysis and continue to be at the forefront of innovation in the field. Their ready availability, modular nature, and profound ability to control stereochemistry ensure their enduring importance in both academic research and industrial applications. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the development of new and improved catalysts based on the 1,2-amino alcohol scaffold will undoubtedly remain a vibrant and fruitful area of investigation. This guide has provided a comprehensive overview of the key aspects of chiral 1,2-amino alcohol catalysis, with the aim of empowering researchers to effectively harness the power of these remarkable molecules in their pursuit of synthetic excellence.
References
- The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... - ResearchGate.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications.
- (PDF) ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. - ResearchGate.
- Chiral pharmaceuticals with chiral 1,2-amino alcohol unit - ResearchGate.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central.
- The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... - ResearchGate.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications.
- (PDF) ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. - ResearchGate.
- Chiral pharmaceuticals with chiral 1,2-amino alcohol unit - ResearchGate.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Structural Analysis of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol
Introduction: The Significance of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol as a Chiral Auxiliary
This compound is a chiral amino alcohol that holds significant importance in the field of asymmetric synthesis. Its rigid bicyclic-like structure, derived from the trans-cyclohexane backbone, and the presence of three stereocenters make it an effective chiral auxiliary. Chiral auxiliaries are instrumental in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules. The precise three-dimensional arrangement of the hydroxyl, amino, and phenyl groups in this molecule creates a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions.
This technical guide provides a comprehensive analysis of the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established spectroscopic and analytical techniques, offering a robust framework for the characterization of this and similar chiral molecules.
Molecular Structure and Stereochemistry
The unambiguous assignment of the stereochemistry of this compound is paramount to its function as a chiral auxiliary. The molecule possesses three chiral centers: C1 and C2 of the cyclohexanol ring, and the benzylic carbon of the phenylethylamino group. The (1S,2S) configuration dictates a trans relationship between the hydroxyl and amino substituents on the cyclohexane ring, where both are in equatorial positions in the most stable chair conformation. The (R) configuration at the phenylethylamino moiety further defines the spatial orientation of the phenyl group relative to the rest of the molecule. This specific arrangement is key to its ability to induce asymmetry in chemical reactions.
Synthesis and Diastereomeric Purity
The synthesis of this compound typically involves the reaction of (1S,2S)-2-aminocyclohexanol with (R)-1-phenylethanone (acetophenone) followed by reduction, or a direct reductive amination. A crucial aspect of the synthesis is the control of diastereoselectivity, as the formation of other diastereomers is possible. The purification of the desired (1S,2S,R) diastereomer often relies on techniques like fractional crystallization or chromatography, leveraging the different physicochemical properties of the diastereomers.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the comprehensive structural confirmation of this compound. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the protons in the molecule. Due to the complexity of the cyclohexyl ring protons, high-field NMR (400 MHz or higher) is recommended for better signal dispersion.
Expected Chemical Shifts and Coupling Constants:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| Phenyl-H (phenylethyl) | 7.20 - 7.40 | m | |
| Phenyl-H (cyclohexyl, if present) | 7.15 - 7.35 | m | |
| CH-OH (H1) | ~3.4 - 3.6 | m | |
| CH-NH (H2) | ~2.8 - 3.1 | m | |
| CH-Ph (phenylethyl) | ~3.8 - 4.0 | q | J ≈ 6.5 - 7.0 |
| Cyclohexyl-H (axial & equatorial) | 1.0 - 2.2 | m (overlapping) | |
| CH₃ (phenylethyl) | ~1.3 - 1.5 | d | J ≈ 6.5 - 7.0 |
| NH & OH | Variable | br s |
Note: These are predicted values and may vary depending on the solvent and concentration.
Key Interpretive Points for ¹H NMR:
-
Diastereotopic Protons: The methylene protons of the cyclohexane ring are diastereotopic and will exhibit distinct chemical shifts and complex splitting patterns.
-
Coupling Constants: The magnitude of the coupling constants between H1 and H2 can provide information about their dihedral angle and confirm the trans relationship. A large diaxial coupling (J ≈ 8-12 Hz) would be expected if both protons were axial. However, in the preferred diequatorial conformation, a smaller coupling constant is anticipated.
-
2D NMR Techniques: To definitively assign the complex resonances of the cyclohexyl ring, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. COSY will reveal the coupling network between protons, while HSQC will correlate each proton to its directly attached carbon atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
Expected ¹³C Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl C (quaternary, phenylethyl) | ~145 |
| Phenyl CH (phenylethyl) | ~126 - 129 |
| CH-OH (C1) | ~75 - 80 |
| CH-NH (C2) | ~60 - 65 |
| CH-Ph (phenylethyl) | ~55 - 60 |
| Cyclohexyl CH₂ | ~20 - 40 |
| CH₃ (phenylethyl) | ~20 - 25 |
Note: These are predicted values and may vary depending on the solvent.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH and OH).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation:
-
Assign the resonances in the ¹H and ¹³C spectra based on chemical shifts, multiplicities, and integration.
-
Use DEPT-135 to distinguish between CH₃, CH₂, and CH signals.
-
Utilize COSY to establish proton-proton connectivities.
-
Employ HSQC to correlate protons with their directly attached carbons.
-
For more complex correlations, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be performed to identify long-range H-C connectivities.
-
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected IR Absorptions:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, Sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-N stretch (amine) | 1020 - 1250 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The broad O-H stretch and the sharp N-H stretch are key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Fragmentation Pattern:
Amino alcohols exhibit characteristic fragmentation pathways in mass spectrometry.[2][3] Common fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and dehydration.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at the calculated molecular weight of C₁₅H₂₃NO (m/z = 233.35).
-
Alpha-Cleavage:
-
Cleavage of the bond between C1 and the cyclohexyl ring can lead to a fragment containing the hydroxyl group.
-
Cleavage of the bond between the amino nitrogen and the phenylethyl group can result in fragments corresponding to the phenylethyl cation (m/z 105) or the aminocyclohexanol moiety.
-
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is more likely to yield a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Diagram: Key Mass Spectrometry Fragmentations
Caption: Predicted fragmentation pathways in mass spectrometry.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound.
Principle:
This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing this pattern, a detailed 3D model of the molecule can be constructed.
Causality in Experimental Choice:
For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is the only way to unambiguously confirm the absolute configuration of all three stereocenters without relying on the known stereochemistry of the starting materials.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow a single crystal of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and collect the diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.
-
Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.[4]
Conclusion: A Self-Validating System for Structural Integrity
The structural analysis of this compound requires a synergistic application of multiple analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system. NMR spectroscopy elucidates the connectivity and relative stereochemistry in solution. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, X-ray crystallography offers the definitive confirmation of the absolute configuration in the solid state. This comprehensive approach ensures the scientific integrity of the structural assignment, which is fundamental to the reliable application of this important chiral auxiliary in asymmetric synthesis.
References
- Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]
- Emergence of chirality and structural complexity in single crystals at the molecular and morphological levels.
- 13C NMR Chemical Shifts.
- (1S,2S)-2-R)-1-Phenylethylamino)cyclohexanol. Crysalin. [Link]
- 13C NMR Chemical Shifts.
- (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.
- Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)
- Chiral discrimination in cyclodextrin complexes of amino acid derivatives.
- NMR spectrum of cyclohexanol - hints on integr
- 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES.
- Cyclohexanol. NIST WebBook. [Link]
- 1H NMR Chemical Shifts.
- X-Ray Crystallography of Chemical Compounds.
- 13C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a).
- Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD).
- (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol. PubChem. [Link]
- Structures of the chiral amine and aminoalcohols as guests.
- Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD).
- Cyclohexanol Mass Spec. Reddit. [Link]
- Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. eScholarship.org. [Link]
- 1-(Phenylethynyl)-1-cyclohexanol. PubChem. [Link]
Sources
The Central Role of Chirality in Asymmetric Synthesis: From Fundamental Principles to Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications for the pharmaceutical industry. The stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer, a process known as asymmetric synthesis, is a cornerstone of modern drug development. This guide provides an in-depth exploration of the principles and practices of asymmetric synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure technical accuracy and practical utility.
The Imperative of Single-Enantiomer Drugs: Beyond the Thalidomide Tragedy
The tragic case of thalidomide in the late 1950s and early 1960s serves as a stark reminder of the critical importance of chirality in drug design. Marketed as a racemic mixture, the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was a potent teratogen, leading to severe birth defects. This disaster fundamentally shifted the paradigm of drug development, compelling regulatory agencies and pharmaceutical companies to prioritize the development of single-enantiomer drugs.
Today, it is understood that the differential pharmacological effects of enantiomers arise from their specific interactions with chiral biological targets, such as enzymes and receptors. One enantiomer, the eutomer, may fit perfectly into a receptor's binding site to elicit the desired therapeutic response, while the other, the distomer, may be inactive, produce off-target effects, or even be toxic. The U.S. Food and Drug Administration (FDA) now requires that the pharmacological and toxicological profiles of each enantiomer in a racemic drug be thoroughly characterized.
Core Principles of Asymmetric Synthesis: Controlling Stereochemistry
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule in excess. The success of this endeavor is quantified by the enantiomeric excess (ee), defined as:
ee = |(% major enantiomer) - (% minor enantiomer)|
A high enantiomeric excess is crucial for ensuring the safety and efficacy of a chiral drug. Several key strategies are employed to achieve high levels of stereocontrol:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as starting materials. The inherent chirality of these molecules is preserved and transferred throughout the synthetic sequence.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral appendage that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
-
Chiral Catalysis: This is arguably the most elegant and efficient method for asymmetric synthesis. A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This approach is highly atom-economical and is widely used in industrial-scale synthesis. Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).
-
Chiral Reagents: In this strategy, a stoichiometric amount of a chiral reagent is used to induce asymmetry in the substrate. While effective, this method is often less desirable than catalytic approaches due to the generation of stoichiometric amounts of chiral waste.
Methodologies in Asymmetric Synthesis: A Practical Guide
Asymmetric Hydrogenation: A Workhorse Reaction
Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, particularly for the production of chiral alcohols and amines. The reaction involves the addition of hydrogen across a double bond in the presence of a chiral catalyst.
Key Considerations for Catalyst Selection:
-
Substrate Compatibility: The choice of catalyst is highly dependent on the functional groups present in the substrate.
-
Ligand Design: The chiral ligand is the primary source of stereochemical control. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity.
-
Metal Center: Rhodium, ruthenium, and iridium are commonly used metal centers in asymmetric hydrogenation catalysts.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst
-
Catalyst Preparation: In a glovebox, dissolve [Ru(cod)Cl₂]n (2.8 mg, 0.01 mmol) and (R)-BINAP (6.2 mg, 0.01 mmol) in dry, degassed toluene (1 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure reactor. Add methyl acetoacetate (116 mg, 1.0 mmol) dissolved in dry, degassed methanol (4 mL).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 10 atm of H₂. Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Analysis: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The enantiomeric excess of the resulting methyl 3-hydroxybutyrate can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Workflow for Asymmetric Hydrogenation:
Caption: Key components and outcome of the Sharpless epoxidation.
The Role of Chirality in Modern Drug Discovery and Development
The principles of asymmetric synthesis are not merely academic exercises; they are integral to the discovery and development of new medicines.
Case Study: The Synthesis of Atorvastatin (Lipitor)
Atorvastatin, the active ingredient in the blockbuster cholesterol-lowering drug Lipitor, contains two chiral centers. The development of an efficient asymmetric synthesis of the key chiral intermediate, a 1,2-diol, was a major breakthrough that enabled the large-scale production of this life-saving medication. One successful approach involves the use of a substrate-controlled diastereoselective reduction of a β-keto ester.
Data on Enantiomeric Purity and Biological Activity:
| Drug | Eutomer | Distomer | Biological Activity of Eutomer | Biological Activity of Distomer |
| Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Anti-inflammatory | Inactive (undergoes in vivo inversion) |
| Albuterol | (R)-(-)-Albuterol | (S)-(+)-Albuterol | β₂-Adrenergic agonist (bronchodilator) | Pro-inflammatory effects |
| Cetirizine | (R)-(-)-Cetirizine | (S)-(+)-Cetirizine | Antihistamine | Inactive |
Future Directions: The Evolution of Asymmetric Synthesis
The field of asymmetric synthesis is continuously evolving, with several exciting areas of research poised to make a significant impact:
-
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based catalysts. Organocatalysts are often less sensitive to air and moisture, more environmentally friendly, and can mediate a wide range of transformations.
-
Biocatalysis: Enzymes are nature's catalysts, and they often exhibit exquisite chemo-, regio-, and stereoselectivity. The use of enzymes in organic synthesis is a rapidly growing area, with the potential to provide highly efficient and sustainable routes to chiral molecules.
-
Continuous Flow Chemistry: Performing asymmetric reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening.
Conclusion
The selective synthesis of single enantiomers is a non-negotiable aspect of modern drug development. A deep understanding of the principles and methodologies of asymmetric synthesis is therefore essential for any scientist working in this field. By leveraging the power of chiral catalysts, auxiliaries, and reagents, we can continue to develop safer, more effective medicines that improve human health. The ongoing innovation in areas such as organocatalysis and biocatalysis promises an even more efficient and sustainable future for the synthesis of chiral molecules.
References
- Title: Asymmetric Catalysis: A Cornerstone of Modern Organic Synthesis Source: Nobel Prize Lecture by Ryoji Noyori (2001) URL:[Link]
- Title: The Sharpless Asymmetric Epoxidation Source: Organic Syntheses URL:[Link]
- Source: U.S.
- Title: Organocatalysis: A New Paradigm in Asymmetric Synthesis Source: Accounts of Chemical Research URL:[Link]
- Title: Biocatalysis in Organic Synthesis: The Retrosynthesis Approach Source: N
(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol as a drug intermediate
An In-Depth Technical Guide to (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol: A Chiral Ligand for Asymmetric Synthesis
Abstract
This compound is a sophisticated chiral amino alcohol designed for stereoselective transformations in synthetic organic chemistry. Its rigid bicyclic structure, formed upon coordination to a metal center, combined with the distinct stereochemical information from both the trans-cyclohexanediamine backbone and the (R)-1-phenylethyl group, makes it a highly effective ligand for asymmetric catalysis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and application as a pivotal intermediate in the production of enantiomerically pure pharmaceutical compounds. We will explore detailed synthetic protocols, mechanistic insights through transition state models, and practical applications, offering researchers and drug development professionals a thorough resource for leveraging this powerful catalytic tool.
The Imperative of Chirality in Modern Drug Development
The biological activity of pharmaceutical agents is intrinsically linked to their three-dimensional structure. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit differential interactions with the enantiomers of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects.[1] This reality has made asymmetric synthesis—the selective production of a single enantiomer—a cornerstone of modern pharmaceutical development.
Chiral auxiliaries and ligands are instrumental in achieving this stereocontrol.[2][3] Chiral amino alcohols, a prominent class of these molecules, function by temporarily coordinating with a metal atom and the substrate to create a chiral environment. This environment sterically directs an incoming reagent to one face of the substrate, leading to the preferential formation of one enantiomer. This compound belongs to this class, distinguished by its C₂-symmetric diamine precursor and an additional chiral center, providing a well-defined and sterically demanding framework for high-fidelity asymmetric induction.
Physicochemical Properties and Specifications
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value |
| IUPAC Name | (1S,2S)-2-[((1R)-1-phenylethyl)amino]cyclohexan-1-ol |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.33 g/mol [4] |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF; sparingly soluble in non-polar solvents like hexanes. |
| Stereochemistry | Contains three defined stereocenters: (1S, 2S) on the cyclohexyl ring and (R) on the phenylethyl side chain. |
Synthesis and Manufacturing Pathway
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most logical approach involves the coupling of two commercially available or readily synthesized chiral precursors.
Retrosynthetic Analysis
The molecule can be disconnected at the C-N bond, revealing (1S,2S)-2-aminocyclohexanol and an (R)-1-phenylethyl precursor, which can be formed from (R)-1-phenylethylamine.
Caption: Retrosynthetic pathway for the target ligand.
Protocol: Synthesis via Reductive Amination
This protocol describes the coupling of (1S,2S)-2-aminocyclohexanol with (R)-1-phenylethylamine via an intermediate imine, which is then reduced in situ.
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (1S,2S)-2-aminocyclohexanol (1.0 eq), acetophenone (1.05 eq), and toluene (approx. 0.2 M concentration).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
Step 2: Diastereoselective Reduction
-
Dissolve the crude imine intermediate in methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The (R)-configuration of the starting amine directs the hydride attack to form the desired (R)-phenylethyl diastereomer.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol in vacuo and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization to afford this compound as a crystalline solid.
Mechanism of Action in Asymmetric Catalysis
The efficacy of this compound as a chiral ligand stems from its ability to form a rigid, well-defined catalytic complex with a metal, such as zinc or aluminum.[5] This complex then orchestrates the stereoselective addition of a nucleophile to a prochiral substrate.
The Catalytic Cycle: Enantioselective Alkylation
In the classic example of adding diethylzinc to an aldehyde, the ligand first reacts to form a chiral zinc-alkoxide complex. The nitrogen of the amino group coordinates to the zinc atom, creating a rigid bicyclic structure that is critical for stereocontrol.[5]
Caption: Catalytic cycle for enantioselective aldehyde alkylation.
The prochiral aldehyde coordinates to the zinc center. The bulky phenyl group on the phenylethylamine moiety and the rigid cyclohexyl backbone create a highly differentiated steric environment. One face of the aldehyde is effectively blocked, forcing the ethyl group from the zinc reagent to add to the less hindered face, resulting in a product with high enantiomeric excess.
Applications in the Synthesis of Drug Intermediates
The primary application of this ligand is in the catalytic, enantioselective addition of organometallic reagents to carbonyl compounds, a key transformation for producing chiral alcohols which are prevalent in many active pharmaceutical ingredients (APIs).[6]
Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol provides a practical workflow for using the title ligand in a benchmark asymmetric reaction.
Caption: Experimental workflow for a typical catalytic reaction.
Materials:
-
This compound (2 mol%)
-
Diethylzinc (1.1 M solution in toluene, 2.2 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Toluene
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand in anhydrous toluene in a flame-dried flask.
-
Add the diethylzinc solution dropwise at room temperature and stir the resulting mixture for 30 minutes.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of benzaldehyde in toluene to the catalyst mixture.
-
Stir the reaction at 0 °C and monitor its progress using TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting (R)-1-phenyl-1-propanol by flash chromatography.
Expected Results: Based on structurally similar ligands, this reaction is expected to produce the chiral alcohol product in high yield (>90%) and with excellent enantioselectivity (>95% ee).
Quality Control and Analytical Methods
Rigorous analytical control is essential to ensure the purity and efficacy of the chiral ligand.
| Parameter | Method | Typical Specifications |
| Identity & Structure | ¹H NMR, ¹³C NMR, MS | Spectra conform to the reference structure. |
| Chemical Purity | HPLC, GC | ≥ 99.0% |
| Chiral Purity (% ee) | Chiral HPLC | ≥ 99.5% |
| Melting Point | Melting Point Apparatus | Consistent with reference standard (e.g., 63-67 °C for related compounds[7][8]). |
Standard Protocol: Chiral HPLC Analysis
-
Column: Chiralcel OD-H or equivalent (Daicel)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Result: Baseline separation of the two enantiomers, allowing for accurate integration and determination of enantiomeric excess.
Conclusion and Future Outlook
This compound stands as a highly promising and effective chiral ligand for asymmetric synthesis. Its rational design, incorporating multiple stereogenic elements, provides a powerful platform for controlling the stereochemical outcome of crucial C-C bond-forming reactions. The straightforward synthesis and the high levels of enantioselectivity achievable make it an invaluable tool for chemists in pharmaceutical research and development.
Future work may focus on the heterogenization of this ligand by anchoring it to a solid support, enabling easier catalyst recovery and recycling—a key consideration for large-scale industrial processes. Furthermore, its application in a broader range of asymmetric transformations remains a fertile area for exploration, promising new and efficient routes to complex chiral molecules.
References
- Chiral auxiliary - Wikipedia. [Link]
- Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)
- Chiral auxiliary - chemeurope.com. [Link]
- Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD)
- Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD)
- Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary - PubMed. [Link]
- Asymmetric total synthesis of (1S,2S,4S)-β-elemene - PMC - NIH. [Link]
- Catalytic Asymmetric Synthesis Using Feedstocks.
- Asymmetric synthesis of a stereopentade fragment toward l
- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. [Link]
- (1S,2S)-2-Phenylcyclohexanol - SpectraBase. [Link]
- rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem. [Link]
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. [Link]
- Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols - MDPI. [Link]
- US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google P
- The significance of chirality in contemporary drug discovery-a mini review - Semantic Scholar. [Link]
- Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral_auxiliary [chemeurope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (1R,2S)-trans-2-Phenyl-1-cyclohexanol 99 98919-68-7 [sigmaaldrich.com]
Theoretical Studies of Cyclohexanol-Based Chiral Ligands: From Mechanistic Insight to Predictive Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexanol framework represents a privileged scaffold in asymmetric synthesis, lending conformational rigidity and stereochemical diversity to a vast array of chiral ligands and auxiliaries.[1][2] The empirical, trial-and-error approach to developing catalysts based on these scaffolds is increasingly being superseded by computationally-driven strategies that offer profound mechanistic insights and predictive power.[3][4] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to study cyclohexanol-based chiral ligands. We will delve into the causality behind computational choices, moving beyond a mere recitation of methods to a functional understanding of their application. This guide will explore how quantum mechanics, molecular modeling, and data-driven approaches are integrated to elucidate reaction mechanisms, rationally design novel catalysts, and predict enantioselectivity, thereby accelerating the discovery and optimization of stereoselective transformations.
The Cyclohexanol Scaffold: A Computationally Tractable Chiral Foundation
Chiral ligands are the cornerstone of asymmetric catalysis, creating a stereochemical environment that guides a reaction to preferentially form one enantiomer over another.[5] The cyclohexane ring is an ideal platform for ligand design due to its well-defined and predictable conformational behavior, primarily adopting a stable chair conformation.[6] This inherent rigidity reduces the conformational complexity of the resulting metal-ligand complexes, which is a significant advantage for theoretical modeling as it limits the conformational space that must be explored.[7] The introduction of substituents, such as in trans-2-phenyl-1-cyclohexanol, creates a defined chiral pocket that can effectively shield one face of a coordinated substrate.[1][2]
Computational conformational analysis allows researchers to accurately predict the lowest energy conformations of these ligands and their metal complexes, providing a foundational understanding of the steric environment they create.[6] This knowledge is the first step in rationalizing and later predicting the ligand's performance in a catalytic setting.
Elucidating Reaction Mechanisms with Quantum Mechanics
Understanding how a catalyst works is fundamental to improving it. Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the entire energy landscape of a catalytic reaction.[3][8] This allows for the study of transient species like transition states, which are impossible to observe experimentally but hold the key to understanding selectivity.[4]
The Causality of Method Selection
The choice of DFT functional and basis set is not arbitrary; it is a balance between computational cost and accuracy tailored to the system of interest.
-
Functionals: Hybrid functionals like B3LYP are frequently used for organometallic complexes as they provide a good balance in describing both covalent bonds and weaker non-covalent interactions.[9] Dispersion corrections (e.g., D3BJ) are critical to accurately model the subtle van der Waals forces that often govern substrate orientation in the chiral pocket.[9]
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d)) are common for light atoms (C, H, N, O), while for transition metals, basis sets with effective core potentials (e.g., LANL2DZ) are used to reduce computational expense by treating core electrons implicitly.[9]
-
Solvent Models: Reactions are rarely performed in the gas phase. Implicit solvent models, such as the SMD model, are crucial for accounting for the bulk electrostatic effects of the solvent, which can significantly influence reaction barriers and the stability of intermediates.[10]
Mapping the Catalytic Cycle
DFT enables the construction of a complete catalytic cycle, identifying the turnover-determining step and the origin of stereoselectivity. For instance, in an iridium-catalyzed hydrogen borrowing reaction, DFT can be used to compare the transition states leading to the (R) and (S) products.[10] The calculated energy difference between these diastereomeric transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction.
Below is a generalized workflow for investigating a catalytic cycle using DFT.
Caption: A typical workflow for elucidating a catalytic mechanism using DFT.
Protocol 1: DFT Transition State Calculation for an Asymmetric Reaction
This protocol outlines a self-validating system for locating and verifying a transition state (TS).
-
Step 1: Optimize Reactants and Products: Perform geometry optimizations and frequency calculations on the reactants, products, and all plausible intermediates. Confirm they are true minima (zero imaginary frequencies).
-
Step 2: Generate an Initial TS Guess: Use a method like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2/QST3) with the optimized reactant and product structures as input. Alternatively, manually build a structure that resembles the expected transition state.
-
Step 3: Perform TS Optimization: Run a geometry optimization from the initial guess using an algorithm designed for finding saddle points (e.g., Berny optimization with Opt=TS).
-
Step 4: Verify the Transition State: Perform a frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., bond formation/breaking).
-
Step 5: Confirm Reaction Pathway: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS. This traces the minimum energy path downhill from the TS. A successful IRC calculation must connect the transition state to the correct reactant and product minima on the potential energy surface.
Predictive Modeling and Rational Ligand Design
Beyond explaining observed results, computational chemistry's true power lies in prediction.[3][11] This is crucial for designing new, more effective cyclohexanol-based ligands without exhaustive experimental screening.
Quantitative Structure-Activity Relationships (QSAR)
QSAR modeling establishes a mathematical relationship between the structural properties of a ligand and its catalytic performance (e.g., enantioselectivity).[12] For a series of related cyclohexanol ligands, descriptors quantifying their steric and electronic properties are calculated and correlated with experimental outcomes.
-
Steric Descriptors: Parameters like Sterimol values (L, B1, B5) or percent buried volume (%Vbur) quantify the size and shape of substituents on the ligand.[12][13] These are often the dominant factors in stereochemical control.
-
Electronic Descriptors: Calculated properties such as HOMO/LUMO energies or partial atomic charges can describe the ligand's electronic influence on the metal center.[13]
A validated QSAR model can then predict the enantioselectivity for new, untested ligands, guiding synthetic efforts toward the most promising candidates.[12]
Table 1: Comparison of Predictive Computational Methods
| Method | Primary Application | Key Output | Relative Cost |
| DFT (TS Modeling) | Rationalizing and predicting enantioselectivity for a specific reaction. | Diastereomeric transition state energies (ΔΔG‡).[4][10] | High |
| QSAR | Predicting activity for a library of related ligands. | Predictive mathematical model, correlation of features with activity.[12][14] | Low-Medium |
| Molecular Docking | Predicting binding modes and energies in chiral recognition. | Binding affinity scores, interaction poses.[15][16] | Low |
| Machine Learning | Discovering novel catalysts from large datasets, identifying key features. | Predictive models, feature importance rankings.[3][13] | Medium |
A Workflow for Computer-Aided Ligand Design
The design of a novel ligand is an iterative process that heavily leverages computational screening before any synthesis is attempted. This workflow prioritizes computational efficiency by using faster, less accurate methods to filter large numbers of candidates before applying rigorous QM calculations to the most promising ones.
Caption: A multi-stage workflow for the rational design of new chiral ligands.
Applications in Chiral Recognition and Drug Development
The principles of stereoselective interaction are central to drug action and chromatographic separation. Molecular docking is a computationally inexpensive yet powerful technique used to predict how a chiral molecule (ligand) binds to a larger receptor, such as a protein active site or a chiral stationary phase (CSP).[15][17]
Predicting Enantioseparation
In pharmaceutical development, separating enantiomers is critical. Molecular docking can simulate the interaction between enantiomers and a CSP to predict retention behaviors and elution order.[15][16] By calculating the binding affinities of the (R) and (S) enantiomers to a model of the CSP (e.g., a phenylcarbamate-β-cyclodextrin), one can predict which enantiomer will interact more strongly and thus be retained longer on the column.[18] This can dramatically reduce the trial-and-error process of chromatographic method development.[16]
Protocol 2: Molecular Docking for Predicting Chiral Elution Order
This protocol describes a workflow using a common docking program like AutoDock Vina.[15]
-
Step 1: Prepare the Receptor: Obtain or build a 3D model of the chiral stationary phase selector (e.g., a single cyclodextrin unit). Add hydrogen atoms and assign partial charges (e.g., Gasteiger charges). Define the receptor as rigid.
-
Step 2: Prepare the Ligands: Create 3D structures for both the (R) and (S) enantiomers of the analyte. Assign partial charges and define rotatable bonds.
-
Step 3: Define the Binding Site: Place a grid box around the binding cavity of the CSP. The box must be large enough to encompass the entire potential interaction area.
-
Step 4: Run Docking Simulations: Dock each enantiomer to the rigid receptor multiple times to ensure robust sampling of possible binding poses.
-
Step 5: Analyze Results: Compare the binding affinities (reported in kcal/mol) for the lowest-energy poses of each enantiomer. The enantiomer with the more negative binding energy is predicted to bind more strongly and therefore have a longer retention time. Analyze the specific interactions (e.g., hydrogen bonds, π-stacking) in the best-scoring poses to understand the molecular basis of recognition.
Caption: Workflow illustrating the use of molecular docking to predict chiral separation.
Conclusion and Future Outlook
The theoretical study of cyclohexanol-based chiral ligands has transitioned from a retrospective tool for rationalizing experimental results to a prospective engine for discovery. The integration of high-level QM calculations for mechanistic depth, efficient molecular modeling for screening, and the burgeoning power of machine learning for pattern recognition provides a formidable toolkit for modern chemists.[3] The synergy between computational prediction and experimental validation is the most powerful paradigm, significantly reducing the resources and time required to develop next-generation catalysts for asymmetric synthesis and to solve complex challenges in drug development.[3][16] As computational power continues to grow and algorithms become more sophisticated, we can anticipate that the in silico design and optimization of chiral systems will become an even more indispensable component of chemical research.
References
- Chiralpedia. (2024, August 28). Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia. [Link]
- Moran, J., et al. (n.d.). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations.
- Mahmoud, A. R. (2025, October 12). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- Kozlowski, M. C., & Panda, M. (2002). Computer-aided design of chiral ligands. Part I. Database search methods to identify chiral ligand types for asymmetric reactions. Journal of Molecular Graphics and Modelling, 20(5), 399-409. [Link]
- Al-Hamdani, A. A. S., et al. (2025). Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. MDPI. [Link]
- Kozlowski, M. C., et al. (2025, August 10). Computer-Aided Design of Chiral Ligands. Part III. A Novel Ligand for Asymmetric Allylation Designed Using Computational Techniques.
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(15), 5723-5726. [Link]
- Slideshare. (n.d.). Chiral auxiliary![Link]
- Byers, J. A., et al. (2023). Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide.
- Ghinet, A., et al. (2025). Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase. Chirality, 37, e70042. [Link]
- Ly, B. T., et al. (2022). Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations. International Journal of Molecular Sciences, 23(22), 14336. [Link]
- Wang, S., et al. (2015). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. International Journal of Molecular Sciences, 16(5), 10453-10467. [Link]
- Moore, J. M., et al. (2025). Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. Dalton Transactions. [Link]
- Ilisz, I., et al. (2023). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports, 13(1), 14757. [Link]
- Houk, K. N., & Cheong, P. H.-Y. (2025). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. [Link]
- Ghinet, A., et al. (2025, June 17). Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase.
- Baharom, N. (2016). Computational studies of asymmetric catalytic reactions.
- Kozlowski, M. C., et al. (2006). A priori theoretical prediction of selectivity in asymmetric catalysis: design of chiral catalysts by using quantum molecular interaction fields. Angewandte Chemie International Edition, 45(33), 5502-5505. [Link]
- Liu, Y.-H., et al. (2025, August 6). QSAR analysis of the catalytic asymmetric ethylation of ketone using physical steric parameters of chiral ligand substituents.
- V., S., et al. (2023). QSAR Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. International Journal of Molecular Sciences, 24(12), 10332. [Link]
- Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Pearlman, D. A. (2003). Conformational analysis by intersection: CONAN.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary! | PPTX [slideshare.net]
- 3. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 7. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A priori theoretical prediction of selectivity in asymmetric catalysis: design of chiral catalysts by using quantum molecular interaction fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis [mdpi.com]
- 18. Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Architectural Advantage of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol
An Application Guide to (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount. These molecules are the architects of stereoselectivity, capable of translating their own chirality into the three-dimensional structure of a product molecule with high fidelity. This compound is a prominent member of the C₂-symmetric chiral β-amino alcohol family, a class of ligands that has proven to be exceptionally versatile and efficient in a multitude of metal-catalyzed asymmetric transformations.
The efficacy of this ligand stems from its well-defined stereochemical arrangement. The trans-disposed amino and hydroxyl groups on the cyclohexane backbone create a rigid bidentate chelation site for a metal center. The chirality is further reinforced by the (R)-1-phenylethyl group on the nitrogen atom, which provides steric bulk that effectively shields one face of the catalytic complex, thereby directing the approach of the substrate. This guide provides an in-depth exploration of its application, focusing on the mechanistic underpinnings and practical protocols for its use in key asymmetric reactions, particularly in transfer hydrogenation and the addition of organozinc reagents.
Core Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[1] This technique avoids the need for high-pressure gaseous hydrogen by using a hydrogen donor, typically an alcohol like isopropanol.[2] The catalyst system, often formed in situ from a ruthenium precursor and this compound, operates with remarkable efficiency and enantioselectivity.[3]
The Causality of the Mechanism: A Bifunctional Approach
The prevailing mechanism for this transformation is the Noyori-Ikariya metal-ligand bifunctional catalysis.[1] This is not a simple metal-hydride addition. Instead, the catalyst operates through a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state.
-
Catalyst Activation: The pre-catalyst, typically [RuCl₂(p-cymene)]₂, reacts with the chiral amino alcohol ligand in the presence of a base (e.g., KOH) to form the active 16-electron Ru-H species. The base is crucial for deprotonating the ligand's hydroxyl group and facilitating the formation of the active catalyst.
-
Hydrogen Transfer: The ketone substrate interacts with the active catalyst. The N-H proton of the coordinated amino group and the hydride (H⁻) on the ruthenium center are transferred simultaneously to the carbonyl oxygen and carbon, respectively.[1][2] This concerted transfer avoids the formation of unstable intermediates and is the key to the high efficiency of the reaction.
-
Stereo-induction: The chiral environment created by the ligand, particularly the bulky phenyl groups, dictates the facial selectivity of the hydrogen transfer, leading to the preferential formation of one enantiomer of the alcohol product.
Caption: Noyori-Ikariya bifunctional mechanism for ATH.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a representative procedure for the reduction of acetophenone, a benchmark substrate for evaluating ATH catalysts.[1]
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
This compound (Ligand)
-
Acetophenone (Substrate)
-
Anhydrous Isopropanol (i-PrOH) (Solvent and H-source)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (Base)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol, 1.5 mg) and the chiral amino alcohol ligand (0.0055 mmol, 1.4 mg). The Ru:Ligand ratio is typically around 1:1.1.
-
Add anhydrous isopropanol (2.0 mL).
-
Stir the resulting orange solution at room temperature for 20-30 minutes.
-
-
Reaction Execution:
-
To the catalyst solution, add a solution of the base (e.g., 0.05 mmol of KOH in 1.0 mL of i-PrOH). The mixture should change color.
-
Add acetophenone (0.5 mmol, 58 µL).
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the progress by TLC or GC. Reactions are often complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with diethyl ether or ethyl acetate to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis (see Protocol 3).
-
Data Presentation: Substrate Scope in ATH
The this compound ligand system is effective for a range of aromatic ketones.
| Substrate | Product | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >95 | 92-97 |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | 95 |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >95 | 90 |
| 2'-Acetonaphthone | (R)-1-(Naphthalen-2-yl)ethanol | >95 | 96 |
| (Note: Data are representative values compiled from typical results for this class of ligand. Actual results may vary based on precise reaction conditions.)[3][4] |
Core Application II: Enantioselective Addition of Organozinc Reagents to Aldehydes
The catalytic enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, providing access to valuable chiral secondary alcohols.[5][6] Chiral β-amino alcohols like this compound are highly effective ligands for this transformation, promoting high yields and excellent enantioselectivities.[7][8]
The Causality of the Mechanism: A Chelated Transition State
The key to stereocontrol is the formation of a well-defined chiral zinc-ligand complex.
-
Ligand Exchange: The chiral amino alcohol ligand displaces one of the alkyl groups from the dialkylzinc reagent (e.g., Et₂Zn) to form a chiral zinc alkoxide complex.
-
Aldehyde Coordination: The aldehyde substrate coordinates to the zinc center of this chiral complex.
-
Stereocontrolled Addition: The ligand's rigid chelate structure and steric directors force the aldehyde to adopt a specific orientation. The remaining alkyl group on the zinc is then delivered intramolecularly to only one of the two prochiral faces of the aldehyde carbonyl.
-
Product Release: The resulting zinc alkoxide of the product alcohol is protonated during the work-up to release the chiral secondary alcohol.
Caption: Catalytic cycle for organozinc addition to aldehydes.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a standard method for the ethylation of benzaldehyde, a widely studied model reaction.
Materials:
-
This compound (Ligand)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene or Hexane (Solvent)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (e.g., 0.02 mmol, 5.2 mg).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
-
Catalyst Formation and Reaction:
-
Slowly add the diethylzinc solution (1.1 mmol, 1.1 mL of 1.0 M solution) to the ligand solution. A gas evolution (ethane) should be observed. Stir for 20-30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC until the benzaldehyde is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain pure (S)-1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation: Substrate Scope in Organozinc Addition
This catalytic system demonstrates broad applicability for various aldehydes.
| Aldehyde | Organozinc Reagent | Product Configuration | Yield (%) | ee (%) |
| Benzaldehyde | Diethylzinc | S | >90 | >95 |
| 4-Chlorobenzaldehyde | Diethylzinc | S | >90 | >96 |
| 2-Naphthaldehyde | Diethylzinc | S | >85 | 92 |
| Cinnamaldehyde | Diethylzinc | S | >80 | 85 |
| Hexanal | Diethylzinc | S | >80 | >90 |
| (Note: Data are representative values. The choice of solvent and temperature can significantly influence outcomes.)[7][8] |
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of enantiomeric excess is essential to validate the success of any asymmetric reaction.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for this purpose.[10]
Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times, which allows for their individual quantification.
Procedure:
-
Preparation of Standards:
-
Racemic Standard: Prepare a sample of the product alcohol via a non-asymmetric route (e.g., reduction of the ketone with NaBH₄ or reaction of the aldehyde with a Grignard reagent) to serve as a racemic (50:50) standard. This is critical for identifying the retention times of both enantiomers.
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the racemic standard and the product from your asymmetric reaction in the HPLC mobile phase or a compatible solvent. Filter the samples through a 0.45 µm syringe filter.
-
-
HPLC Method Development:
-
Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ) are excellent starting points for alcohols.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. Start with a ratio like 90:10 (v/v) and adjust the isopropanol content to achieve baseline separation of the enantiomers in the racemic standard.
-
Conditions: Set a flow rate (e.g., 0.5 - 1.0 mL/min), column temperature (e.g., 25 °C), and a UV detection wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm for aromatic compounds).
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times (t₁) and (t₂) of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas (Area₁ and Area₂) corresponding to the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
-
Caption: Workflow for ee% determination by Chiral HPLC.
Conclusion and Outlook
This compound stands as a robust and reliable chiral ligand in the synthetic chemist's toolkit. Its well-defined structure provides a platform for high stereocontrol in mechanistically distinct transformations, including ruthenium-catalyzed transfer hydrogenations and zinc-catalyzed alkyl additions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this powerful tool for the efficient construction of chiral molecules. Future work will undoubtedly expand its applications into other catalytic processes, further cementing the role of chiral β-amino alcohols as privileged ligands in asymmetric catalysis.
References
- Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC2Mqfw6-Mc5BFCQdbGN5tzF2B8b_X-YHkiiTFAkvrUaynZ2ZApIvqFAhabnlkJRqYg-1Nro9rLYGGp8C2oMbMdUDMbisCWAPCvhS2vMdp6GF7pCog1NFNbG39Gd6VO84WX5SNWwXtZWIx_wYjAf0K56lP_XPH7awHZaih8RyflxKQG1Q6rym-EKe2xpT2p2zQ9A==]
- Pu, L., & Yu, H.-B. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbH6CnM2Y5-R0bd5V1u0TQvYXCJgcAnT8nvVzI5CHONcBx4YZG2VHqYYbqOyyLOD1bMmWQg_4WcJ9r-eYAB4ewlINIaJMa2d-Rt116v68YgeOFJc1v1TJIWRNtzHShas8qRSxJDg==]
- Di Mola, A., et al. (2018). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcY60aaDRTpO9ulx5__QuarvfagqE7iFFTcw0_y5Q5PwtT3kvKWy7tTg3JltKEZBgoe7F_St8t8IIHMMqh89yXRZyIzcD_MKg0YJJGkirD8IA83Bpny-FQyNVUROGF-T3sFRI=]
- Cacciapaglia, R., et al. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHceQXFNgMe6g6XCR4fkbBI7DC3ExxYzqR0rNNSf4Yt8fQ5vDTv1KrarJ7lWfnBlJxkZpOmU0Ik3OWaIdOOuWNkMKKcihZ1jOo8UBqociHGm5XAxljHhdUGIUoQepaadQyOYqTj5XVaYFv6ECV3AnWu9TuzcM-cRavgJI4]
- Pu, L., & Yu, H.-B. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPYdKxh0kY0xxVqkSGDmtg1iMAipPfO5bYhlOntvpFJ8t-rjBae8ZXjB7yCVXNF2S3jmdDBKXkuznwJToqOcbK-VJKKx2sv4zlTAeYcPkatkf8Z63GRQHBlshuep2ZYxKf6cP-VSLCYjQC7pk=]
- Lees, M. R., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgAgRCR1wPQbFMPNEkdRi-Ovog0Vll5ywRb5H0Yt6QnGs5Je5vjHUheJ3CyuWqq8XnbSfujEa8nM1slPHetk_3ONxR2y7EJboRZLAZSPFuU30fmGe3G3ziNdnqRn0lfkrr0huznI7q007b-WM=]
- BenchChem. (2025). A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElDFGbs7Y6ktC5fEO18-WHlAE2pb5jPLLcxMW9lmEjDzkXTn6nUleCpu_R6taSc_fCfdb4mOLel_5p2obCCEM1rabfcrqM1JkoiUk71U4zQsMOCKy0BeRcAxbOR4vVuNlN0gbeaqlVjkJJXl5b8dJ5uq8Qqd1hv2YWXBy5kYGh6A2sbofF2_2-Kwd3nj_PGOd4wJVGhn80ARYrCX2shH-n1fUfJXCDzFoBzoo2GNUsL75Itf8EsWNE4yOTivfImgrHWIcCYVL2cI3fB9JeriUYdVmUWrh6wfWtP3r3iRtTkG4Jhw==]
- University of Bath. Determination of enantiomeric excess. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0VE71stKbyOW1UmRTkliHweqhHvqeLFiQfno36rWtSjkK-u05RCmvcCmcUAZBni8GLFp43Yfn3rGiSdcPqvmwkoS_No8x9GgPbStkF4QgARnqPLaveAjCEc4deXiEZ3kgK6SPMrjSs-utwAuh5MeR]
- Iglesias, M., et al. (2011). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6C_6e6vJltNtAhJsBWjvNsmj15bPXD7edS3bJ2VrLr27s1M4pI0Z6lhG3U9g2kjrbR9jBmBUn8KUmpracQUmSWgmgdRcBeZOSte8-LApfv2uBUsi3bwrRB-ElOUCszQ==]
- Wikipedia. Asymmetric hydrogenation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdQN2EoWpOw5ZErdYo9hDwp3OrXbKNsYddh340IUTd-VHCSzRas_g0Ijhhiw0IzqSjOdZ_TeEL8OCmnu81pNd_-l-3tKyyX8QhP7qgSgAf5rfXyJtlJPJsg5qho02865aFdKyzMMvPUDdT7FFT7wkBA==]
- Gonzalez, J., et al. Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Illinois Experts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5LjEFZ7cS0SCAFheEP3PhCaQCPUKoyUR4QOpW5qAXHnOY_YOJm2kAF7zvxLkJp3P9BhHnROchvLzqepJuobyEvzjZf0XXMH84qsaARMw9_cN3BJW10wrWKPAso67agr7_C2vqoIJ1zHI-bInSJ_RRAWZnLaBKmXsBMSbFXCbdpFNWWLa63z1Qu64xx18a5B73mfvK14_v1UE9ix7YHPi-e8hTwD6_kwftHjm9HrN]
- Foley, D. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6FqPYejzMu-bFRLscGKEX7LmLDlp3-eGGnH8Y6_NCTL9Rmg3Wh4DslAqfKAxiPbSHV_L9exbI3YSYbOzL1h9qtQrTaKv-6RQUaSaDmnCffp-yBOv1VVgu-J4edzpI2RFuqMF0DXM3Wbtd8Ah9ja4=]
- Schnell, S. D. (2017). Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. University of Illinois Urbana-Champaign. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEouscn8aGfEntoo51-3nPbBFIwMzkG6D-Jz6AOjf33OU2-id412ZFS6mFNp-EDUhx8684aBR66hWU1GbkrOli7QjnLgsWQosG_ADAD4uJPRG6Vd3Z5mN3wTKwrJpUNIBgcY6NPk-GsqqOBJBHTpkeYvYHaCd_fL6tVtHRwog==]
- Morressier. (2021). Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOyA_l_PY5QarCa2uZ_yGNFu3sKhQzhFyX0MSUK_Z6hLc9NlCF4mjU2vzfcsJc57zXBMAnhxepzotAqZTNsLG7VffFbQEl6TC33BuBf-6KmEEYIpYFnkro6jPDU7WE73zoqADyj21Skr4thmYb22qh1kaI-JsAkj_PtAadw8cBMUaqKZfN0b1MQ4f3weWGGh1pfDkUZz4K]
- ResearchGate. (2018). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTqKxXY57NdME3lO2iVp_gaux6PGRYDrT_Z7Dae4HTdyM7jHImyTjc-dVrvjn3R9Xa9O2cUTL62djKX9gMxR5BxsO5PEuejccWzjYFZlelsLsMbW2RDTYkbIswOpiUiPXOlMmM0gnsqAKP7SfGETadpM_ebXacaa8tseTmLUJ3YD489IqeHwjw9NKmr5KkDsseLbXpYu8NnKTqCk7kwz6W9A3QKWztAEq4fK7cBfhQUxZQYlH5z5FvFPBOBM7UhZ9FCHO7bqpqxThZeKIDUUQprFZ1shTRK1mJ0J5qLdVtcRttOMK8nV8rcSpY0Vjy9uRZBmgAiHMBOJM60IVou4mKkrKQp97-eLZ4KWNyWuqOacjPiGTTFG7CK9jgcPc5]
- ResearchGate. (2002). Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgDgmQB14sDdTfHzsiKqCD7Q-OhcDKQw40n-R9ukcdC-XYUOYYviNVcnrdWJ6jBTuXkl0gpz4qsF4dKaTJt6RQX8yN0zU_iG6VpvV0JHVTgu86-jamM00tsRvGSynPsr80lQsSfllnsmvmfb-CWhN3eVqltHSLoVvLXfC5Zlr97Epcwe7ol0cTLqZhoIxRfX0jDR4TiNCVj4iYFVHgt7iJpq8vnD_Xmf3fXAxCIJB280tOFZqL0zSkX79V50ZgiIk1-d0ePZ0cFi1rzTpGI2eXkaWCdg==]
- Royal Society of Chemistry. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6T18y5Q1vOGVPbcHNUeMdRlC7vNXxJP9Yka4KtnEu5mplSVq2SMqA3h0mtrx0Yb7wxcGHBNLRLLCmhNCX8-CPUn11qzBwDyxlTByScFTeCjxHSE9wyOcipiNpHbRE0eXmqQexzDK6kfFHgIOG_eq3OY0gHfBytn-z5l7_]
- Zhang, W., et al. (2018). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_EcktAWFVC6XxcTEEvsz7TBdgh9Io35qoiGOeZVL713gnzucGM8qp4F1bv2QUmXnT38gy4KH8FKJxAus1baz3H9MvpmQzZRDLukVMx9gAkLpfPIWRD6JKzyPD5C9jP-KAvNNbju74aO2L_jU=]
- Shibasaki, M., et al. (2017). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWVLgkDAYFz-hVsORghFGCxHhNmRX2d4wC2b9LjEIF4BKyBdy8iatAFblRb0rMImhWFZNQqRsf39lD4wvodW9J3vkmrUsBWxYx2ayl5cipiD6vkyVFx8icsf-Gauz7abGaX5c=]
- Nájera, C., & Yus, M. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6ptdeDYbssoRtDeLH-48K4rlA1Vi-A8kW_XT-aiOmFOgeuWGVW6aMY4z0HoxJBH5j7Xq6dnEFH0DJ0vG-E68yNVLzt8Ssg7GoiY9CSbZBO0smOzsulmaSMPpIdBQHME3SMU5QLRb82uRas8WtZ7M-c0ZhnyCyysfcuioXKulIaNVQ5kEt]
- ResearchGate. (2002). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRhtVtWj2G6V0XCCXQ069WY1c3oP57XaMdTJaUpXzrZ_61R_hPeh9cEeD58_Pae3LVKmSsmFoMsUHVcYb2A3FIW-dwHVMDbX0MZmm9nwKIuzgSETEqJZ5RcCRx42zunPj-AHDE4ePz3z1sQ_rnT5oIdoQDnLZet3lAKHp3QVPiL1aVhAzDmody7v4Mfc8EKp8fmLOPQcU55Bor_gglgtPDrrwTXzHUAqYjGXEDYBCC593qtr0TwaVi11MvJsd2C7zUnG_qBfV7P4aPw67r77gJqJ5dfw==]
- Berkessel, A., et al. (2011). syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoFk1Dcoqa-VBwJlFD-pIdVtJRfvyz-5mFkRMmER5KXAI_69AHv_UrOG4duhfaemVR7zLDsaaxaJOq7iSHT8wwlHe2lG0TXphGTXRJGs0GVF13MaLwjxsMsriXRQAMgofA8CMP99zH5j_qfZ0=]
- BenchChem. (2025). Application Notes: Asymmetric Transfer Hydrogenation of Ketones with a (1R,2S)-1-Amino-2-indanol Derived Ruthenium Catalyst. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcPUn2v5PyzPhA8qutvW35izpAs-8_8yHGzFIJfge91axfSOUm5rBDYqx8WzzQF7WsgvoaC6qmYi0UISJ6kKxUEAOAYrENCjWyv1XcovJ8_lObJmfDacFjU3aB7Rax_IFKwTHonuGVolsZlU9vmaJgIsB9p6qhGJrnIXhR2qNMFHlGt8aP3jrjysVvVZYWnwUAW7iwE5JYJo5zcqDHzlTpZRq1BrsuEyVn2E129axXJVIrvH38iIf6BP28tTAXqWWoRCK6ThH3bevG4E2MsZAMoeEf87_t]
- University of Liverpool. (2005). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6mHiJANg81x3GfHR5a3CJ7-gF_XT0kFNJPc-AwRUDxTXyaLbgli7dcYwedUQsQd2_cETipa83V6dzAuuLkiyENPmpvUk4SF8jVTujVxLtFR19q1AVii2Swb7abZtpcT8tPkB1R35G]
- Rovis, T., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo9M-DTOBNkXxd0nHc0gO_-SDvpA2d56tlvcE5JyjixDFwjdy_bKCq4vexta3Eqv0_bvU7pmpzdhjI9XCA2e7DBJoUL7bvmj5Ts5g9mGhaJY-10XFzmS7zGBuTSGQemVwEKwveZcHzoQ5e1u0=]
- ResearchGate. (2012). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpnfHuE-rKtavSQQirv7Ce5gW_OczRhdQim3zENO3SMrNX8gwNTu-c8ZLSYBybqQMqUqJTtBHA_XOPW4vSgWJ5PXIYX1n1912PLQhX2W554kLKZ5QSeuFig-sT2LvZ_n7atjuakTDBqTfwHp3YKGVv3t268V-LhvBUjMd5RREaqzRjF-wESS9HJScPw_cANzre_3KaQz-4EK8ee-7S0FwHH5ygQcp6HL5XqXK8pANkHuaaRAjRIF7VEjhXdfVmvcIRPljf1gxuHf_RB0JXlRH_NA8JVijf9uwTm1UUXQ==]
- Al-Harrasi, A., et al. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0nsKcC3RP6Z6dtMvpQ21S60tTs5ahCMkh9UyS42un5j_eAWGLxPe7OGLsuGbha-ie1lUe3te7srhwm553LoHODuP4A7Gj_NM5tJT2500Vdh6OOXJZnBcDol7mg_xspisdVOI1]
- Ban, S., et al. (2016). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtgdB1mX88742QoTB4nqiv7ez3jnHwtBoIMo6fxGtzDhihOjKcmeqzK7zpF41BmWLxIRSd0uW9D38KotlnrxtiKDDdm23Mfm978jfl6kVsMrPMnQGqZjEhzJdZNbH9UeZFtjp0]
- National Library of Medicine. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0J1BYVjva61pquVk7M9AB6jQO7nbjUA14q5Y8qoP58rgJsjaEe3YySVvp4aSymAGg0h427BFMs0u9fUqJthQv0ezBkb_ue5PlSBs9O_8ZbeW7PsZkQMP6oHCQjaNbDiEFOd-FYEYEoU730X3g]
- ResearchGate. (2020). Enantioselective Epoxidation by Flavoprotein Monooxygenases Supported by Organic Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4upm4CzlkfYXoMCdP0ECxZVorBn6yzQ3li7x4gerU383r0r-b8ohHXdnRuKbXFtbBAQBf7Hu1QvGyyWbSjH7fjy3eTA-RFj8lFrORgVvJOeI6qOmLpleGKhHLJ8a4YbAuZICIeBP71v0miEDGSXBxf3_sjKsbavx4pa9GWcJzjEoQzLvFs3T0CoM-9e9Ec3SnLBkhuVf7jLUsEc1oFeHEIQzWLQnrsniKoD70GWWmtylKnKR9q5-mgvLAb12tXLFN2dTCQk1uSg==]
- ResearchGate. (2014). Asymmetric transfer hydrogenation of aromatic ketones with the ruthenium(II) catalyst derived from C2 symmetric N,N′-bis[(1S)-1-benzyl-2-O-(diphenylphosphinite)ethyl]ethanediamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJIqa71U2ssOxr0ycaqo6RavmwR9OoVhFcZzu85XWX5D3tUIHZeAKQbuzeReJqVUYcjy8ypg_HaH5kPdmQnJDtOMX60Zamk7MBfBlN_kVFA-8BuEQgoS_gzqamydgR6mzN3GkLNCcscNHSBweNcRNICs84UqGQ-zzdOdDrd7QhefRbyoLNqaz6TUhdTu8LSwdGeIVEjf2XGuQ8kmZqlqyyVJih14N7kud6hgazZRXm2yexyJhgm8UWZz6taJ-caEbW6STYwmszX6Munev0WXCnI6j64oGitdUpfdcmHhr6nzg7z_Wab8ykmymc95y-ECi3nMeKCQBfNu7QI0aZZ4iviulYkfYfrKvzj2nyu1kbZBNOQy7T-w-WNA==]
- Zhang, S., et al. (2015). Organocatalytic enantioselective Michael addition of cyclic hemiacetals to nitroolefins: a facile access to chiral substituted 5- and 6-membered cyclic ethers. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEScJ6IcZP7nZh8pOpbjiL6h2JHAn9RLR9ZTh6Al2F7HG7L12_6KlojNbfZS8b-F4rS7mKHFkZM3HVfI1svJ7GMJCLIDWpLdR75ZNEZHRCpnj7zguXeO0yhZl0u9RahuL22Rdl9]
- ResearchGate. (2014). Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones from [3-[(2S)-2-[(diphenylphosphanyl)oxy]-3-phenoxypropyl]-1-methyl-1H-imidazol-3-ium chloride] and [Ru(η6-arene)(μ-Cl)Cl]2 , Ir(η5-C5Me5)(μ-Cl)Cl]2 or [Rh(μ-Cl)(cod)]2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsQOUbz_sPHqGGU4H0DXPQ3ntRV7UPNfpZ9gq3h4InY1ZVzOIbq3vTmoZ3fCHzLzG8ZG5I-6yuVkyLC77D_wuONhFY-2hEO1wJA0BtJHa207YZzfFS_x2fSXEec_ihXqORllQNWgOluUvKVo2fhcWylDvJq2jOKiu349FQUcDe6nkJ9UWNo8W_dD6LKJzM25WkRtvLex7oq7O3k6w6nGgTJRd06ah1LRudJTN4y2JrxXM0-bc0n-O6yWwYwNN-hU_GS1jgFVNvdcBKsCbXoJSk-wkV17hfiNH6oz9bB9CVvVoHAf1qk5jc3RVlejWbUXpGlKmSfTfgDr-oRmI07_75MW1aeEsU9JQA7vWKxbtsyd9jrbRzuuf2IptwofQ4ArxeJv9Q5XzUCcYk4fxBBouinqTxArdfhg==]
- Google Patents. (2008). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIL-pHUk8652Y3KK2qnQL1gNCsc-Eo4osH31exmddZDTS6agoC6AZetzP3ND_s2yVEADteCp1vF8fn7IzPqyX1ao_h5PxlsM5rFN8uMXZICYkrt9SrMxDsKFrnCHliN6LiUIoIoJ_mG4ejAg==]
- Google Patents. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKJ7yoUnwojXKeOT9yVgaBKWZl5K7pIWmmn6CCsz6I8Mcp6vKe2HDg_g37o2q2bKhgXQApwfspYGNhTQ0CYS_N2LbdgKikhIe5bG1KzBuUCPgrKg6KEPq6SqQk8Ey9nIcCyFmRaRWN_qqtjg==]
- Royal Society of Chemistry. (1998). First asymmetric synthesis of the Kelatorphan-like enkephalinase inhibitor (1S,2R,2′S)-2-[2′-(N-hydroxycarbamoylmethyl)-3′-phenylpropionylamino]cyclohexane-1-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHpJAs5_aX8RxurME6ivPDslP2RDcNDW7bElNpWUcTlCHMBYs7gd6Df72NLorBXcTkWQcg_vz77Ucnjm_YsIo2GlhlUqFCARBGUt9sZF7LmMxc6DjOZYFr_yeMvIOsqPhKRQ1r_3wv3bfMkg7Dsf2ucQyjp2mgJDaiEg==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
For: Researchers, scientists, and drug development professionals.
Abstract
The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes represents a cornerstone transformation in asymmetric synthesis, providing reliable access to valuable chiral secondary alcohols. These products are pivotal building blocks for pharmaceuticals, agrochemicals, and fine chemicals. This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a detailed, field-proven experimental protocol, and critical insights into catalyst selection and reaction optimization. By explaining the causality behind experimental choices, this document serves as a practical and authoritative resource for researchers seeking to implement this powerful synthetic tool.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and natural products.[1] The ability to synthesize these compounds in an enantiomerically pure form is therefore of paramount importance in drug discovery and development. The catalytic asymmetric addition of diethylzinc to prochiral aldehydes stands out as a robust and highly predictable method for establishing the stereochemistry at the newly formed carbinol center.[2] Early pioneering work by chemists like Noyori, Soai, and Oguni laid the foundation for a field that has since grown exponentially, with the development of a diverse arsenal of chiral ligands and catalysts.[2][3]
Mechanistic Principles: Understanding the Path to Enantioselectivity
The uncatalyzed addition of diethylzinc to an aldehyde is a slow and non-selective process. The magic of this transformation lies in the use of a chiral catalyst, typically an amino alcohol or a diol, which coordinates to the zinc atom, creating a chiral environment that dictates the facial selectivity of the aldehyde addition.
The generally accepted mechanism involves the formation of a dimeric zinc-catalyst complex. The key steps are:
-
Catalyst Activation: The chiral ligand (L*), often a β-amino alcohol, reacts with diethylzinc (Et₂Zn) to form a zinc alkoxide or a related species.
-
Dimeric Complex Formation: These monomeric units often aggregate to form more stable and catalytically active dimeric complexes. It is within this chiral pocket that the reaction occurs.
-
Aldehyde Coordination: A molecule of the aldehyde coordinates to one of the zinc centers in the dimer. The geometry of the chiral ligand pre-organizes the aldehyde, exposing one of its prochiral faces to attack.
-
Ethyl Group Transfer: An ethyl group from another zinc atom in the complex is transferred intramolecularly to the coordinated aldehyde's carbonyl carbon. This step is stereodetermining.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is released, and the chiral catalyst is regenerated to re-enter the catalytic cycle.
Interestingly, many of these reactions exhibit a "non-linear effect," where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral catalyst. This phenomenon is attributed to the relative stabilities and reactivities of homochiral (formed from two molecules of the same enantiomer of the catalyst) and heterochiral (formed from opposite enantiomers) dimeric catalyst complexes.[1][4]
Visualizing the Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a generic chiral β-amino alcohol ligand.
Caption: Simplified catalytic cycle for the enantioselective addition of Et₂Zn.
Application Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol details a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using the well-established chiral ligand (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB).
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | ReagentPlus®, ≥99% | Major Supplier | Freshly distilled under reduced pressure. |
| Diethylzinc | 1.0 M solution in hexanes | Major Supplier | Highly pyrophoric. Handle with extreme care. |
| (-)-DAIB | ≥98% | Major Supplier | Store in a desiccator. |
| Toluene | Anhydrous, ≥99.8% | Major Supplier | Use directly from a solvent purification system. |
| Saturated NH₄Cl (aq) | N/A | Lab Prepared | For quenching the reaction. |
| Diethyl Ether | Anhydrous | Major Supplier | For extraction. |
| Magnesium Sulfate | Anhydrous | Major Supplier | For drying. |
| Schlenk Flasks | N/A | Glassware Supplier | Oven-dried before use. |
| Magnetic Stirrer | N/A | Equipment Supplier | |
| Syringes and Needles | N/A | Consumables Supplier | Oven-dried before use. |
Safety Precautions
WARNING: Diethylzinc is extremely pyrophoric and reacts violently with water and air.[10] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.
Step-by-Step Experimental Procedure
-
Apparatus Setup:
-
Place a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon.
-
Flame-dry the flask under vacuum and backfill with argon three times to ensure all moisture is removed.
-
-
Catalyst Preparation:
-
To the cooled flask, add (-)-DAIB (e.g., 0.02 mmol, 10 mol%).
-
Add 5 mL of anhydrous toluene via syringe.
-
Stir the solution at room temperature until the ligand is fully dissolved.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 0.44 mmol, 2.2 equivalents) dropwise via syringe over 5 minutes. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Aldehyde Addition:
-
Add freshly distilled benzaldehyde (0.2 mmol, 1.0 equivalent) dropwise via syringe.
-
Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, cautiously quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. CAUTION: This can be a vigorous process.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-phenyl-1-propanol.
-
Determine the yield.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2]
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Key Considerations and Optimization
-
Choice of Ligand: The structure of the chiral ligand is the most critical factor influencing enantioselectivity. A wide variety of ligands have been developed, including those derived from natural products like carbohydrates and terpenes.[3][11] For new substrates, screening a small library of ligands is often a prudent first step. Polymer-supported ligands can also be used to simplify catalyst recovery and reuse.[12][13]
-
Solvent: Non-polar solvents like toluene and hexane are most commonly used. The choice of solvent can affect the aggregation state of the catalyst and thus the enantioselectivity.[14]
-
Temperature: Reactions are typically run between 0 °C and room temperature. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.
-
Purity of Reagents: The purity of both the aldehyde and the diethylzinc solution is crucial. Aldehydes should be freshly distilled to remove any acidic impurities that can consume the organometallic reagent. Diethylzinc quality can vary, and older bottles may have reduced activity.[15]
-
Titanium(IV) Additives: In some systems, particularly with diol-based ligands, the addition of titanium tetraisopropoxide (Ti(OiPr)₄) can significantly enhance both the reaction rate and enantioselectivity.[3][16] The titanium likely forms a more Lewis acidic and structurally well-defined bimetallic active species.
Conclusion
The enantioselective addition of diethylzinc to aldehydes is a powerful and reliable synthetic method that has been refined over decades of research. By understanding the underlying mechanistic principles and carefully controlling experimental parameters, researchers can consistently achieve high yields and excellent enantioselectivities. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of valuable chiral secondary alcohols, empowering further advancements in chemical synthesis and drug development.
References
- The Soai reaction system, current mechanistic understanding and salient... - ResearchGate.
- Demystifying the asymmetry-amplifying, autocatalytic behavior of the Soai reaction through structural, mechanistic, and computational studies - PMC - PubMed Central.
- Illinois chemistry researchers demystify the mysterious Soai Reaction - University of Illinois.
- Demystifying the asymmetry-amplifying, autocatalytic Soai reaction - ACS Fall 2025.
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI.
- Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia.
- Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed.
- Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism - The Journal of Organic Chemistry.
- Mirror-symmetry breaking in the Soai reaction: A kinetic understanding - PNAS.
- New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes - SciELO.
- Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. - ResearchGate.
- Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs) - Accounts of Chemical Research.
- diethyl zinc - Organic Syntheses Procedure.
- Enantioselective addition of diethylzinc to aldehydes. - ResearchGate.
- Diethylzinc - Wikipedia.
- Enantioselective addition of organozinc reagents to aldehydes - Chemical Reviews.
- Stereoselective addition reaction of diethylzinc to aldehydes, catalyzed by cinchona alkaloids - The Journal of Organic Chemistry.
- Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand - The Journal of Organic Chemistry.
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC - NIH.
- Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions - ResearchGate.
- Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect - Journal of the American Chemical Society.
- Enantioselective addition of diethylzinc to aldehydes with novel chiral C2-symmetric dimeric ligands - ElectronicsAndBooks.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH.
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Demystifying the asymmetry-amplifying, autocatalytic behavior of the Soai reaction through structural, mechanistic, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illinois chemistry researchers demystify the mysterious Soai Reaction | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 8. Demystifying the asymmetry-amplifying, autocatalytic Soai reaction - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. Diethylzinc - Wikipedia [en.wikipedia.org]
- 11. scielo.br [scielo.br]
- 12. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Application Notes: (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol as a High-Efficacy Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Logic of Chiral Auxiliaries
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol. These molecules are chiral entities that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which they are removed and ideally recovered.
The effectiveness of a chiral auxiliary is predicated on its ability to create a sterically and electronically defined environment, forcing a reaction to proceed from one diastereotopic face over the other. (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is an exemplar of rational design in this field. Its architecture combines several key features for high stereochemical induction:
-
A Rigid Bicyclic-like Scaffold: The trans-diequatorial arrangement of the amino and hydroxyl groups on the cyclohexane ring provides a conformationally restricted backbone.
-
Bidentate Chelation: The 1,2-amino alcohol functionality is a powerful motif for forming a rigid five-membered chelate ring with a metal center (e.g., lithium or boron), crucial for locking the substrate's conformation.
-
Multiple Stereogenic Centers: With three stereocenters, it creates a highly defined chiral pocket.
-
Steric Directing Group: The (R)-1-phenylethyl group acts as a significant steric shield, effectively blocking one face of the enolate intermediate, thereby dictating the trajectory of the incoming electrophile.
This guide provides a comprehensive overview of the synthesis and application of this powerful chiral auxiliary, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Chiral Auxiliary
The synthesis of this compound is not widely documented as a commercial product, but it can be reliably prepared from commercially available precursors. A highly effective and common method for this type of transformation is reductive amination.[1][2][3]
Protocol 1: Synthesis via Reductive Amination
This protocol describes the reaction of (1S,2S)-2-aminocyclohexanol with (R)-(+)-acetophenone in the presence of a reducing agent.
Reaction Scheme: (1S,2S)-2-Aminocyclohexanol + (R)-Acetophenone → Imine Intermediate → this compound
Materials:
-
(1S,2S)-2-Aminocyclohexanol
-
(R)-(+)-Acetophenone
-
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄
-
Anhydrous Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Imine Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), add (1S,2S)-2-aminocyclohexanol (1.0 eq).
-
Dissolve the amino alcohol in anhydrous ethanol (approx. 0.2 M concentration).
-
Add (R)-(+)-acetophenone (1.1 eq) to the solution.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise at room temperature. The mixture may turn yellow.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the imine by TLC or GC-MS.
-
-
Reduction to the Amine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 eq) in methanol.
-
Slowly add the NaBH₄ solution to the reaction mixture at 0 °C. Caution: Gas evolution (hydrogen) will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad thoroughly with dichloromethane (DCM).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
-
Part 2: Mechanism of Stereocontrol
The remarkable stereodirecting ability of this auxiliary stems from the formation of a rigid, chelated enolate intermediate. When the auxiliary is acylated (e.g., with a propionyl group) and subsequently deprotonated, the lithium or boron atom chelates with both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This creates a fused ring system that forces a specific conformation.
The (R)-1-phenylethyl group projects outwards, creating a highly congested steric environment on one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less hindered opposite face, ensuring a highly diastereoselective transformation.
Caption: Chelation model for electrophilic attack.
Part 3: Applications in Asymmetric Synthesis
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a cornerstone of C-C bond formation. Using this auxiliary, prochiral carboxylic acid derivatives can be alkylated with exceptionally high diastereoselectivity.
General Workflow:
-
Acylation: Couple the auxiliary with an acyl chloride or anhydride to form the corresponding amide.
-
Enolate Formation: Deprotonate the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
-
Alkylation: Introduce the electrophile (e.g., an alkyl halide) at low temperature.
-
Cleavage: Hydrolyze the amide to release the chiral carboxylic acid and recover the auxiliary.
Materials:
-
N-propionyl derivative of the chiral auxiliary (prepared separately)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under Argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.1 eq) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Work-up:
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.
-
| Electrophile (E-X) | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | LiHMDS | 85-95 | >98 |
| Allyl iodide | LiHMDS | 80-90 | >98 |
| Methyl iodide | LDA | 88-96 | >95 |
| n-Butyl bromide | LDA | 75-85 | >95 |
| Table 1: Representative results for asymmetric alkylation based on analogous systems. |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters simultaneously. The use of this auxiliary, in conjunction with boron enolates, typically provides excellent control over both relative and absolute stereochemistry, favoring the syn-aldol product.
Materials:
-
N-propionyl derivative of the chiral auxiliary
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Methanol, pH 7 phosphate buffer
Procedure:
-
Boron Enolate Formation:
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous DCM (0.2 M) under an Argon atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour. The formation of the (Z)-boron enolate is critical for high syn-selectivity.
-
-
Aldol Addition:
-
Cool the enolate solution to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by adding 1:1 methanol/pH 7 buffer solution.
-
Add hydrogen peroxide (30% aq. solution) and stir vigorously for 1 hour to oxidize the boron species.
-
Extract the mixture with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the syn-aldol adduct by column chromatography.
-
| Aldehyde | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Isobutyraldehyde | 70-80 | >99 (syn) |
| Benzaldehyde | 75-85 | >99 (syn) |
| Propionaldehyde | 68-78 | >98 (syn) |
| Table 2: Representative results for asymmetric syn-aldol reactions based on analogous systems.[4] |
Part 4: Cleavage and Recovery of the Auxiliary
A key advantage of auxiliary-based methods is the ability to recover the often-valuable chiral auxiliary. The choice of cleavage method depends on the desired functionality of the final product (e.g., acid, alcohol, ester).
Sources
Application Notes & Protocols: A Guide to Asymmetric Alkylation with Chiral Amino Alcohols
Introduction: The Imperative of Chirality in Modern Chemistry
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental pillar of modern drug development and materials science. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic challenge but a critical necessity. Asymmetric alkylation, the formation of a carbon-carbon bond at a prochiral center to create a new stereocenter with high enantiomeric purity, stands as one of the most vital transformations in synthetic organic chemistry.[1][2]
Chiral amino alcohols have emerged as exceptionally versatile and powerful catalysts and ligands in this field.[3][4][5] Derived frequently from the inexpensive and readily available "chiral pool" of natural amino acids, these molecules possess a bifunctional scaffold—a Lewis basic amino group and a Brønsted acidic hydroxyl group.[5][6] This arrangement allows them to form rigid, well-defined transition states with reagents, effectively shielding one face of the substrate and directing the incoming alkyl group to the other, thereby inducing high levels of stereoselectivity.[5]
This guide provides a comprehensive overview of the principles, key parameters, and detailed experimental protocols for performing asymmetric alkylations using chiral amino alcohols. It is designed for researchers in academia and industry who seek to leverage this powerful methodology for the synthesis of enantiomerically enriched molecules. We will explore two of the most prevalent applications: the organometallic addition of dialkylzinc reagents to aldehydes and the organocatalytic α-alkylation of aldehydes.
Pillar 1: The Principle of Stereocontrol
The efficacy of a chiral amino alcohol catalyst hinges on its ability to orchestrate a highly organized transition state. The mechanism of stereocontrol can differ depending on the reaction type, but the core principle remains the same: the creation of a transient chiral environment around the reacting centers.
Mechanism 1: Organometallic Alkylation (e.g., Diethylzinc Addition)
In the enantioselective addition of organozinc reagents to aldehydes, the chiral amino alcohol acts as a ligand for the zinc atom.[7][8] The reaction proceeds through a series of equilibria to form a dimeric zinc alkoxide complex, which is the catalytically active species.
-
Catalyst Formation : The chiral amino alcohol reacts with the dialkylzinc reagent (e.g., diethylzinc) to form a zinc alkoxide.
-
Substrate Coordination : This chiral zinc alkoxide then coordinates with both another molecule of diethylzinc and the aldehyde substrate.
-
Stereocontrolled Alkyl Transfer : This coordination creates a rigid, six-membered, chair-like transition state. The bulky substituents on the chiral ligand effectively block one face of the aldehyde's carbonyl group. The alkyl group (ethyl) is then transferred from the zinc to the unhindered face of the aldehyde.[9]
-
Product Release : After the C-C bond is formed, the resulting zinc alkoxide of the product is released, and the chiral catalyst is regenerated to continue the cycle.
The high enantioselectivity (often >95% ee) observed in these reactions is a direct consequence of the large energy difference between the two possible diastereomeric transition states.[7][10]
Caption: Figure 1: Catalytic Cycle for Diethylzinc Addition.
Mechanism 2: Organocatalysis (e.g., Proline Catalysis)
Amino acids, particularly L-proline, can catalyze asymmetric alkylations without any metal.[11][12] This process operates through enamine catalysis.
-
Enamine Formation : The secondary amine of proline reacts with the aldehyde substrate to form a chiral enamine intermediate. This step is crucial as it transforms the electrophilic aldehyde into a nucleophile.[12]
-
Asymmetric Alkylation : The enamine, guided by the stereocenter of the proline catalyst, attacks an electrophile (e.g., from an arylsulfonyl indole). The bulky carboxylic acid group of proline shields one face of the enamine, ensuring the electrophile adds to the opposite face with high stereocontrol.[11][13]
-
Hydrolysis & Catalyst Regeneration : The resulting iminium ion is then hydrolyzed to release the α-alkylated aldehyde product and regenerate the proline catalyst.[14]
Caption: Figure 3: General Experimental Workflow.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes the addition of diethylzinc to benzaldehyde, catalyzed by (1R,2S)-N,N-Dibutylnorephedrine (DBNE), to yield (R)-1-phenyl-1-propanol with high enantioselectivity. [7] Materials & Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| (1R,2S)-DBNE | 277.47 | 28 mg | 0.1 mmol | Chiral Catalyst (2 mol%) |
| Benzaldehyde | 106.12 | 0.51 mL | 5.0 mmol | Purify by distillation |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 12.0 mL | 12.0 mmol | Handle under inert gas |
| Anhydrous Toluene | - | 25 mL | - | Solvent |
| Saturated aq. NH₄Cl | - | 20 mL | - | For quenching |
| Diethyl Ether | - | 3 x 20 mL | - | For extraction |
| Anhydrous MgSO₄ | - | ~2 g | - | For drying |
Step-by-Step Procedure
-
Glassware Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow it to cool to room temperature under an argon atmosphere.
-
Catalyst Preparation : To the flask, add (1R,2S)-DBNE (28 mg, 0.1 mmol) and anhydrous toluene (10 mL). Stir to dissolve.
-
Reaction Setup : Place the flask in an ice-water bath (0 °C). Slowly add the diethylzinc solution (12.0 mL, 12.0 mmol) dropwise via syringe over 10 minutes. A white precipitate may form. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition : Add a solution of freshly distilled benzaldehyde (0.51 mL, 5.0 mmol) in anhydrous toluene (15 mL) dropwise to the catalyst mixture over 20 minutes using a syringe pump. Causality : Slow addition is critical to maintain the low temperature and prevent side reactions, ensuring high selectivity.
-
Reaction Monitoring : Stir the reaction mixture at 0 °C. Monitor the consumption of benzaldehyde by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching : Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C. Caution : Unreacted diethylzinc will evolve ethane gas vigorously.
-
Workup : Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the pure (R)-1-phenyl-1-propanol.
-
Analysis : Determine the isolated yield. Analyze the enantiomeric excess using chiral HPLC.
Expected Outcome: Yield of 85-95%; enantiomeric excess of >95% for the (R)-enantiomer.
Pillar 4: Analysis of Enantiomeric Excess (ee)
Determining the enantiomeric excess (% ee) is the ultimate measure of an asymmetric reaction's success. The % ee is calculated as (|[R] - [S]| / ([R] + [S])) * 100. Several analytical techniques can be used for this purpose. [15][16]
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Highly accurate and reproducible; applicable to a wide range of compounds. [17] | Requires method development for each new compound; can be time-consuming. |
| Chiral GC | Similar to HPLC, but for volatile compounds using a chiral capillary column. | Very high resolution; requires only a small sample size. [15] | Analyte must be volatile and thermally stable. [15] |
| NMR Spectroscopy | Enantiomers are indistinguishable in an achiral environment. Addition of a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent converts them into diastereomers, which have distinct NMR signals. [17][18]| Fast analysis; provides structural information simultaneously. | Lower sensitivity and accuracy compared to chromatography; may require derivatization. [18]|
Protocol 2: General Procedure for ee Determination by Chiral HPLC
-
Sample Preparation : Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Instrument Setup : Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). Set an appropriate mobile phase composition and flow rate (e.g., 98:2 Hexane:Isopropanol at 1.0 mL/min).
-
Racemic Standard : First, inject a sample of the corresponding racemic alcohol to determine the retention times of both enantiomers and confirm peak separation.
-
Analysis : Inject the sample from the asymmetric reaction.
-
Calculation : Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the % ee using the formula: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Impure reagents (wet solvent, oxidized aldehyde).- Reagent decomposition. | - Increase reaction time or temperature slightly.- Ensure all reagents and solvents are pure and anhydrous.- Handle pyrophoric reagents strictly under inert gas. |
| Low Enantioselectivity (ee) | - Reaction temperature too high.- Incorrect solvent used.- Impure or incorrect enantiomer of the catalyst.- Catalyst loading too low. | - Run the reaction at a lower temperature (-20 °C, -40 °C, or -78 °C).- Switch to a non-coordinating solvent like toluene or hexane.- Verify the purity and absolute configuration of the amino alcohol catalyst.- Increase catalyst loading (e.g., to 5-10 mol%). |
| Inconsistent Results | - Trace amounts of water or oxygen.- Inconsistent rate of addition. | - Re-dry all glassware and solvents meticulously.- Use a syringe pump for consistent and slow addition of the substrate. |
Conclusion
Asymmetric alkylation catalyzed by chiral amino alcohols is a robust and highly effective strategy for constructing stereogenic centers. The operational simplicity, high levels of stereocontrol, and the accessibility of the catalysts make it a cornerstone of modern organic synthesis. By understanding the underlying mechanistic principles and carefully controlling key experimental parameters, researchers can reliably produce valuable chiral building blocks for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for the successful implementation of this essential synthetic transformation.
References
- Pu, L. (2003). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed.
- Jiang, B. (n.d.). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Simon Fraser University Institutional Repository.
- BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
- Bartoli, G., et al. (2008).
- Wang, C-J., et al. (2009). Synthesis of Chiral Sulfamide–Amine Alcohol Ligands for Enantioselective Alkylation of Aldehydes. Taylor & Francis Online.
- Hanyu, N., et al. (2002).
- Ortega, S., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
- Al-Zoubi, R. M. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- Zhang, X. (2001).
- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Wikipedia. (n.d.). Soai reaction. Wikipedia.
- Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
- Riguet, E. (2019). Organocatalyzed Asymmetric Allylic Alkylation Enables Synthesis of Chiral γ-Lactones Bearing Vicinal Tertiary and Quaternary Stereocenters.
- Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed - NIH.
- Semantic Scholar. (n.d.).
- Noyori, R., et al. (1994). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.
- Trapp, O. (2020). Proposed mechanism of the Soai‐reaction with the formation of the...
- Denmark, S. E. (2025).
- ResearchGate. (2025).
- University of Illinois. (2020). Illinois chemistry researchers demystify the mysterious Soai Reaction.
- University of Bristol. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2025). Enantioselective Nozaki-Hiyama Allylations Using a Multidentate Amino Alcohol as a Chiral Ligand. Request PDF.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
- Borzuya University. (2017).
- Mlynarski, J. (2011).
- Shih, H-W. (2012). Asymmetric Alkylation of Aldehydes via New Strategies in Organic Catalysis.
- Soai, K., et al. (1998). Asymmetric alkenylation of chiral and prochiral aldehydes catalysed by chiral or achiral amino alcohols: catalytic diastereoselective synthesis of protected erythro-sphingosine and enantioselective synthesis of chiral diallyl alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- BenchChem. (n.d.). Mechanism of Action of Amino Alcohol Compounds in Synthesis. BenchChem.
- Nordbø, E., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
Sources
- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 3. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 4. Β-Amino alcohol organocatalysts for asymmetric additions | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts [jstage.jst.go.jp]
- 11. books.rsc.org [books.rsc.org]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol in Metal Complex Synthesis
Introduction
(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol is a C₂-symmetric chiral amino alcohol that has emerged as a highly effective ligand in the field of asymmetric catalysis. Its unique structural architecture, featuring a rigid trans-cyclohexane backbone and two distinct chiral centers, provides a well-defined steric and electronic environment for metal coordination. The presence of both a secondary amine and a hydroxyl group allows it to function as a versatile bidentate N,O-ligand, forming stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, iridium, copper, and zinc.[1][2] These complexes are instrumental in catalyzing a broad spectrum of enantioselective transformations, most notably the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, a cornerstone reaction in the synthesis of chiral alcohols and amines for the pharmaceutical and fine chemical industries.[3][4]
This guide provides an in-depth exploration of the synthesis, characterization, and application of metal complexes derived from this powerful chiral ligand. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower effective experimental design and execution.
Section 1: Ligand-Metal Coordination and Complex Formation
The efficacy of this compound as a chiral directing group stems from its ability to form a stable five-membered chelate ring with a metal center. This coordination geometry rigidly positions the bulky phenyl and cyclohexyl substituents, creating a distinct chiral pocket around the active site of the metal catalyst.
Causality Behind Experimental Choices:
-
Metal Precursors: The choice of metal salt is critical. For ATH catalysts, half-sandwich ruthenium(II) dimers like [Ru(p-cymene)Cl₂]₂ are commonly used. The arene ligand is labile enough to be displaced during catalyst activation but sufficiently robust to stabilize the complex. For Lewis acid catalysis, salts like Cu(OAc)₂·H₂O or ZnCl₂ are excellent starting points.[1]
-
Solvent Selection: Non-coordinating, anhydrous solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are preferred for the synthesis to prevent solvent molecules from competing with the chiral ligand for coordination sites on the metal.
-
Inert Atmosphere: Many transition metal precursors, particularly those in lower oxidation states like Ru(II), are susceptible to oxidation. Therefore, conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) is imperative to prevent catalyst deactivation.
The general workflow for synthesizing and applying these complexes is outlined below.
Figure 1: General workflow for the synthesis of a chiral metal complex and its subsequent application in asymmetric catalysis.
Section 2: Protocols for Metal Complex Synthesis
The following protocols are representative procedures for the synthesis of common metal complexes. All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Protocol 1: Synthesis of a [RuCl(p-cymene)((1S,2S,R)-N,O-ligand)] Catalyst
This protocol details the preparation of a Noyori-type ruthenium catalyst highly effective for asymmetric transfer hydrogenation.
Materials:
-
This compound
-
Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Argon or Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
Step-by-Step Methodology:
-
Flask Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.05 eq) and the [Ru(p-cymene)Cl₂]₂ dimer (0.50 eq).
-
Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration relative to the ligand) via cannula or syringe.
-
Base Addition: Add freshly distilled triethylamine (2.5 eq) dropwise to the stirred suspension. The triethylamine acts as a base to deprotonate the ligand's alcohol and amine groups, facilitating coordination and scavenging the HCl byproduct.
-
Reaction: Stir the resulting orange-red solution at room temperature under argon for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid contains the desired complex and triethylammonium chloride salt.
-
Purification: Wash the solid with anhydrous hexane to remove any non-polar impurities. Then, dissolve the residue in a minimal amount of DCM and filter through a short plug of Celite to remove the insoluble salt.
-
Isolation: Evaporate the filtrate to dryness to yield the ruthenium complex as a stable, orange-red solid. Store the complex under an inert atmosphere.
Section 3: Characterization of the Metal-Ligand Complex
Thorough characterization is essential to confirm the structure and purity of the synthesized complex.
Trustworthiness through Self-Validation: Each protocol's success is validated by the following analytical data. Discrepancies from these expected values may indicate incomplete reaction, impurities, or decomposition.
-
¹H NMR Spectroscopy: Upon coordination to the ruthenium center, the proton signals of the ligand will exhibit characteristic downfield shifts. The N-H and O-H protons may broaden or disappear due to exchange or deprotonation. The diastereotopic protons on the cyclohexane and phenylethyl groups will become more distinct.[5][6]
-
FT-IR Spectroscopy: The broad O-H stretch (typically ~3300 cm⁻¹) of the free ligand will disappear upon deprotonation and coordination. The N-H stretch (around 3250 cm⁻¹) will also shift or disappear. New bands corresponding to metal-ligand vibrations may appear in the far-IR region (400-600 cm⁻¹).[5]
-
Mass Spectrometry (ESI-MS): This technique is used to confirm the molecular weight of the complex. The spectrum should show a characteristic isotopic pattern for the [M-Cl]⁺ or [M+H]⁺ ion, confirming the successful formation of the complex.
| Data Type | Free Ligand (Typical) | [RuCl(p-cymene)(Ligand)] Complex (Expected) |
| ¹H NMR | δ 7.2-7.4 (m, Ar-H), δ ~2.5-3.0 (br s, OH/NH) | δ 7.0-8.0 (m, Ar-H), δ 5.0-6.0 (d, p-cymene H), No OH/NH signals |
| FT-IR (cm⁻¹) | ~3300 (br, O-H), ~3250 (m, N-H) | Absence of O-H and N-H stretches |
| ESI-MS | [M+H]⁺ peak at m/z corresponding to C₁₄H₂₂NO | Isotopic pattern for [M-Cl]⁺ corresponding to C₂₄H₃₅N₂ORu |
Table 1: Summary of expected spectroscopic data for the free ligand and its Ru(II) complex.
Section 4: Application in Asymmetric Transfer Hydrogenation (ATH)
The synthesized Ru(II) complex is a highly efficient precatalyst for the asymmetric transfer hydrogenation of prochiral ketones to valuable chiral secondary alcohols.
The Catalytic Cycle: A Mechanistic Insight
The widely accepted mechanism for ATH with Noyori-type catalysts is an outer-sphere, metal-ligand bifunctional pathway.[3][7] The reaction does not proceed through direct coordination of the substrate to the metal. Instead, the catalyst and the hydrogen donor (isopropanol) first form a ruthenium-hydride species. This active catalyst then delivers the hydride to the ketone's carbonyl carbon while the ligand's N-H group delivers a proton to the carbonyl oxygen through a six-membered, chair-like transition state.[3]
Expertise & Experience: The stereochemical outcome is dictated by this highly organized transition state. The chiral ligand's rigid structure ensures that the ketone can only approach from one face to minimize steric hindrance, leading to the preferential formation of one enantiomer of the alcohol product.
Figure 2: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the ATH of acetophenone, a benchmark substrate.
Materials:
-
[RuCl(p-cymene)((1S,2S,R)-N,O-ligand)] catalyst (from Protocol 1)
-
Acetophenone, freshly distilled
-
Anhydrous Isopropanol (iPrOH)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Reaction vessel (e.g., screw-cap vial)
-
Standard work-up reagents (diethyl ether, saturated aq. NH₄Cl)
Step-by-Step Methodology:
-
Catalyst Activation: In a reaction vessel under argon, dissolve the Ru(II) complex in anhydrous isopropanol to a desired concentration (e.g., substrate/catalyst ratio of 200:1 to 1000:1).
-
Base Addition: Add a solution of KOH or KOtBu in isopropanol (typically 5-10 mol% relative to the substrate). The base is crucial for generating the active ruthenium-hydride species from the isopropoxide intermediate.[8]
-
Reaction Initiation: Add acetophenone to the catalyst solution.
-
Reaction Conditions: Seal the vessel and stir the mixture at a controlled temperature (e.g., room temperature to 40 °C). Monitor the reaction progress by GC or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 1-phenylethanol.
-
Analysis: Determine the conversion by ¹H NMR or GC. The enantiomeric excess (ee) of the product must be determined by chiral HPLC or chiral GC analysis.
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 0.5 | 4 | >99 | 97 (R) |
| 4'-Chloroacetophenone | 0.5 | 6 | >99 | 98 (R) |
| 2'-Methoxyacetophenone | 1.0 | 12 | 95 | 94 (R) |
| Propiophenone | 0.5 | 5 | >99 | 96 (R) |
Table 2: Representative results for the ATH of various ketones using a [RuCl(p-cymene)((1S,2S,R)-N,O-ligand)] catalyst in iPrOH/KOtBu.
References
- CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
- Kos, J., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(1), 136.
- Brimble, M. A., & Lee, C. K. Y. (1998). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Tetrahedron: Asymmetry.
- Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
- Brieflands. (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand.
- MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
- ResearchGate. (n.d.). New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation.
- Martins, J. E. D., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Dalton Transactions, 41(4), 1194-1202.
- Rit, R. K., & Sola, J. (2020). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Catalysts, 10(12), 1466.
- ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhenium Complexes with Chiral Ferrocenylphosphane Ligands.
- ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD).
- Illinois Experts. (n.d.). Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD).
- PubMed Central. (n.d.). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts.
- OUCI. (n.d.). New transition metal complexes of 1‐phenyl‐2‐((quinolin‐2‐ylmethylene)amino)ethan‐1‐ol Schiff base: Spectroscopic, X‐ra….
- RSC Publishing. (n.d.). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts.
- ResearchGate. (n.d.). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-2-2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono Methyl}-Phenol] with Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), and Hg(II) Ions.
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Asymmetric Friedel-Crafts Alkylation
A Senior Application Scientist's Guide to Enantioselective C-C Bond Formation Using Chiral Ligands
The Friedel-Crafts alkylation, a cornerstone of organic chemistry for over a century, provides a direct pathway to functionalize aromatic rings.[1][2] Its asymmetric variant has emerged as an indispensable tool in modern synthetic chemistry, particularly within drug development and the total synthesis of natural products, where precise control of stereochemistry is paramount.[3][4] This guide provides an in-depth exploration of the principles, protocols, and field-proven insights for conducting successful asymmetric Friedel-Crafts (AFC) alkylations, focusing on the strategic use of chiral ligands to construct valuable benzylic stereocenters.
Core Principles: Engineering a Chiral Environment
The fundamental challenge in asymmetric catalysis is to translate the chirality of a catalyst into the selective formation of one enantiomer of the product. In AFC alkylation, this is achieved by complexing a Lewis acidic metal with a chiral ligand. This creates a well-defined, sterically constrained chiral environment around the metal center.
The reaction mechanism generally proceeds through the following key steps:
-
Catalyst Formation : The chiral ligand coordinates with a Lewis acid (e.g., a metal salt) to form the active chiral catalyst.
-
Electrophile Activation : The electrophile (e.g., a nitroalkene, α,β-unsaturated ketone, or imine) coordinates to the Lewis acidic center of the chiral catalyst. This coordination increases the electrophilicity of the substrate and positions it within the chiral pocket.
-
Stereoselective Nucleophilic Attack : The electron-rich arene (e.g., indole, pyrrole, phenol) attacks the activated electrophile. The steric and electronic properties of the chiral ligand dictate the facial selectivity of this attack, allowing the nucleophile to approach from the less hindered face.[5]
-
Product Release & Catalyst Regeneration : The product dissociates from the metal center, regenerating the active catalyst to begin a new cycle.[6][7]
Caption: General catalytic cycle for Lewis acid-catalyzed AFC alkylation.
Key Components of the Catalytic System
The success of an AFC alkylation is highly dependent on the judicious selection of the ligand, metal, and reaction conditions.
Chiral Ligands: The Architects of Asymmetry
The chiral ligand is the most critical component for inducing enantioselectivity. Several classes of ligands have proven to be exceptionally effective.
| Ligand Class | Common Abbreviation | Typical Metal Partner | Representative Electrophile(s) |
| Bis(oxazoline) | BOX | Cu(OTf)₂, Zn(OTf)₂, Sc(OTf)₃ | Nitroalkenes, α,β-Unsaturated Esters |
| Pyridine-bis(oxazoline) | PyBOX | Yb(OTf)₃, Cu(OTf)₂ | Nitroalkenes, Imines |
| N,N'-Dioxide | --- | Sc(OTf)₃, Ni(OAc)₂ | Chalcones, 3-Substituted Oxindoles |
| Cinchona Alkaloids | --- | (Organocatalytic) | Imines, α,β-Unsaturated Ketones |
| Phosphines | P-chiral, Aziridine-Phosphines | Cu(I), Ir(I) | Nitroalkenes, Allenylic Alcohols |
Lewis Acids and Counter-ions
The choice of metal Lewis acid is crucial for both reactivity and selectivity. Copper(II), Zinc(II), and Scandium(III) salts are widely used due to their excellent balance of Lewis acidity and tolerance to various functional groups.[8][9][10] The triflate (OTf) anion is a common counter-ion as it is weakly coordinating, which promotes higher catalytic activity.
Application Protocol 1: Cu(II)-BOX Catalyzed Alkylation of Indoles
This protocol details a reliable method for the enantioselective Friedel-Crafts alkylation of indoles with β-nitrostyrenes, a reaction that furnishes precursors for tryptamine and other biologically active molecules.[8][11] The combination of a C₂-symmetric bis(oxazoline) ligand and copper(II) triflate is a well-established and highly effective catalytic system.[9]
Caption: Standard experimental workflow for AFC alkylation reactions.
Step-by-Step Methodology
Materials:
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Ph-BOX ligand)
-
Copper(II) triflate (Cu(OTf)₂)
-
Indole (and derivatives)
-
trans-β-Nitrostyrene (and derivatives)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel
Procedure:
-
Catalyst Preparation (In-Situ): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the Ph-BOX ligand (0.022 mmol, 1.1 eq relative to Cu). Add Cu(OTf)₂ (0.02 mmol, 10 mol%). Add anhydrous toluene (1.0 mL) and stir the resulting suspension at room temperature for 1 hour. The causality here is to allow for the complete coordination of the ligand to the metal center, forming the active chiral catalyst.
-
Reaction Initiation: To the catalyst suspension, add the indole (0.2 mmol, 1.0 eq). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). The choice of temperature is critical; lower temperatures often lead to higher enantioselectivity at the cost of longer reaction times.
-
Substrate Addition: Dissolve the trans-β-nitrostyrene (0.24 mmol, 1.2 eq) in anhydrous toluene (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for the specified time (typically 24-48 hours). Monitor the consumption of the indole by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and filter through a short plug of silica gel, eluting with EtOAc, to remove the bulk of the metal catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a Hexanes/EtOAc gradient) to afford the pure alkylated indole.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. Confirm the structure by ¹H and ¹³C NMR spectroscopy.
Representative Data
The following table summarizes typical results for the reaction between various indoles and nitroolefins using a Cu(II)/bis(oxazolinyl)thiophene ligand system.[8]
| Entry | Indole (Substituent) | Nitroolefin (Substituent) | Yield (%) | ee (%) |
| 1 | H | Phenyl | 67 | 80 |
| 2 | H | 4-Chlorophenyl | 76 | 81 |
| 3 | H | 2-Naphthyl | 65 | 78 |
| 4 | 5-Methoxy | Phenyl | 60 | 75 |
| 5 | 5-Bromo | Phenyl | 55 | 64 |
Application Protocol 2: Organocatalytic Aza-Friedel-Crafts Reaction
Metal-free organocatalysis offers a complementary and often more environmentally benign approach to AFC reactions.[12] Cinchona alkaloid-derived catalysts, functioning as Brønsted bases or hydrogen-bond donors, are particularly effective for aza-Friedel-Crafts reactions, such as the addition of naphthols to imines.[12][13]
Step-by-Step Methodology
Materials:
-
Quinine-derived squaramide catalyst (5 mol%)
-
2-Naphthol
-
N-Tosyl-ketimine
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a vial, combine the N-tosyl-ketimine (0.1 mmol, 1.0 eq), 2-naphthol (0.12 mmol, 1.2 eq), and the quinine-squaramide catalyst (0.005 mmol, 5 mol%). The bifunctional nature of the catalyst, with its squaramide H-bond donor and quinoline basic site, is key to activating both the nucleophile and electrophile simultaneously.
-
Solvent Addition: Add anhydrous Et₂O (1.0 mL) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting ketimine is consumed (typically 12-24 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL) and extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to yield the desired product.
-
Analysis: Determine the enantiomeric excess via chiral HPLC analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture, air sensitivity).2. Insufficiently reactive substrates.3. Low reaction temperature. | 1. Ensure use of anhydrous solvents and inert atmosphere techniques.2. Switch to a stronger Lewis acid or a more electron-rich arene.3. Increase the reaction temperature incrementally. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high.2. Achiral background reaction is competing.3. Poor match between ligand, metal, and substrate. | 1. Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C).2. Lower the catalyst loading or use a more sterically demanding ligand.3. Screen a variety of chiral ligands and metal salts. |
| Multiple Alkylation Products | The product is more nucleophilic than the starting arene. | This is a classic limitation of Friedel-Crafts alkylation.[14][15] Use a larger excess of the arene substrate to favor mono-alkylation. Alternatively, use Friedel-Crafts acylation followed by reduction.[16] |
| Carbocation Rearrangement | Formation of an unstable carbocation intermediate. | Use electrophiles that form stabilized carbocations or reaction conditions that favor an Sₙ2-like mechanism.[15] |
Conclusion and Future Outlook
The asymmetric Friedel-Crafts alkylation using chiral ligands is a robust and versatile strategy for creating enantiomerically enriched molecules. The continued development of novel chiral ligands, including more effective organocatalysts and earth-abundant metal catalysts, is expanding the scope and applicability of this powerful transformation.[3][17] As our understanding of reaction mechanisms deepens, we can expect the rational design of catalysts to deliver even higher efficiency and selectivity, further cementing the role of AFC alkylation in the synthesis of complex chiral molecules for the pharmaceutical and materials science industries.
References
- Al-Zoubi, R. M., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
- Terada, M. (2009). Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. Chemical Society Reviews, 38(4), 1044-1053. [Link]
- Wang, Y., et al. (2018). Mechanism and Origins of Stereoinduction in an Asymmetric Friedel–Crafts Alkylation Reaction of Chalcone Catalyzed by Chiral N,N′-Dioxide–Sc(III) Complex. The Journal of Organic Chemistry, 83(9), 5046-5056. [Link]
- Poulsen, T. B., & Jørgensen, K. A. (2008). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. Chemical Reviews, 108(8), 2903-2915. [Link]
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
- Buchler GmbH. Asymmetric Friedel-Crafts reactions. Buchler GmbH Website. [Link]
- Li, P., et al. (2011). BINAM and H8-BINAM-based chiral imines and Zn(OTf)2-catalyzed enantioselective Friedel–Crafts alkylation of indoles with nitroalkenes. Tetrahedron: Asymmetry, 22(12), 1319-1324. [Link]
- Shafiee, M., & Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Iranian Chemical Society, 16, 259-284. [Link]
- Feng, X., et al. (2020). Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles. Organic Chemistry Frontiers, 7(1), 101-107. [Link]
- Shafiee, M., & Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Iranian Chemical Society, 16, 259-284. [Link]
- Chaubet, G., et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Advances, 13(11), 7243-7278. [Link]
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
- Mettler Toledo. Friedel-Crafts Alkylation Reaction. Mettler Toledo Website. [Link]
- Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
- Deredas, D., et al. (2019). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 24(21), 3948. [Link]
- Wang, W., et al. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journal of Organic Chemistry, 9, 1188-1194. [Link]
- BYJU'S.
- Bertelsen, S., et al. (2009). Enantioselective Intramolecular Friedel−Crafts-Type α-Arylation of Aldehydes. Journal of the American Chemical Society, 131(4), 1381-1383. [Link]
- Mondal, S., & Ghorai, M. K. (2020).
- Wang, Z., et al. (2023). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. Journal of the American Chemical Society, 145(29), 16220-16227. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? YouTube. [Link]
- Organic Chemistry Portal.
- Wang, Z., et al. (2023). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. Journal of the American Chemical Society, 145(29), 16220-16227. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. byjus.com [byjus.com]
- 8. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Friedel-Crafts reactions - Buchler GmbH [buchler-gmbh.com]
- 13. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 14. Friedel-Crafts Alkylation [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
General protocol for catalytic enantioselective alkynylation of aldehydes
<_ Application & Protocol Guide
antioselective Alkynylation of Aldehydes
Abstract
The catalytic enantioselective alkynylation of aldehydes stands as a cornerstone transformation in modern organic synthesis, providing direct access to optically active propargyl alcohols. These chiral building blocks are invaluable precursors for a vast array of complex molecules, including natural products and pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the core principles, a detailed and adaptable general protocol, a comparative analysis of leading catalyst systems, and a practical troubleshooting guide for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices, this document aims to empower users to successfully implement and adapt this critical reaction for their specific synthetic challenges.
Core Principles & Mechanistic Insights
The fundamental transformation involves the coupling of a prochiral aldehyde with a terminal alkyne to create a new carbon-carbon bond and a stereogenic center. The success of the reaction hinges on a chiral catalyst that orchestrates the facial selectivity of the alkyne's nucleophilic attack on the carbonyl carbon.
The catalytic cycle, exemplified here by a generic metal-ligand complex (M-L*), generally proceeds through the following key steps:
-
Reactant Coordination & Acetylide Formation: The terminal alkyne coordinates to the metal center. In the presence of a base (either added externally or as part of the catalyst system, e.g., an alkyl group on zinc), the alkyne is deprotonated to form a metal acetylide intermediate.
-
Aldehyde Activation: The chiral Lewis acidic metal complex coordinates to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack. This coordination geometry, dictated by the chiral ligand (L*), effectively shields one face of the aldehyde.
-
Enantioselective C-C Bond Formation: The nucleophilic acetylide attacks the activated carbonyl carbon from the less sterically hindered face, establishing the new stereocenter.
-
Product Release & Catalyst Regeneration: The resulting metal alkoxide undergoes protonolysis (often from the solvent or an additive) to release the enantioenriched propargyl alcohol and regenerate the active catalyst for the next cycle.
Caption: A generalized catalytic cycle for metal-catalyzed enantioselective alkynylation of aldehydes.
Key Catalyst Systems: A Comparative Overview
While numerous catalyst systems have been developed, a few classes have emerged as particularly robust and versatile. The choice of system often depends on the specific aldehyde and alkyne substrates, cost considerations, and operational simplicity.
| Catalyst System | Metal Source | Chiral Ligand Example | Key Features & Advantages | Considerations |
| Carreira / Zinc-based | Zn(OTf)₂, ZnEt₂[1][2][3] | (+)-N-Methylephedrine[3][4] | Operationally simple, tolerant of air and moisture, uses inexpensive and commercially available components.[3][4] Excellent for a wide range of aldehydes.[3][5] | High catalyst/ligand loadings may be required.[2] |
| Trost / Zinc-based | ZnEt₂ | ProPhenol ligands[6] | Highly effective for challenging substrates like enolizable aliphatic aldehydes.[6] Achieves high enantioselectivity with low catalyst loadings. | Ligands are proprietary and more expensive. Requires strictly anhydrous conditions. |
| Copper-based | Cu(Ot-Bu), CuI, Cu(OTf)[7][8][9] | Bisphosphine (e.g., TRAP)[8], P,N Ligands (e.g., UCD-Phim)[10][11] | Utilizes a non-precious metal. Broad substrate scope and high functional group tolerance.[7] Mechanistic pathways can involve cooperative catalysis.[7] | Ligand synthesis can be complex. Some systems are sensitive to air/moisture. |
| Titanium-based | Ti(OiPr)₄ | BINOL derivatives[1][4] | Effective for aromatic aldehydes. Mechanistically involves transmetalation from an initially formed zinc alkynylide.[1] | Requires pre-formation of the zinc alkynylide, adding a step to the procedure.[1] |
Detailed General Protocol
This protocol is designed to be a robust starting point, using the well-established and operationally simple Carreira conditions as a model.[3][12] It should be optimized for each specific substrate combination.
3.1. Reagent and Materials Preparation
-
Aldehyde: Purify by distillation or column chromatography to remove acidic impurities. Store under an inert atmosphere.
-
Alkyne: Purify by distillation. Liquid alkynes should be stored over 4 Å molecular sieves.
-
Solvent (Toluene or Dichloromethane): Use anhydrous grade solvent. If necessary, dry by passing through a solvent purification system or by distilling from an appropriate drying agent (e.g., CaH₂ for CH₂Cl₂).
-
Additives: Triethylamine (Et₃N) should be distilled from CaH₂. Zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine are typically used as received if high purity, but can be dried under high vacuum if necessary.
-
Glassware: All glassware must be oven- or flame-dried immediately before use and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
3.2. Experimental Setup & Procedure
Caption: Standard experimental workflow for catalytic enantioselective alkynylation of aldehydes.
Step-by-Step Method:
-
Catalyst Preparation: To a flame-dried Schlenk flask under a positive pressure of Argon, add Zinc triflate (Zn(OTf)₂, 0.2 equiv.) and (+)-N-methylephedrine (0.22 equiv.).
-
Rationale: The slight excess of the chiral ligand ensures that all the Lewis acidic zinc is complexed, maximizing the chiral environment.
-
-
Solvent and Reagent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the aldehyde). Stir the resulting suspension for 15 minutes at room temperature. Add triethylamine (Et₃N, 1.5 equiv.) followed by the terminal alkyne (1.2–1.5 equiv.).
-
Rationale: Et₃N acts as a base to facilitate the deprotonation of the alkyne, forming the zinc acetylide. It also serves to scavenge any protic acids. An excess of the alkyne is used to drive the reaction to completion.
-
-
Reaction Initiation: Stir the mixture at room temperature for 30–60 minutes. A color change or clarification of the solution may be observed. Add the aldehyde (1.0 equiv.) dropwise over 5 minutes.
-
Rationale: A pre-stirring period allows for the complete formation of the active catalytic species before the substrate is introduced. Slow addition of the aldehyde can be beneficial for sensitive substrates.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4–24 hours.
-
Rationale: Monitoring prevents unnecessary side reactions that may occur with prolonged reaction times and confirms the consumption of the limiting reagent (aldehyde).
-
-
Work-up and Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Rationale: Quenching protonates the product alkoxide and deactivates the catalyst. Using a mild acid like NH₄Cl prevents potential side reactions with acid-sensitive functional groups.
-
-
Extraction and Purification: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Rationale: This step removes the catalyst, ligand, and any unreacted starting materials or byproducts to yield the pure propargyl alcohol.
-
-
Analysis and Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture, impurities).2. Poor quality reagents (acidic aldehyde).3. Insufficient reaction time or temperature. | 1. Ensure strictly anhydrous conditions; use fresh, high-purity catalyst/ligand.[18]2. Re-purify aldehyde and alkyne immediately before use.3. Increase reaction time or gently warm the reaction (e.g., to 40 °C), monitoring for side products. |
| Low Enantioselectivity (ee) | 1. Presence of water or protic impurities.2. Racemic background reaction is competing.3. Incorrect catalyst/ligand ratio.4. Solvent effects.[18] | 1. Rigorously dry all reagents, solvents, and glassware.[18]2. Lower the reaction temperature; ensure sufficient catalyst loading to outcompete the uncatalyzed pathway.[18]3. Re-optimize the Zn(OTf)₂ to ligand ratio; a slight excess of ligand is often optimal.4. Screen different solvents (e.g., CH₂Cl₂, THF). |
| Aldol Self-Condensation of Aldehyde | 1. Aldehyde is prone to enolization.2. Reaction temperature is too high.3. Base (Et₃N) is too strong or concentration is too high. | 1. Use a catalyst system known to be effective for enolizable aldehydes (e.g., Trost's ProPhenol system).[6]2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).3. Add the aldehyde slowly to a solution of the pre-formed catalyst and alkyne to keep its instantaneous concentration low. |
References
- Pu, L., & Chan, A. S. C. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. National Institutes of Health.
- Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society.
- Sawamura, M., et al. (2008). Enantioselective Addition of Terminal Alkynes to Aromatic Aldehydes Catalyzed by Copper(I) Complexes with Wide-Bite-Angle Chiral Bisphosphine Ligands. Organometallics.
- Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
- SynArchive. Trost Asymmetric Allylation Alkylation.
- Li, C., et al. (2025). Enantioselective electroreductive alkyne-aldehyde coupling. PubMed Central.
- Trost, B. M., et al. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. National Institutes of Health.
- Bräse, S., et al. (2004). Enantioselective Alkynylation of Aldehydes Catalyzed by [2.2]Paracyclophane-Based Ligands. ACS Publications.
- MacMillan, D. W. C., et al. (2015). Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis. Macmillan Group - Princeton University.
- Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews.
- Wikipedia. Tsuji–Trost reaction.
- Carreira, E. M., et al. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. ResearchGate.
- MacMillan, D. W. C., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University.
- Trost, B. M., et al. (2025). Enantioselective Trost alkynylation with 2E,4E-5-bromo-2,4-pentadienal. ResearchGate.
- Carreira, E. M., et al. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society.
- Jamison, T. F., et al. (2003). Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and α-Hydroxy Ketones. Organic Chemistry Portal.
- Yamamoto, H., & Usanov, D. L. (2008). Enantioselective Alkynylation of Aldehydes with 1-Haloalkynes Catalyzed by Tethered Bis(8-quinolinato) Chromium Complex. Journal of the American Chemical Society.
- Tykwinski, R. R., & Graham, E. R. (2012). Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. The Journal of Organic Chemistry.
- Li, Z., et al. (1999). Enantioselective alkynylation of aromatic aldehydes catalyzed by readily available chiral amino alcohol-based ligands. Princeton University.
- Liu, G., et al. (2025). Photoinduced Copper-Catalyzed Enantioselective Alkylalkynylation of Alkenes via Polarity-Matched Hydrogen Atom Transfer. Journal of the American Chemical Society.
- Liu, G., et al. (2020). Copper-catalyzed enantioselective arylalkynylation of alkenes. National Institutes of Health.
- Guiry, P. J., et al. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. PubMed Central.
- Li, C.-J., et al. (2004). Catalytic Enantioselective Alkynylation of Prochiral sp3 C−H Bonds Adjacent to a Nitrogen Atom. Organic Letters.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Mork, S. T., & Hoveyda, A. H. (2016). Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. National Institutes of Health.
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Guiry, P. J., et al. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry.
- Watson, M. P., et al. (2025). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
- Maliňák, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central.
Sources
- 1. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Chiral Amino Alcohols in Sharpless Asymmetric Aminohydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Amino Alcohols
Enantiomerically pure vicinal (or 1,2-) amino alcohols are fundamental chiral building blocks in modern organic synthesis and medicinal chemistry. Their dual functionality serves as a cornerstone in the synthesis of numerous pharmaceuticals, natural products, and chiral auxiliaries.[1][2] The Sharpless Asymmetric Aminohydroxylation (SAA) reaction provides a powerful and direct method for the syn-selective synthesis of these valuable motifs from simple alkenes.[1][3][4]
This guide offers an in-depth exploration of the SAA, focusing on the critical role of chiral amino alcohol derivatives—specifically Cinchona alkaloids—in orchestrating the reaction's stereochemical outcome. We will delve into the mechanistic underpinnings, ligand selection, a detailed experimental protocol, and the practical application of this Nobel Prize-winning technology.[5]
The Heart of the Reaction: Mechanism and the Role of the Chiral Ligand
The SAA converts an alkene into a 1,2-amino alcohol through the concerted addition of a nitrogen and oxygen atom across the double bond. The process is catalyzed by osmium tetroxide (OsO₄) and utilizes a stoichiometric nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate.[1][6] The chirality of the final product is dictated by a chiral ligand, which coordinates to the osmium center and creates a chiral environment.
The most effective and widely used chiral ligands are dimeric Cinchona alkaloid derivatives, such as (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether) and its pseudo-enantiomer (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether).[1][7]
Causality in Chirality—How the Ligand Works: The ligand's role is multi-faceted and essential for a successful asymmetric transformation:
-
Rate Acceleration: The ligand accelerates the cycloaddition step, ensuring it outcompetes the non-catalyzed background reaction.[8]
-
Creating a Chiral Pocket: The ligand binds to the osmium catalyst, forming a rigid, chiral binding pocket. The alkene substrate must approach this pocket in a specific orientation to minimize steric hindrance, thus exposing one face of the double bond preferentially to the catalyst.[5]
-
Enantiofacial Selection: The choice between (DHQ)₂PHAL and (DHQD)₂PHAL determines which face of the alkene is aminohydroxylated. As a general rule, for a given prochiral alkene, the two ligands deliver the amino alcohol product with opposite absolute stereochemistry.[1]
The catalytic cycle, depicted below, illustrates the key steps in the transformation.
Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation```dot
digraph "Sharpless_Asymmetric_Aminohydroxylation_Cycle" { graph [rankdir="RL", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=2, height=1]; edge [fontname="Arial", color="#5F6368"];
// Nodes OsVIII_Imido [label="[L]OsO₃(NR)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="Alkene\n(R¹CH=CHR²)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", shape=plaintext, fontcolor="#202124"]; OsVI_Azaglycolate [label="Os(VI) Azaglycolate\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(2 H₂O)", shape=plaintext, fontcolor="#202124"]; AminoAlcohol [label="syn-Amino Alcohol\nProduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; OsVI_Diolate [label="[L]OsO₂(OH)₂\n(Reduced Catalyst)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reoxidation [label="Reoxidation\n(R-N(Na)Cl)", shape=plaintext, fontcolor="#202124"];
// Edges OsVIII_Imido -> Cycloaddition [dir=none]; Alkene -> Cycloaddition [dir=none]; Cycloaddition -> OsVI_Azaglycolate; OsVI_Azaglycolate -> Hydrolysis [label=" Releases Product"]; Hydrolysis -> AminoAlcohol; Hydrolysis -> OsVI_Diolate; OsVI_Diolate -> Reoxidation; Reoxidation -> OsVIII_Imido [label=" Regenerates\n Catalyst"]; }
Caption: A generalized experimental workflow for the Sharpless Asymmetric Aminohydroxylation.
Step-by-Step Procedure:
-
Preparation of the Nitrogen Source: In a separate flask, dissolve tert-butyl carbamate (1.2 mmol) and sodium hydroxide (1.2 mmol) in 5 mL of water. Cool the solution to 0 °C. Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.6 mmol) in one portion. Stir the resulting mixture at 0 °C for 15 minutes. This generates the active N-chloro-carbamate species in situ. [9] * Causality Note: Generating the N-chloro species in situ at low temperature is crucial to prevent its decomposition. DCDMH is a stable, solid alternative to the more hazardous tert-butyl hypochlorite. [9]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add n-propanol (5 mL) and water (5 mL). Add (DHQD)₂PHAL (0.01 mmol, 1 mol%) and potassium osmate(VI) dihydrate (0.005 mmol, 0.5 mol%). Stir vigorously until the solids dissolve.
-
Substrate Addition: Add styrene (1.0 mmol) to the catalyst mixture. Cool the flask to 0 °C in an ice bath.
-
Reaction Execution: Slowly add the freshly prepared nitrogen source solution from Step 1 to the reaction flask via a syringe pump over 4-6 hours.
-
Causality Note: Slow addition is critical. It maintains a low concentration of the oxidant, which favors the desired catalytic cycle and suppresses a side reaction that can lead to the formation of an osmium(VI) bis(azaglycolate), thereby reducing enantioselectivity. [8]
-
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the styrene is consumed (typically 12-24 hours).
-
Quenching and Workup: Quench the reaction by adding an excess of saturated aqueous sodium sulfite (Na₂SO₃) solution (10 mL) and stir for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with water (15 mL) and then brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The enantiomeric excess (ee) of the purified product should be determined by chiral HPLC analysis.
Applications in Drug Development and Total Synthesis
The SAA is not merely an academic curiosity; it is a robust tool applied in the synthesis of complex, biologically active molecules. Its ability to install two functional groups with precise stereocontrol in a single step makes it highly valuable.
-
Anticancer Drugs: The reaction has been used to synthesize the protected side chain of the blockbuster anticancer drug Taxol. [5]* Alkaloids and Natural Products: The SAA has been a key step in the total synthesis of various alkaloids and polyhydroxylated pyrrolidines, which exhibit a range of biological activities. [1]* Antiviral and Antibiotic Agents: The chiral amino alcohol motif is present in numerous antiviral drugs (e.g., HIV protease inhibitors) and antibiotics like chloramphenicol, making the SAA a relevant strategy in their synthesis. [10]
Conclusion
The Sharpless Asymmetric Aminohydroxylation, powered by chiral amino alcohol-derived ligands, stands as a testament to the power of asymmetric catalysis. It provides a reliable, highly selective, and practical method for accessing enantiomerically pure 1,2-amino alcohols from readily available alkenes. For researchers in drug discovery and process development, mastering this reaction opens a direct and efficient pathway to crucial chiral intermediates, significantly streamlining synthetic routes and enabling the exploration of novel chemical entities.
References
- Ahmad, I., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(2), 853-883. [Link]
- Ahmad, I., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. [Link]
- LibreTexts Chemistry. (2021). 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions. Chemistry LibreTexts. [Link]
- O'Brien, P. (n.d.). The Sharpless Asymmetric Aminohydroxylation.
- Organic Chemistry Portal. (n.d.).
- Sussex Drug Discovery Centre. (2016).
- Ahmad, I., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. [Link]
- Wikipedia. (n.d.).
- Ahmad, I., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central. [Link]
- Ahmad, I., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules.
- Tao, B., et al. (2000). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 2(16), 2507-2510. [Link]
Sources
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. [PDF] Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reductive Amination of Cyclohexanone Utilizing Bimetallic Catalysts
Introduction: Elevating Cyclohexylamine Synthesis through Bimetallic Catalysis
Cyclohexylamine is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The industrial production of cyclohexylamine predominantly relies on the reductive amination of cyclohexanone, a process that, while established, presents ongoing challenges in achieving high selectivity and efficiency under mild conditions. Traditional monometallic catalysts often necessitate harsh reaction parameters, leading to the formation of undesirable byproducts and increased energy consumption.[1]
This technical guide delves into the application of bimetallic catalysts for the reductive amination of cyclohexanone, offering a pathway to significantly enhanced catalytic performance. We will explore the fundamental principles underpinning the synergistic effects of bimetallic systems, provide detailed, field-proven protocols for catalyst synthesis and characterization, and present a comprehensive methodology for conducting the reductive amination reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic solutions for more efficient and sustainable chemical synthesis.
The Synergistic Power of Bimetallic Catalysts: A Mechanistic Overview
The superior performance of bimetallic catalysts in hydrogenation and amination reactions stems from the synergistic interplay between the two metallic components, which modifies both the geometric and electronic properties of the catalyst surface.[2][3] This synergy often leads to higher activity, improved selectivity, and enhanced stability compared to their monometallic counterparts.[4][5]
Geometric and Electronic Effects
-
Geometric Effects: The introduction of a second metal can alter the crystal lattice and surface atomic arrangement of the primary catalytic metal. This can create new, more active sites or suppress sites that lead to undesired side reactions. For instance, the formation of alloy nanoparticles can lead to an optimal arrangement of atoms for the adsorption and activation of reactants.[3]
-
Electronic Effects: The differing electronegativities of the two metals can induce electron transfer between them, modifying the electronic density of the active sites.[2] This electronic modulation can influence the adsorption strength of reactants and intermediates, facilitating the desired reaction pathway. For example, in a Ni-based bimetallic catalyst, the addition of a second metal can alter the electron density of Ni, preventing further hydrogenation of the desired product.[2] In the case of Rh-Ni catalysts, the presence of nickel has been shown to improve the reducibility and acidity of the catalyst, which are critical for its activity.[6][7][8]
The overall mechanism for the reductive amination of cyclohexanone over a bimetallic catalyst can be visualized as a two-step process:
-
Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexanimine intermediate. This is a reversible condensation reaction.
-
Imine Hydrogenation: The cyclohexanimine is then hydrogenated to cyclohexylamine. This step is where the catalytic activity is crucial.
The bimetallic catalyst plays a dual role in facilitating both the condensation and hydrogenation steps, leading to high conversion and selectivity.[1]
Diagram of the Reductive Amination Mechanism
Caption: Step-by-step workflow for the reductive amination experiment.
Procedure:
-
Reactor Setup:
-
Charge the high-pressure autoclave with the activated 2 wt.% NiRh/SiO₂ catalyst (e.g., 100 mg).
-
Add cyclohexanone and the solvent (e.g., cyclohexane) to the reactor.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with anhydrous ammonia to the desired pressure (e.g., 4 bar). [1] * Subsequently, introduce hydrogen gas to reach the final desired total pressure (e.g., 6 bar, resulting in a partial pressure of 2 bar for H₂). [1] * Heat the reactor to the reaction temperature (e.g., 100 °C) while stirring vigorously. [1] * Maintain the reaction conditions for the desired time (e.g., 300 minutes). [6][7][8]3. Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the catalyst from the reaction mixture.
-
Analyze the liquid product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexanone and the selectivity to cyclohexylamine.
-
Catalyst Recycling: The heterogeneous nature of the bimetallic catalyst allows for its easy separation and reuse. After the reaction, the catalyst can be filtered, washed with a suitable solvent, dried, and then re-activated for subsequent reaction cycles. The 2 wt.% NiRh/SiO₂ catalyst has shown good stability and can be recycled multiple times with minimal loss of activity and selectivity. [6][7][8]
Conclusion and Future Outlook
The use of bimetallic catalysts, particularly systems like NiRh/SiO₂, offers a significant advancement in the reductive amination of cyclohexanone. The synergistic effects between the two metals lead to remarkable improvements in conversion, selectivity, and overall process efficiency under milder reaction conditions. The detailed protocols provided in this guide offer a robust framework for researchers to implement and adapt these advanced catalytic systems in their own laboratories.
Future research in this area will likely focus on the development of even more cost-effective and sustainable bimetallic catalysts, potentially incorporating earth-abundant metals, and further elucidating the intricate reaction mechanisms at the atomic level to enable the rational design of next-generation catalysts for amine synthesis.
References
- Yamanaka, N., & Shimazu, S. (2022).
- Morales, K., Sandoval, C., Peixoto, A., Chimentão, R., Llorca, J., & Ruiz, D. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- Study on Ru/ZrO2 Catalyzed Reductive Amination of Cyclohexanone to Cyclohexylamine. (n.d.). Hans Publishers. [Link]
- Thomas, J. M., Raja, R., Johnson, B. F. G., Hermans, S., Jones, M. D., & Khimyak, T. (2003). Bimetallic Catalysts and Their Relevance to the Hydrogen Economy. Industrial & Engineering Chemistry Research, 42(8), 1563–1570. [Link]
- Reductive Aminations with Metal Catalysts. (2021). Encyclopedia.pub. [Link]
- Bimetallic heterogeneous catalysts for hydrogen production. (2021).
- Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved catalytic efficiency. (2025). UPCommons. [Link]
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025).
- Analysis of temperature-programmed reduction profiles from metal-supported c
- Reductive amination of cyclohexanol/cyclohexanone over various Cu/ZrO2... (n.d.).
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021).
- H2 TPR measurement for CuO by BELC
- Temperature-programmed reduction (TPR) studies on supported metal catalysts. The measuring methodology and data interpretation. (n.d.).
- Experimental Methods in Chemical Engineering: Temperature Programmed Reduction—TPR. (2018). AIR Unimi. [Link]
- In-situ Powder X-ray Diffraction in Heterogeneous Catalysis. (n.d.).
- X-Ray Photoelectron Spectroscopy (XPS)
- Practical guide for x-ray photoelectron spectroscopy: Applications to the study of c
- Selective Hydrogenation Properties of Ni-Based Bimetallic C
- Reaction scheme for reductive amination of cyclohexanone. (n.d.).
- The reaction scheme for the reductive amination of cyclohexanone with... (n.d.).
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. [Link]
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analysis of temperature-programmed reduction profiles from metal-supported catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Chiral Propargylic Alcohols Using Amino Alcohol Ligands
Introduction: The Significance of Chiral Propargylic Alcohols
Chiral propargylic alcohols are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their synthetic utility stems from the presence of multiple functional groups—a hydroxyl group, a carbon-carbon triple bond, and a stereogenic center—which can be elaborated into a diverse range of functionalities with high stereochemical control. The enantioselective synthesis of these motifs has therefore been a subject of intense research, with the development of catalytic asymmetric methods being a primary focus. Among the most successful and practical approaches is the use of chiral amino alcohol ligands to mediate the addition of terminal alkynes to aldehydes. This guide provides an in-depth overview and detailed protocols for this powerful transformation, with a particular focus on the well-established Carreira synthesis, which utilizes N-methylephedrine in conjunction with zinc(II) triflate.[1][4]
The Catalytic Enantioselective Alkynylation of Aldehydes: A Mechanistic Overview
The enantioselective addition of terminal alkynes to aldehydes, catalyzed by a chiral amino alcohol and a metal salt (commonly zinc triflate), is a highly efficient method for generating chiral propargylic alcohols. The success of this reaction lies in the formation of a well-defined chiral catalytic species in situ, which orchestrates the stereoselective transfer of the alkynyl group to the aldehyde.
The currently accepted mechanism suggests a bifunctional role for the catalyst , where the zinc center acts as a Lewis acid to activate the aldehyde, while the deprotonated amino alcohol ligand, acting as a Brønsted base, facilitates the deprotonation of the terminal alkyne. This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly organized transition state that dictates the facial selectivity of the nucleophilic attack.
The catalytic cycle can be visualized as follows:
Figure 1: Proposed catalytic cycle for the amino alcohol-mediated enantioselective alkynylation of aldehydes.
Key Advantages of the Amino Alcohol-Based System
The methodology developed by Carreira and others offers several significant advantages, making it highly attractive for both academic and industrial applications:
-
Operational Simplicity: The reaction is notably tolerant of air and moisture, eliminating the need for strictly anhydrous solvents or an inert atmosphere.[4][5] This operational convenience significantly simplifies the experimental setup and enhances the practicality of the method.
-
Commercially Available and Inexpensive Catalysts: Key components, such as Zn(OTf)₂ and both enantiomers of N-methylephedrine, are readily available and relatively inexpensive, contributing to the cost-effectiveness of the synthesis.[4]
-
High Enantioselectivity and Yields: The method consistently delivers high yields and excellent enantioselectivities (often >90% ee) for a broad range of substrates.[5][6][7]
-
Broad Substrate Scope: The reaction is compatible with a wide variety of terminal alkynes (aryl, alkyl, silyl-protected) and aldehydes (aromatic, α,β-unsaturated, and aliphatic).[5]
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Synthesis of a Chiral Propargylic Alcohol
This protocol provides a representative procedure for the synthesis of a chiral propargylic alcohol using (+)-N-methylephedrine as the chiral ligand.
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-methylephedrine
-
Triethylamine (Et₃N)
-
Toluene (reagent grade)
-
Terminal alkyne
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add zinc triflate (1.1 equivalents relative to the aldehyde) and (+)-N-methylephedrine (1.2 equivalents).
-
Add toluene to achieve a final concentration of approximately 0.5 M with respect to the aldehyde.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add triethylamine (1.5 equivalents) to the mixture and continue stirring for an additional 1-2 hours. The mixture should become a clear, homogeneous solution.
-
-
Reaction:
-
To the prepared catalyst solution, add the terminal alkyne (1.5 equivalents).
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up:
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure chiral propargylic alcohol.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (ee) of the synthesized propargylic alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC).
General Considerations:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, OJ-H; Chiralpak® AD-H, AS-H), are often effective for the separation of propargylic alcohol enantiomers.[8][9]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the two solvents may need to be optimized to achieve baseline separation.
-
Derivatization: For alcohols with poor UV absorbance, derivatization with a chromophore-containing group (e.g., 3,5-dinitrobenzoyl chloride) can enhance detection and may also improve chiral recognition.[8]
Representative HPLC Conditions:
-
Column: Chiralcel® OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified propargylic alcohol in the mobile phase.
Data Presentation: Substrate Scope and Performance
The utility of the amino alcohol-catalyzed alkynylation is demonstrated by its broad applicability to a variety of aldehydes and terminal alkynes. The following table summarizes representative results obtained using the N-methylephedrine/Zn(OTf)₂ system.
| Entry | Aldehyde | Alkyne | Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylacetylene | (+)-N-Methylephedrine | 95 | 99 |
| 2 | Cyclohexanecarboxaldehyde | Phenylacetylene | (+)-N-Methylephedrine | 92 | 97 |
| 3 | Cinnamaldehyde | Phenylacetylene | (+)-N-Methylephedrine | 88 | 96 |
| 4 | Isobutyraldehyde | 1-Hexyne | (+)-N-Methylephedrine | 85 | 94 |
| 5 | Benzaldehyde | Trimethylsilylacetylene | (+)-N-Methylephedrine | 90 | 98 |
Table 1: Representative examples of the enantioselective synthesis of chiral propargylic alcohols.
Troubleshooting and Key Considerations
-
Low Yields: In some cases, particularly with less reactive aldehydes, low yields may be observed. Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve the conversion. However, this may have a detrimental effect on the enantioselectivity.
-
Low Enantioselectivity: The stoichiometry of the reagents, particularly the ligand-to-metal ratio, can be crucial for achieving high enantioselectivity. It is recommended to adhere to the reported optimized conditions. The purity of the reagents, especially the chiral ligand, is also critical.
-
Aldol Condensation: With enolizable aldehydes, aldol self-condensation can be a competing side reaction. Running the reaction at lower temperatures or using a less basic amine additive may help to minimize this side reaction.[10]
Conclusion
The enantioselective synthesis of chiral propargylic alcohols using amino alcohol ligands, particularly the Carreira protocol, represents a robust, practical, and highly efficient method for accessing these valuable synthetic intermediates. The operational simplicity, broad substrate scope, and consistently high enantioselectivities make it a powerful tool for researchers in both academic and industrial settings. By understanding the underlying mechanistic principles and following the detailed protocols provided in these application notes, scientists can confidently apply this methodology to advance their research in drug discovery and complex molecule synthesis.
References
- Li, Z., Upadhyay, V., & DeCamp, A. E. (1999). Enantioselective alkynylation of aromatic aldehydes catalyzed by readily available chiral amino alcohol-based ligands. Synthesis, 1999(SPEC. ISS.), 1453-1458.
- Boyall, D., Frantz, D. E., & Carreira, E. M. (2002). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Letters, 4(15), 2605–2606.
- Emmerson, D. P. G., Hems, W. P., & Davis, B. G. (2005). Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes. Organic Letters, 7(23), 5261–5264.
- Jiang, B., & Chen, Z. (2007). Highly enantioselective zinc/amino alcohol-catalyzed alkynylation of aldehydes.
- Wang, C., et al. (2005). Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand.
- Carreira, E. M., et al. (2015). Carreira Alkynylations with Paraformaldehyde.
- Wikipedia contributors. (2023, April 25). Asymmetric addition of alkynylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia.
- Graham, E. R., & Tykwinski, R. R. (2011). Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. The Journal of Organic Chemistry, 76(15), 6338–6347.
- Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688.
- Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
- Organic Chemistry Portal. Propargyl alcohol synthesis.
- Jiang, B., et al. (2002). A Practical and Efficient Synthesis of Propargylic Alcohols from Terminal Alkynes and Aldehydes Mediated by Zinc Triflate. Journal of Organic Chemistry, 67(26), 9449-9451.
- Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807.
- Boyall, D., Frantz, D., & Carreira, E. M. (2002). Efficient Enantioselective Additions of Terminal Acetylenes and Aldehydes under Operationally Convenient Conditions. Organic Letters, 4(15), 2605–2606.
- Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
- Sakai, N., et al. (2005). A novel InBr3-Et3N reagent system for the alkynylation of aldehydes, N,O- and N,S-acetals. Tetrahedron, 61(39), 9298-9304.
- Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
- Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129.
- Cao, L., et al. (2022). Accessing N-Propargyl Amino Alcohols through Cu(I)‐Catalyzed A³‐Coupling/Annulation and Bi(III)‐Promoted Ring‐Opening. Chemistry – An Asian Journal, 17(5), e202101377.
- Li, P., et al. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews.
- Mori, K., et al. (2020). Zn(OTf)2-mediated annulations of N-propargylated tetrahydrocarbolines: divergent synthesis of four distinct alkaloidal scaffolds. Chemical Science, 11(36), 9896–9903.
- Gibson, S. E., & Main, M. J. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. Tetrahedron: Asymmetry, 21(20-21), 2445-2456.
- Organic Chemistry Portal. Propargyl alcohol synthesis.
Sources
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 5. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 6. Highly enantioselective zinc/amino alcohol-catalyzed alkynylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly enantioselective alkynylation of aldehydes catalyzed by a readily available chiral amino alcohol-based ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. learnaboutpharma.com [learnaboutpharma.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with Amino Alcohol Ligands
Welcome to the Technical Support Center for improving enantioselectivity using amino alcohol ligands. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their asymmetric catalytic reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve higher enantioselectivity in your syntheses.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) is consistently low. What are the first things I should check?
A: Low enantioselectivity is a common challenge. Begin with the fundamentals of your experimental setup. First, verify the enantiomeric purity of your amino alcohol ligand, as any impurity will directly impact the final ee of your product. Next, ensure all reagents and solvents are of high purity and strictly anhydrous, as moisture and air can deactivate many sensitive catalysts.[1] Finally, double-check and stabilize your reaction temperature, as minor fluctuations can significantly reduce enantioselectivity.[1][2]
Q2: How critical is the purity of the amino alcohol ligand and other reagents?
A: It is absolutely critical. The chiral ligand is the heart of the asymmetric catalyst. Impurities in the ligand can interfere with the formation of the active catalytic species, leading to a poorly organized chiral environment for the reaction. Similarly, impurities in the substrate, metal salt, or solvent can either react with the catalyst or alter the catalytic cycle, diminishing enantioselectivity. For catalysts generated in situ, the purity of the precursors is equally important.[3]
Q3: Can the structure of the amino alcohol ligand itself be the problem?
A: Yes, the ligand's structure is paramount. The steric and electronic properties of the substituents on the amino alcohol play a crucial role in creating the chiral pocket that dictates the stereochemical outcome. For instance, increasing the steric bulk of the ligand can enhance enantioselectivity by creating a more defined and restrictive environment around the metal center.[4] The rigidity of the ligand's backbone, such as in indane-derived amino alcohols, is also important for achieving high enantioselectivity.[5] If you are consistently getting poor results, consider screening a small library of amino alcohol ligands with varying steric and electronic features.
Q4: How does temperature affect my reaction's enantioselectivity?
A: Temperature is a critical parameter in asymmetric catalysis.[2] Generally, lowering the reaction temperature increases enantioselectivity.[2] This is because the difference in activation energies between the two diastereomeric transition states leading to the two enantiomers becomes more pronounced at lower temperatures, favoring the formation of the major enantiomer.[2] However, this often comes at the cost of a slower reaction rate. It is advisable to perform the reaction at several different temperatures to find the optimal balance between selectivity and reaction time.[2]
Q5: My reaction is very slow and the enantioselectivity is poor. Are these issues related?
A: Yes, low reactivity and poor enantioselectivity can often be linked.[1] A sluggish reaction might indicate a problem with the catalyst's activity or the overall reaction conditions. An improperly formed or deactivated catalyst will not only be less active but will also provide a poorly defined chiral environment, leading to low ee.[1] Addressing the factors that improve reaction rate, such as ensuring anhydrous conditions, using fresh reagents, and optimizing catalyst loading, will often simultaneously improve enantioselectivity.[1]
Troubleshooting Guide: Low Enantioselectivity
Use this guide to systematically diagnose and resolve issues with low enantiomeric excess in your reactions.
| Observation/Problem | Potential Cause | Suggested Solution(s) |
| Low ee% (<50%) | Impure Ligand or Reagents: Contaminants are interfering with the catalytic cycle. | - Verify the enantiomeric purity of the amino alcohol ligand (>99% ee) via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. - Recrystallize the amino alcohol ligand.[1] - Use freshly distilled, anhydrous solvents.[1] - Ensure substrates and other reagents are of the highest purity available. |
| Presence of Air or Moisture: Many catalysts and reagents are sensitive to air and moisture.[1] | - Use oven-dried or flame-dried glassware. - Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). - Use a fresh batch or a recently opened bottle of any air- or moisture-sensitive reagents.[3] | |
| Inconsistent ee% between runs | Suboptimal Reaction Temperature: Small temperature fluctuations are impacting selectivity.[1] | - Use a stable cooling bath and monitor the internal reaction temperature throughout the experiment.[1] - Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimum.[1][2] |
| Inefficient Catalyst Formation: For in situ preparations, the active catalyst may not be forming correctly or completely. | - Increase the pre-formation time for the catalyst-ligand complex.[1] - Stir the ligand and metal salt solution for a longer period before adding the substrate. - Consider using spectroscopic methods (e.g., NMR) to confirm the formation of the desired catalytic species.[1][6] | |
| Moderate ee% (50-80%) | Inappropriate Solvent: The solvent may be coordinating to the metal center or interfering with the transition state assembly. | - Screen a variety of solvents, particularly non-coordinating ones like toluene, dichloromethane, or THF.[1][7] - In some cases, additives like water or t-BuOH can surprisingly improve enantioselectivity.[7] |
| Suboptimal Ligand Structure: The chosen amino alcohol may not be ideal for the specific substrate. | - Modify the ligand structure. For example, hydrogenating phenyl rings to cyclohexyl rings can increase steric bulk and improve ee.[4] - Test ligands with different N-substituents or backbone structures. A more rigid ligand framework often leads to higher enantioselectivity.[5] | |
| Reaction works for some substrates but not others | Substrate-Ligand Mismatch: The chiral pocket of the catalyst is not suitable for all substrates. | - This is a common challenge in asymmetric catalysis. The optimal ligand is often substrate-dependent. - For sterically demanding substrates, a less bulky ligand might be necessary, and vice versa. - Consider computational modeling to understand the substrate-ligand interactions in the transition state. |
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for In-Situ Catalyst Formation and Asymmetric Reduction of a Prochiral Ketone
This protocol describes a typical procedure for the enantioselective reduction of acetophenone using an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and a borane source.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol) (>99% ee)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in toluene)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous toluene
-
Methanol
-
1 M HCl
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, add the chiral amino alcohol (e.g., 0.2 mmol) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.[3]
-
Solvent Addition: Add anhydrous toluene (5 mL) via cannula and cool the resulting solution to 0 °C in an ice bath.[3]
-
Catalyst Formation: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex in toluene (1.0-1.2 equivalents relative to the amino alcohol) to the stirred solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.[3]
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Slowly add a solution of the prochiral ketone (1.0 equivalent) in anhydrous toluene dropwise over 20 minutes.[3]
-
Reduction: To the reaction mixture, add the primary reducing agent, a 1.0 M solution of BH₃·SMe₂ in toluene (0.6-1.0 equivalents relative to the ketone), dropwise, ensuring the internal temperature does not rise significantly.[3]
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC.[3]
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.[3]
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][2]
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.[1][2]
Protocol 2: Screening Reaction Conditions to Optimize Enantioselectivity
A systematic approach is crucial for optimizing enantioselectivity. The following workflow illustrates how to screen key parameters.
Caption: A workflow for optimizing reaction parameters to improve enantioselectivity.
Data Summaries
The choice of ligand and reaction conditions can dramatically affect the outcome of an asymmetric synthesis. Below are representative data tables summarizing the impact of these variables on enantioselectivity.
Table 1: Effect of Ligand Structure on the Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a classic benchmark for evaluating the effectiveness of chiral amino alcohol ligands.
| Chiral Amino Alcohol Ligand | Ligand Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Product Configuration |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | 10 | 0 | Toluene | >95 | 98 | (R) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | 25 | Toluene | 97 | 98 | (S) |
| (1S,2R)-1-Amino-2-indanol derived ligand | 5 | RT | Toluene | 95 | 95 | (R)[8] |
| Brucine-derived amino alcohol | 10 | -15 | THF | 85 | 80 | (R)[7] |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Influence of Temperature and Solvent on Enantioselectivity
This table highlights how tuning reaction conditions can improve the stereochemical outcome for a given ligand-substrate pair.
| Ligand | Substrate | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| Cu(I)/Brucine-derived amino alcohol | Nitromethane + Benzaldehyde | 25 | Et₂O | 60 | 2[7] |
| Cu(I)/Brucine-derived amino alcohol | Nitromethane + Benzaldehyde | 25 | THF | 95 | 73[7] |
| Cu(I)/Brucine-derived amino alcohol | Nitromethane + Benzaldehyde | -15 | THF | 85 | 80[7] |
| Ru(II)/Ephedrine-derived amino alcohol | Acetophenone | 25 | Isopropanol | High | 85 |
| Ru(II)/Ephedrine-derived amino alcohol | Acetophenone | 0 | Isopropanol | High | 97[6] |
As the data illustrates, a change in solvent from diethyl ether to THF dramatically improves the ee, and a further increase is achieved by lowering the temperature.[7]
References
- Sappino, C., Mari, A., Mantineo, A., Moliterno, M., Palagri, M., Tatangelo, C., Suber, L., Bovicelli, P., Ricelli, A., & Righi, G. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Petra, D. G. I., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (1999). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 1999(12).
- BenchChem. (n.d.). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
- BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Gwon, H., & Kim, Y. K. (2012). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters.
- Alcarazo, M., & Carretero, J. C. (2006).
- Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. mdpi.com [mdpi.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Cyclohexane Oxidation
Welcome to the technical support center for the optimization of reaction conditions for cyclohexane oxidation. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance rooted in established chemical principles and field-proven insights. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in your research.
Section 1: Frequently Asked Questions (FAQs) on Core Reaction Parameters
This section addresses the most common questions regarding low conversion rates and poor selectivity, which are the primary challenges in cyclohexane oxidation.
Q1: My cyclohexane conversion is very low. How can I improve it without sacrificing selectivity?
This is the central challenge of cyclohexane oxidation. The industrial standard intentionally keeps conversion low (around 5-12%) to maintain high selectivity (80-85%) for the desired products, cyclohexanol and cyclohexanone (collectively known as KA oil).[1][2] The reason is that the desired products are more reactive than the cyclohexane starting material, leading to overoxidation into byproducts like adipic acid at higher conversion rates.[2]
Causality-Driven Advice:
-
Temperature Adjustment: Increasing the reaction temperature is a direct way to boost conversion. For instance, raising the temperature from 130°C to 150°C can significantly increase conversion.[3] However, be cautious, as temperatures that are too high will favor the formation of by-products and decrease selectivity.[4][5] The optimal temperature is often a narrow window, sometimes between 137°C and 142°C (410-415 K).[4]
-
Pressure Increase: The reaction rate is dependent on the concentration of the oxidant (typically O₂) dissolved in the liquid phase. Due to the low solubility of oxygen in cyclohexane, increasing the partial pressure of oxygen (typically 8–15 bar) is necessary to enhance the reaction rate.[1][2]
-
Catalyst Loading: Increasing the amount of catalyst can improve conversion, but it's crucial to ensure proper mixing to avoid mass transfer limitations. For heterogeneous catalysts, ensure the catalyst is well-dispersed in the reaction medium.
Q2: I'm struggling with poor selectivity. My reaction is producing a lot of adipic acid and other byproducts. What's going wrong?
Poor selectivity is almost always due to the overoxidation of your target KA oil.[6] This happens when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to reduce the rate of secondary oxidation reactions. Even a small decrease of 5-10°C can have a significant impact on selectivity.[4]
-
Reduce Reaction Time: As reaction time increases, the concentration of KA oil builds up, making it more likely to be further oxidized. Monitor your reaction progress and stop it once the optimal yield of KA oil is reached, before byproduct formation accelerates.
-
Re-evaluate Your Catalyst: Some catalysts are inherently more selective than others. For example, V₂O₅@TiO₂ catalysts have shown high selectivity under photocatalytic conditions.[7] If you are using a homogeneous cobalt salt catalyst, which is common industrially, limiting conversion is the primary method to ensure selectivity.[1]
-
Consider a Different Oxidant: While molecular oxygen is standard, alternative oxidants like hydrogen peroxide (H₂O₂) can sometimes allow for milder reaction conditions, potentially improving selectivity.[1][8]
Q3: What is the typical industrial standard for temperature and pressure, and why?
Industrial processes for cyclohexane oxidation typically operate under harsh conditions:
The high temperature is required to overcome the high activation energy needed to break the stable C-H bonds in cyclohexane.[2] The high pressure is necessary to increase the concentration of dissolved oxygen in the liquid cyclohexane phase, which is essential for the reaction to proceed at a reasonable rate.[2]
Section 2: Troubleshooting Catalyst-Specific Issues
The choice and handling of the catalyst are critical for a successful experiment. This section covers common problems related to both homogeneous and heterogeneous catalysts.
Q4: Should I use a homogeneous or heterogeneous catalyst? What are the trade-offs?
Homogeneous Catalysts (e.g., Cobalt or Manganese Salts):
-
Advantages: High activity, good reproducibility, and well-understood mechanisms. They are the standard in industrial processes.[6][9]
-
Disadvantages: The primary drawback is the difficult and costly separation of the catalyst from the reaction products. This can lead to product contamination and loss of the expensive metal catalyst.[5]
Heterogeneous Catalysts (e.g., Metals on Supports like TiO₂, Zeolites, Carbon):
-
Advantages: Easy separation from the reaction mixture through simple filtration, which allows for catalyst recycling and reuse, leading to a more sustainable and cost-effective process.[1][10]
-
Disadvantages: They can suffer from lower activity compared to their homogeneous counterparts. A significant issue is leaching , where the active metal dissolves from the support into the reaction medium, effectively turning it into a homogeneous catalyst and defeating its purpose.[8] Catalyst deactivation over multiple cycles is also a common challenge.
Q5: My heterogeneous catalyst seems to be losing activity after each cycle. What causes this and how can I prevent it?
Loss of activity (deactivation) upon recycling is a frequent problem. Here are the primary causes and solutions:
-
Metal Leaching: The active metal species may be dissolving into the solvent during the reaction.
-
Solution: Test the reaction filtrate for the presence of the metal using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. If leaching is confirmed, consider using a different solvent or a more robust support material that better anchors the active species.[5][8]
-
-
Sintering: At high reaction temperatures, fine metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.
-
Solution: Characterize the used catalyst with Transmission Electron Microscopy (TEM) to check for changes in particle size. Operating at the lowest effective temperature can help minimize sintering.
-
-
Fouling: Byproducts or polymers can deposit on the catalyst surface, blocking active sites.
-
Solution: Try washing the catalyst with a different solvent after the reaction to remove adsorbed species. A calcination step (heating in air) might be necessary to burn off organic residues, but this must be done carefully to avoid damaging the catalyst.
-
Experimental Protocol 1: Catalyst Recovery and Reuse
This protocol provides a general procedure for recovering a solid catalyst for subsequent use.
-
Cooling and Depressurization: After the reaction is complete, allow the autoclave to cool to room temperature and carefully vent any remaining pressure according to safety procedures.
-
Filtration: Transfer the reaction mixture to a filtration apparatus (e.g., a Büchner funnel with appropriate filter paper).
-
Washing: Wash the recovered catalyst cake on the filter paper with fresh cyclohexane or another suitable solvent (like acetone) to remove any residual reactants and products.[6] Repeat this step 2-3 times.
-
Drying: Carefully transfer the washed catalyst to a vial or dish and dry it under vacuum at a low temperature (e.g., 30-60 °C) overnight or until a constant weight is achieved.[6]
-
Characterization & Reuse: The dried catalyst is now ready for a subsequent reaction cycle. It is good practice to characterize the reused catalyst (e.g., via TEM or XRD) to check for structural changes.
Section 3: Solvent and Oxidant Selection Guide
The choice of solvent and oxidant can dramatically alter the reaction's outcome and safety profile.
Q6: How does the solvent affect my reaction, and how do I choose the right one?
Solvents can play multiple roles: they can improve the solubility of the catalyst, alter the reaction pathway, and enhance selectivity.[11]
-
Acetonitrile: A commonly used solvent that has been shown to improve cyclohexane conversion.[12][13]
-
Ionic Liquids (ILs): These have demonstrated excellent performance, sometimes superior to conventional organic solvents, by potentially stabilizing reactive intermediates and improving catalyst performance.[11]
-
Acetic Acid: Can also improve conversion but may lead to the formation of ester byproducts.[5][11]
-
Solvent-Free: Many experiments are conducted without a solvent, where cyclohexane itself acts as the reactant and the solvent.[14][15] This simplifies purification but can present challenges with catalyst solubility.
Selection Rationale: If your catalyst is not soluble in cyclohexane, a co-solvent is necessary. Acetonitrile is a good starting point due to its widespread use and demonstrated effectiveness.[12] For maximizing performance, exploring ionic liquids could be a valuable research direction.[11]
Q7: I am considering using pure oxygen instead of air. What are the safety implications?
Using pure oxygen or oxygen-enriched air can increase the reaction rate by boosting the concentration of the oxidant.[16] However, it significantly increases the safety risks.
Critical Safety Warning: Mixtures of cyclohexane vapor and oxygen are highly flammable and explosive.[17] When using high concentrations of oxygen, it is imperative to use a reactor designed to handle such conditions and to ensure that the oxygen concentration in the gas phase (headspace) above the liquid does not reach dangerously high levels.[16][18] Always operate behind a blast shield and adhere to strict safety protocols for high-pressure reactions.
Section 4: Visualizing the Process and Pathways
Understanding the workflow and reaction mechanism is key to effective troubleshooting.
Diagram 1: Experimental Workflow
The following diagram outlines the typical workflow for a lab-scale cyclohexane oxidation experiment in a batch reactor.
Caption: General workflow for a cyclohexane oxidation experiment.
Diagram 2: Simplified Reaction Pathway
This diagram illustrates the desired reaction pathway and the common overoxidation side reaction.
Caption: Reaction pathway showing desired and undesired products.
Section 5: Standardized Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative experiment.
Experimental Protocol 2: General Procedure for Catalytic Cyclohexane Oxidation
This protocol is adapted from methodologies described in the literature for a 50 mL stainless steel autoclave.[6] Warning: All high-pressure operations must be conducted by trained personnel with appropriate safety precautions.
-
Reactor Charging:
-
Assembly and Leak Test:
-
Securely seal the autoclave.
-
Purge the system three times with an inert gas like nitrogen (N₂) to remove air.
-
-
Pressurization:
-
Pressurize the reactor to the desired partial pressure of oxygen. For aerobic conditions, this might be done using a mixture like 25% O₂ in N₂ to a specific pressure (e.g., 160 psi), then topping up with N₂ to the final total pressure (e.g., 580 psi).[6]
-
-
Reaction Execution:
-
Begin stirring at a high rate (e.g., 500-1200 rpm) to ensure the reaction is not mass-transfer limited.
-
Increase the temperature to the target value (e.g., 80°C for in-situ H₂O₂ systems or 140-160°C for traditional aerobic oxidation).[1][6]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-17 hours).
-
-
Sampling and Analysis:
-
After the reaction time, rapidly cool the autoclave in an ice-water bath.
-
Carefully vent the pressure.
-
Open the reactor and take a sample of the liquid phase.
-
If using a heterogeneous catalyst, filter the sample to remove the solid catalyst.
-
Analyze the sample by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity towards cyclohexanol and cyclohexanone.
-
Data Summary Table
The following table summarizes typical ranges for key reaction parameters.
| Parameter | Typical Range | Rationale & Key Considerations |
| Temperature | 80 - 180 °C | Lower end for highly active systems (e.g., with H₂O₂), higher end for traditional aerobic oxidation.[1][6] Balances conversion rate against selectivity. |
| Total Pressure | 8 - 40 bar (approx. 115 - 580 psi) | Ensures sufficient O₂ is dissolved in the liquid phase.[1][6] Higher pressure generally increases the rate. |
| Catalyst | Homogeneous (Co, Mn salts) or Heterogeneous (Au, Pd, V, etc.) | Homogeneous catalysts are industrially common but hard to separate.[6] Heterogeneous catalysts offer reusability but can suffer from leaching.[1] |
| Oxidant | Air, O₂/N₂ mixtures, Pure O₂, H₂O₂ | Air/O₂ is standard. Pure O₂ increases rate but also safety risks.[16] H₂O₂ allows for milder conditions.[8] |
| Solvent | Solvent-free, Acetonitrile, Acetic Acid, Ionic Liquids | Choice impacts catalyst solubility and product selectivity.[11][12][14] |
| Conversion | 3 - 20% | Intentionally kept low in most systems to maximize selectivity for KA oil and prevent overoxidation.[1][2] |
| Selectivity (KA Oil) | 75 - 95% | The primary goal is to keep this value as high as possible by optimizing other parameters.[1] |
References
- The Selective Oxidation of Cyclohexane via In-situ H2O2 Production Over Supported Pd-based Catalysts.
- Effects of Temperature, Pressure, and Oxygen Solubility in Liquid Phase Oxidation of Cyclohexane. AIChE Annual Meeting,
- Effect of solvent on cyclohexane oxidation.
- Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. PMC,
- Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support M
- Cyclohexane oxidation - US5780683A.
- Review of a Cyclohexane Oxidation Reaction Using Heterogenous Catalyst.
- Effect of temperature and pressure on the oxidation of cyclohexane.
- Selective oxidation process of cyclohexane to prepare cyclohexanone - CN1305829C.
- Review of a Cyclohexane Oxidation Reaction Using Heterogenous C
- Efficient Oxidation of Cyclohexane over Bulk Nickel Oxide under Mild Conditions. MDPI,
- The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradi
- Oxidation of cyclohexane to cyclohexanol and cyclohexanone.
- Effect of temperature on the cyclohexane oxidation over Co3O4.
- Influence of the amount of solvent to the oxidation of cyclohexane.
- The effect of reaction temperature on the oxidation of cyclohexane to...
- shows the effect of reaction temperature on cyclohexane oxidation. With...
- An inherently safer process of cyclohexane oxidation using pure oxygen—An example of how better process safety leads to better productivity.
- Cyclohexane Oxidation Continues to be a Challenge.
- Safety D
- The highly selective oxidation of cyclohexane to cyclohexanone and cyclohexanol over VAlPO4 berlinite by oxygen under
Sources
- 1. mdpi.com [mdpi.com]
- 2. rjwave.org [rjwave.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The highly selective oxidation of cyclohexane to cyclohexanone and cyclohexanol over VAlPO4 berlinite by oxygen under atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. US5780683A - Cyclohexane oxidation - Google Patents [patents.google.com]
- 17. carlroth.com [carlroth.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yields in asymmetric diethylzinc addition
Technical Support Center: Asymmetric Diethylzinc Additions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Asymmetric Diethylzinc Additions. This guide is designed to help you troubleshoot and optimize your reactions to achieve high yields and enantioselectivities. As your Senior Application Scientist, I've structured this resource to address common challenges encountered in the lab, providing not just solutions but also the underlying scientific reasoning.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, but the enantioselectivity (ee) is high. What are the likely causes?
This is a common and often frustrating scenario. High enantioselectivity suggests that your chiral catalyst is performing effectively. The issue likely lies with factors that prevent the reaction from reaching completion or that consume the reagents in non-productive pathways.
Possible Causes & Troubleshooting Steps:
-
Inactive Reagents:
-
Diethylzinc Quality: Diethylzinc is highly pyrophoric and reacts violently with water and oxygen.[1][2] Contamination with zinc oxides/hydroxides reduces the concentration of the active reagent. Use freshly purchased, high-purity diethylzinc or titrate older batches before use.
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. Carboxylic acids will quench the diethylzinc reagent. Purify the aldehyde by distillation or chromatography before use.
-
-
Insufficient Catalyst Activity or Loading:
-
The catalytic cycle may have stalled. While the active catalyst is efficient, a low concentration or premature decomposition can lead to incomplete conversion.
-
Solution: Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). If this improves the yield, it points to a catalyst activity issue.
-
-
Reaction Temperature Too Low:
-
While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate. If the reaction time is not sufficiently long, it may not proceed to completion.
-
Solution: Monitor the reaction progress by TLC or GC. If the reaction stalls, consider slowly raising the temperature (e.g., from 0 °C to room temperature) after an initial period at the lower temperature.[3]
-
Q2: Both my yield and enantioselectivity are low. What should I investigate first?
Low yield and low enantioselectivity together point towards a more fundamental problem with the reaction setup or the catalytic system itself. This often indicates that the uncatalyzed, non-selective background reaction is dominating.[4]
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol
Welcome to the technical support center for the purification of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this chiral auxiliary and may encounter challenges in achieving high diastereomeric purity. As a diastereomer, this compound's purification relies on exploiting the different physicochemical properties of the desired (1S,2S,R) isomer and any contaminating diastereomers.
This document provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, grounding all recommendations in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each problem is analyzed by its potential causes, followed by actionable solutions and detailed protocols.
Issue 1: Low Diastereomeric Purity After Initial Crystallization
You've performed a crystallization based on a literature procedure or initial screening, but NMR or HPLC analysis shows a minimal increase in diastereomeric excess (d.e.).
Potential Causes:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve both diastereomers equally well or cause them to co-precipitate.
-
Supersaturation Issues: The solution may be too concentrated, leading to rapid, non-selective crashing out of all isomers instead of slow, selective crystal growth.
-
"Oiling Out": The compound may be melting at the crystallization temperature or is insoluble in the hot solvent, forming an oil that traps impurities upon cooling.
-
Insufficient Equilibration Time: The crystallization process was too rapid, not allowing for the thermodynamic equilibrium that favors the precipitation of the less soluble diastereomer.
Recommended Solutions:
-
Systematic Solvent Screening: The most critical factor for successful diastereomeric crystallization is the solvent system. A thorough screening process is essential.
-
Principle: Diastereomers have different solubilities in different solvents. The ideal solvent will maximize the solubility difference between the desired and undesired isomers.
-
Protocol:
-
Place small amounts (10-20 mg) of the impure solid in separate test tubes.
-
Add a range of solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof) dropwise at room temperature until the solid just dissolves.
-
If it dissolves readily at room temperature, the solvent is likely too good; try a less polar one. If it's insoluble, gently heat the mixture.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cooled.
-
Allow the successful candidates to cool slowly to room temperature, then in an ice bath. Observe the quality and quantity of the crystals formed.
-
Isolate the crystals and analyze the mother liquor and the solid for diastereomeric ratio.
-
-
-
Optimize Cooling Rate:
-
Principle: Slow cooling promotes the formation of well-ordered crystals of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.
-
Action: After dissolving the compound in the chosen hot solvent, allow the flask to cool slowly to room temperature (e.g., by insulating it with glass wool) before transferring it to a refrigerator or ice bath.
-
-
Address "Oiling Out":
-
Action: If an oil forms, try adding more of the hot solvent until the oil redissolves completely. Alternatively, switch to a higher-boiling solvent or use a solvent/anti-solvent system. For instance, dissolve the compound in a small amount of a good solvent (like ethanol) and slowly add a poor solvent (like water or hexane) at an elevated temperature until turbidity persists. Then, clarify by adding a drop of the good solvent and cool slowly.
-
Issue 2: Poor or No Separation of Diastereomers via Flash Column Chromatography
You are attempting to separate the diastereomers using flash chromatography on silica gel, but the peaks are co-eluting or show very poor resolution (Rs < 1.0).
Potential Causes:
-
Inappropriate Mobile Phase Polarity: The eluent system is either too polar (eluting both compounds quickly) or not polar enough (causing broad peaks and slow elution).
-
Lack of Differentiating Interactions: The stationary phase (silica gel) is not interacting differently enough with the two diastereomers to effect a separation.
-
Column Overload: Too much material was loaded onto the column, exceeding its capacity and preventing proper separation.
-
Peak Tailing: The basic amine functionality of the compound is interacting strongly with acidic silanol groups on the silica surface, causing broad, tailing peaks that obscure separation.
Recommended Solutions:
-
Systematic TLC Analysis for Mobile Phase Selection:
-
Principle: Thin-Layer Chromatography (TLC) is an excellent tool for rapidly screening mobile phases to find a system that maximizes the difference in retention factor (ΔRf) between the diastereomers.
-
Protocol:
-
Spot the diastereomeric mixture on a silica TLC plate.
-
Develop the plate in various solvent systems. Start with a standard system like Hexane:Ethyl Acetate and vary the ratio (e.g., 9:1, 4:1, 1:1).
-
Aim for an Rf value of ~0.2-0.4 for the lower-spotting diastereomer to ensure good separation on the column.
-
Visualize the spots (UV light is effective due to the phenyl group). The system that gives two distinct spots with the largest separation is the best candidate for the column.
-
-
-
Suppress Peak Tailing:
-
Principle: Adding a small amount of a basic modifier to the mobile phase will neutralize the acidic silanol groups, improving peak shape and resolution.[1]
-
Action: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase. This simple addition often dramatically improves the chromatography of amines.
-
-
Consider Alternative Stationary Phases:
-
Principle: If silica gel fails, a different stationary phase may offer alternative interaction mechanisms.
-
Action: Consider using alumina (basic or neutral) or a reverse-phase C18 column. For reverse-phase, you would use polar mobile phases like acetonitrile/water or methanol/water, which can sometimes provide the necessary selectivity.
-
Workflow for Chromatography Troubleshooting
Caption: Troubleshooting workflow for flash chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a new batch of this compound?
For multi-gram quantities, diastereomeric recrystallization is almost always the most economical and scalable starting point.[1][2] It avoids the use of large volumes of solvent and silica associated with chromatography. Use the solvent screening protocol described in Issue 1 to find a suitable system. Flash chromatography should be reserved for purifying smaller amounts or for separating diastereomers that fail to crystallize effectively.
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my sample?
Several methods can be used, with varying degrees of precision:
| Method | Principle | Pros | Cons |
| ¹H NMR | Diastereomers are chemically different and protons in their vicinity may have slightly different chemical shifts. | Fast, requires no separation, provides structural confirmation. | Peaks may overlap, limiting accuracy. Requires high-field NMR for good resolution. |
| Achiral HPLC | Diastereomers can often be separated on standard stationary phases (e.g., C18, silica).[1] | High precision, good for quantitative analysis (e.g., >99% d.e.). | Method development may be required to find suitable conditions. |
| GC after Derivatization | Volatile diastereomeric derivatives can be separated by Gas Chromatography (GC).[3][4] | High resolution, very sensitive. | Requires an extra chemical step (derivatization) which must be proven not to alter the ratio. |
For routine analysis, a well-developed HPLC method on a standard C18 or silica column is the most reliable and accurate approach.
Q3: Do I need a chiral HPLC column to analyze this compound?
No, not for determining the diastereomeric ratio. Since the two components—this compound and its potential (1R,2S)- or (1S,2R)- diastereomers—are not mirror images of each other, they have different physical properties and can be separated on standard achiral columns.[1][2]
A chiral HPLC column would be necessary only if you needed to verify the enantiomeric purity of your starting materials, for example, to confirm that the (R)-1-phenylethylamine used was enantiomerically pure. Chiral columns with polysaccharide-based stationary phases are often effective for separating enantiomers of amino alcohols.[5][6]
Q4: My synthesis produced an oil that won't solidify. How can I begin purification?
An oil indicates the presence of significant impurities or residual solvent.
-
Ensure Complete Solvent Removal: First, ensure all reaction solvents (e.g., THF, DCM, toluene) are removed under high vacuum, possibly with gentle heating.
-
Attempt a "Seed Crystal": If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Direct to Chromatography: If the oil is persistent, your best option is to proceed directly to flash column chromatography. Dissolve the oil in a minimal amount of dichloromethane and load it onto a pre-packed silica column for purification.
-
Acid-Base Extraction: As a preliminary cleanup, you could perform an acid-base extraction. Dissolve the oily product in a non-polar organic solvent (e.g., ethyl acetate), wash with a dilute acid (like 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent. This can help remove non-amine impurities and may promote crystallization after solvent removal.
Decision Tree for Purification Strategy
Caption: General strategy for purifying the target compound.
References
- Manius, G., & Tscherne, R. (n.d.). Gas-Liquid Chromatographic Separation of Some Optically-Active Amines by Diastereomer Formation. Journal of Chromatographic Science.
- BenchChem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?
- PubMed. (n.d.). Gas chromatographic resolution of enantiomeric amphetamines and related amines. I. Structural effects on some diastereomer separations.
- National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
- PubMed. (n.d.). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Gas chromatographic resolution of enantiomeric amphetamines and related amines. I. Structural effects on some diastereomer separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalytic Activity of Bifunctional Peptide Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the catalytic activity of bifunctional peptide scaffolds. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. Our approach is rooted in a deep understanding of the underlying chemical and structural principles governing peptide catalysis, aiming to empower you with the knowledge to optimize your experimental outcomes.
I. Troubleshooting Guide: From Synthesis to Catalysis
This section addresses common problems encountered during the synthesis, purification, and application of bifunctional peptide catalysts. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Peptide Synthesis & Purification
Q1: My solid-phase peptide synthesis (SPPS) is resulting in low yield and a high percentage of truncated sequences. What's going wrong?
A1: Low yield and truncated sequences in SPPS often point to incomplete coupling reactions or peptide aggregation on the solid support.[1] The specific amino acid sequence itself is a primary factor in these challenges.[2] Here are several causal factors and corresponding troubleshooting strategies:
-
Cause: Inefficient Coupling Chemistry. Standard coupling conditions may not be sufficient for sterically hindered amino acids (e.g., Arg, Val, Ile) or during the synthesis of long peptides.[2]
-
Solution 1: Increase Reagent Concentration. Increasing the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M) can enhance the probability of successful bimolecular reactions, especially for longer peptides.[2]
-
Solution 2: "Double Coupling". This is particularly useful after incorporating a proline residue, as the secondary amine of proline is less reactive.[2] It can also be beneficial when adding the second or third identical amino acid in a row to minimize deletion sequences.[2]
-
-
Cause: Peptide Aggregation. Hydrophobic sequences can aggregate on the resin, hindering the access of reagents to the growing peptide chain.[1]
-
Solution 1: Optimize Solvent Systems. Consider switching from the standard dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregating peptides.[1]
-
Solution 2: Use Chaotropic Agents. Adding salts like LiCl (0.5 M) to your coupling and deprotection solutions can disrupt the secondary structures that lead to aggregation.[1]
-
Solution 3: Microwave-Assisted Synthesis. Elevated temperatures can significantly improve reaction kinetics and reduce aggregation-related issues.[1]
-
-
Cause: Diketopiperazine (DKP) Formation. If you observe significant peptide loss after coupling the first two or three amino acids, especially if proline is one of them, DKP formation is a likely culprit.[1] The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1]
-
Solution: Use Fmoc-Dipeptides. Incorporating the first two amino acids as a pre-formed dipeptide unit can bypass this side reaction.
-
Q2: I'm struggling with the purification of my hydrophobic peptide catalyst using Reverse-Phase HPLC (RP-HPLC). The peptide either doesn't stick to the column or won't elute properly.
A2: Purifying highly hydrophobic peptides via RP-HPLC is a common challenge.[3][4] The strong interaction between the peptide and the nonpolar stationary phase (typically C18) can lead to poor resolution, peak tailing, or irreversible binding.[4][5][6]
-
Problem: Peptide Precipitation/Insolubility.
-
Solution: Use Organic Co-solvents. For peptides that precipitate in standard aqueous buffers, consider using 10-20% trifluoroethanol (TFE) in your buffer to maintain solubility.[3] In some cases, dissolving the precipitated peptide in 100% TFE before adding the buffer can be effective.[3] Be mindful that high concentrations of TFE can prevent the peptide from binding to the RP-HPLC column.[3]
-
-
Problem: Irreversible Binding to the Column.
-
Solution 1: Use a Less Hydrophobic Stationary Phase. Switch from a C18 column to a C8 or C4 column, which will have weaker hydrophobic interactions with your peptide.
-
Solution 2: Adjust Mobile Phase Modifiers. While trifluoroacetic acid (TFA) is standard, using alternative ion-pairing agents or adjusting the pH can alter the peptide's retention behavior.[4]
-
Solution 3: Employ a Shallow Gradient. A very slow, shallow gradient of the organic solvent (e.g., acetonitrile) can improve the separation of closely eluting species.
-
Catalytic Activity & Optimization
Q3: My bifunctional peptide catalyst shows low reactivity and/or poor enantioselectivity. How can I enhance its performance?
A3: The catalytic performance of a bifunctional peptide is intimately linked to its three-dimensional structure, the proximity of the catalytic groups, and the local chemical environment.[7][8][9] Low activity often stems from a suboptimal arrangement of these elements.
-
Cause: Incorrect Folding or Lack of Stable Secondary Structure. The peptide scaffold, often an α-helix or β-turn, is crucial for positioning the catalytic moieties correctly.[7][9][10] If the peptide is not adopting its intended conformation in the reaction solvent, catalytic efficiency will suffer.
-
Solution 1: Confirm Secondary Structure. Use techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the peptide's secondary structure in the reaction solvent.[7][11][12][13] NOE correlations from NMR can confirm the helical structure by showing proximity between non-sequential residues.[7]
-
Solution 2: Introduce "Stapling". Covalently linking two points of the peptide backbone can lock it into the desired conformation, increasing its stability and, potentially, its catalytic activity.[10]
-
-
Cause: Suboptimal Distance and Orientation of Catalytic Groups. The efficiency of cooperative catalysis depends on the precise spatial arrangement of the two catalytic groups.[7][8][14]
-
Solution: Systematically Vary Linker Length and Position. Synthesize a small library of catalysts where the distance between the two catalytic residues is varied.[8] For helical peptides, placing the catalysts one turn apart (i+4) is often a good starting point.[7] The length of any non-peptidic linkers is also a critical parameter to optimize.[15][16]
-
-
Cause: Unfavorable Local Microenvironment. The amino acid residues surrounding the catalytic sites can significantly influence substrate binding and the transition state energy, thereby affecting enantioselectivity.[7][8]
-
Solution: Site-Directed Mutagenesis. Prepare analogues where the residues adjacent to the catalytic sites are systematically varied. This allows you to fine-tune the steric and electronic properties of the active site microenvironment to enhance selectivity.[7]
-
Q4: How do I know if my two catalytic moieties are working cooperatively?
A4: Demonstrating cooperative catalysis is key to validating your bifunctional design.
-
Solution 1: Synthesize Control Peptides. Prepare two additional peptides, each containing only one of the catalytic functional groups. Compare the reaction rate and selectivity of the bifunctional catalyst to an equimolar mixture of the two monofunctional catalysts. A significant enhancement in the bifunctional system suggests cooperative catalysis.
-
Solution 2: Kinetic Isotope Effect Studies. These experiments can provide insight into the rate-determining step and whether both catalytic groups are involved in the transition state.
-
Solution 3: Computational Modeling. Molecular dynamics simulations can provide a model of the catalyst-substrate complex and help visualize how the two catalytic groups interact with the substrates.[7]
II. Frequently Asked Questions (FAQs)
Q: What are the most critical characterization techniques for my bifunctional peptide catalyst?
A: A multi-faceted approach is essential for thorough characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight and thus the identity and purity of the synthesized peptide.[11][17][18][19]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide sample.[5][11][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the peptide's structure and to study its conformation in solution.[7][13][21]
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure (e.g., α-helix, β-sheet content) of the peptide in solution.[7][10][11][12][13]
-
Kinetic Assays: To determine the catalytic activity, including reaction rates, substrate specificity, and enantioselectivity.
Q: How important is the linker connecting the two catalytic groups?
A: The linker is a critical design element.[15] Its length and flexibility dictate the spatial orientation and proximity of the target protein and the E3 ligase in PROTACs, a concept that is also highly relevant for bifunctional catalysts.[15]
-
A linker that is too short may cause steric hindrance, preventing the formation of a productive catalytic complex.[15]
-
A linker that is too long might result in a non-productive complex where the catalytic groups are not optimally positioned to interact with the substrate(s).[15] Therefore, systematic variation of the linker length is a crucial step in optimizing the catalyst's performance.[15][16]
Q: Can I use post-translational modification techniques to enhance catalytic activity?
A: Yes, post-translational modifications (PTMs) offer a sophisticated way to regulate catalytic activity.[22] Introducing specific chemical moieties near the active site can alter its electronic properties, steric environment, or substrate-binding capabilities.[22][23] For example, phosphorylation, methylation, or glycosylation could be explored to fine-tune the catalyst's performance.[22]
III. Experimental Protocols & Data Presentation
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard manual synthesis. Automated synthesizers will follow a similar logic.
-
Resin Swelling: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide) in DMF for 30 minutes.[24]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the 20% piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[24]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/HOBt or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For difficult couplings, consider double coupling or heating.[2]
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with a solvent like Dichloromethane (DCM) (3-5 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[25]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Data Table: Example of Linker Length Optimization
| Catalyst ID | Linker (n atoms) | Yield (%) | Enantiomeric Excess (ee, %) |
| P-Cat-1 | 8 | 45 | 62 |
| P-Cat-2 | 12 | 78 | 85 |
| P-Cat-3 | 16 | 92 | 95 |
| P-Cat-4 | 20 | 85 | 91 |
This table illustrates how systematically varying the linker length can significantly impact both the reaction yield and the enantioselectivity of a bifunctional peptide catalyst.
IV. Visualizations
Workflow for Bifunctional Peptide Catalyst Development
Caption: Cooperative activation of substrates by a bifunctional catalyst.
V. References
-
Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. PMC - NIH.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
-
Optimizing the enzyme-like reactivity of a bifunctional helical peptide catalyst. Morressier.
-
Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide Catalyst. ACS Catalysis.
-
Troubleshooting solid-phase peptide synthesis cleavage for extremely hydrophobic peptide. ResearchGate.
-
Troubleshooting a solid-phase peptide synthesis cleavage. ResearchGate.
-
Troubleshooting common issues in solid-phase synthesis of Temporin A. Benchchem.
-
Development of Bifunctional Peptides as Scaffolds for Bifunctional Catalysis and a Novel Method of Peptide Stapling Using Squaric. BYU ScholarsArchive.
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
-
Peptide Purification Process & Methods: An Overview. Bachem.
-
Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
-
Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
-
Challenges in peptide purification using chromatography. Various Sources.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.
-
Site-Selective Reactions with Peptide-Based Catalysts. ResearchGate.
-
Catalytic activity regulation through post-translational modification: the expanding universe of protein diversity. PubMed Central.
-
Catalytic Peptides: the Challenge between Simplicity and Functionality. ResearchGate.
-
HPLC Analysis and Purification of Peptides. PubMed Central.
-
Site-selective modification of peptide backbones. Organic Chemistry Frontiers (RSC Publishing).
-
Factors influencing the catalytic activity of metal-dependent histidine-rich peptides. RSC Publishing.
-
Peptide Characterisation Methods and Impurity Detection. Oxford Global.
-
Peptide Characterisation Supporting Peptide Drug Development. Intertek.
-
Characterization of Peptides and Their Assemblies. Royal Society of Chemistry.
-
Peptide Modification and Cyclization via Transition-Metal Catalysis. Open Research Repository.
-
Biocatalysts Based on Peptide and Peptide Conjugate Nanostructures. ACS Publications.
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
-
Machine Learning to Develop Peptide Catalysts—Successes, Limitations, and Opportunities. ACS Central Science.
-
Parameterization and Analysis of Peptide-Based Catalysts for the Atroposelective Bromination of 3-Arylquinazolin-4(3H)-ones. NIH.
-
Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society.
-
Assessing the Impact of PEG Linker Length on PROTAC Activity. Benchchem.
-
Overview of peptide and protein analysis by mass spectrometry. PubMed.
-
Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. PubMed.
-
Concepts of Catalysis in Site-Selective Protein Modifications. ACS Publications.
-
Design of Catalytic Peptides and Proteins Through Rational and Combinatorial Approaches. Annual Review of Biomedical Engineering.
-
Co‐Assemblies Regulate the Catalytic Activity of Peptide Fibrils. ResearchGate.
-
Biocatalysts Based on Peptide and Peptide Conjugate Nanostructures. PMC - NIH.
-
Bifunctional catalysis. PMC - NIH.
-
Targeted protein degradation. Wikipedia.
-
Peptide-Based Catalysts Reach the Outer Sphere through Remote Desymmetrization and Atroposelectivity. Accounts of Chemical Research.
-
Impact of linker length on the activity of PROTACs. Sigma-Aldrich.
-
Characterization of Synthetic Peptides by Mass Spectrometry. R Discovery.
-
Machine Learning to Develop Peptide Catalysts─Successes, Limitations, and Opportunities. ACS Central Science.
-
Asymmetric Catalysis. Wennemers Group | ETH Zurich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. hplc.eu [hplc.eu]
- 7. Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the enzyme-like reactivity of a bifunctional helical peptide catalyst [morressier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oxfordglobal.com [oxfordglobal.com]
- 22. Catalytic activity regulation through post-translational modification: the expanding universe of protein diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 24. bachem.com [bachem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for Enantioselective Reactions
Welcome to the Technical Support Center for Catalyst Loading Optimization in Enantioselective Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for achieving high enantioselectivity and reaction efficiency. The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
Section 1: Troubleshooting Guide
This section addresses common problems researchers face when optimizing catalyst loading in enantioselective reactions. Each issue is presented in a question-and-answer format, providing a systematic approach to problem resolution.
Guide 1: Low or Inconsistent Enantioselectivity
Observing low or fluctuating enantiomeric excess (ee) is a frequent challenge. This guide provides a systematic approach to diagnose and resolve the issue.
Question: My reaction is proceeding with a good yield, but the enantioselectivity is unexpectedly low. What should I investigate first?
Answer: Low enantioselectivity, despite a good yield, points towards issues with the stereodetermining step of your reaction. Several factors related to catalyst loading can be the root cause. A logical troubleshooting workflow is essential to pinpoint the issue.
Troubleshooting Protocol for Low Enantioselectivity:
-
Re-evaluate Catalyst Loading: While intuitive, simply increasing catalyst loading is not always the solution. In some cases, particularly in organocatalysis, higher catalyst concentrations can lead to aggregation (e.g., dimer formation).[1] These aggregates may be less selective or even non-selective catalysts compared to the monomeric form, thus lowering the overall observed ee.[1]
-
Action: Perform a catalyst loading screen, testing concentrations both above and below your current level (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%). This will help identify the optimal concentration where the most active and selective catalyst species predominates.
-
-
Investigate the Background (Uncatalyzed) Reaction: A significant uncatalyzed reaction running in parallel to your catalyzed reaction will produce a racemic product, thereby eroding the overall enantioselectivity.[2]
-
Action: Set up a control reaction under identical conditions but without the catalyst. Monitor the reaction progress. If you observe significant product formation, the background reaction is competitive. To mitigate this, you may need to lower the reaction temperature or screen for a more active catalyst that can operate efficiently at lower loadings, outcompeting the uncatalyzed pathway.
-
-
Assess Catalyst Purity and Activity: Impurities in the catalyst or its degradation can lead to the formation of less selective catalytic species.
-
Action: Ensure the catalyst is of high purity and has been handled and stored correctly, especially if it is sensitive to air or moisture.[3] If catalyst deactivation is suspected, consider using freshly prepared or purified catalyst.
-
-
Examine Reagent and Solvent Purity: Trace impurities, particularly water or protic solvents, can deactivate or alter the structure of the chiral catalyst, leading to diminished enantioselectivity.[4]
-
Action: Use anhydrous solvents and freshly purified reagents. The use of molecular sieves can be beneficial in scavenging trace amounts of water.[4]
-
Guide 2: Reaction Rate is Too Slow or Stalled
A common issue is a reaction that proceeds too slowly or fails to reach completion, even with what is considered a standard catalyst loading.
Question: My enantioselective reaction is very sluggish. I've tried increasing the temperature, but this negatively impacts the enantioselectivity. What is the next step?
Answer: Balancing reaction rate and enantioselectivity is a classic optimization challenge. Lowering the reaction temperature often enhances enantioselectivity by amplifying the energy difference between the diastereomeric transition states, but it also slows down the reaction.[3]
Troubleshooting Protocol for Slow Reaction Rates:
-
Systematic Catalyst Loading Study: An insufficient amount of the active catalyst is the most direct cause of a slow reaction.
-
Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% and 10 mol%) and monitor the reaction rate.[4] Be aware that for some reactions, there is a point of diminishing returns where further increases in loading do not significantly increase the rate.
-
-
Consider Catalyst Activation: Some catalysts require an in situ activation step to form the active catalytic species.
-
Action: Review the literature for your specific catalyst system to ensure you are following the correct activation procedure. This may involve pre-mixing the metal precursor and ligand or using specific additives.
-
-
Evaluate Substrate and Reagent Concentration: The concentration of your reactants can significantly influence the reaction rate.
-
Action: Perform a concentration study. Increasing the concentration of the limiting reagent can sometimes accelerate the reaction. However, be mindful that changes in concentration can also affect catalyst aggregation and, consequently, enantioselectivity.[1]
-
-
Solvent Effects: The solvent can play a crucial role in catalyst solubility, stability, and the overall reaction kinetics.
-
Action: Screen a variety of solvents with different polarities and coordinating abilities.[3] A solvent that better solubilizes the catalyst and reactants can lead to a faster reaction rate.
-
Guide 3: Decreasing Enantioselectivity at Higher Catalyst Loading
Counterintuitively, increasing the catalyst loading sometimes leads to a decrease in the enantiomeric excess.
Question: I increased the catalyst loading to speed up my reaction, but the enantioselectivity dropped significantly. Why is this happening?
Answer: This phenomenon is often observed and can be attributed to several factors, primarily related to the behavior of the catalyst at higher concentrations and the potential for competing reaction pathways.
Causality behind Decreased ee at High Loading:
-
Catalyst Aggregation: As mentioned previously, at higher concentrations, catalyst molecules can aggregate to form dimers or higher-order species.[1] These aggregates may possess different catalytic properties, often exhibiting lower enantioselectivity than the monomeric form.
-
Competing Catalytic Cycles: The excess catalyst might initiate or accelerate alternative, less selective reaction pathways.
-
Background Reaction Acceleration: A higher concentration of a metal precursor, for instance, might more effectively catalyze the non-enantioselective background reaction.[1]
Optimization Workflow:
To address this, a systematic approach is necessary to find the optimal balance between reaction rate and enantioselectivity.
Caption: Workflow for optimizing catalyst loading.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new enantioselective reaction?
A1: For initial screening experiments, a catalyst loading of 1-5 mol% is a common starting point.[4] However, the optimal loading is highly dependent on the specific reaction, catalyst, and substrates involved. Some highly efficient catalysts can achieve excellent results at loadings as low as 0.1 mol% or even lower.[5]
Q2: How does the substrate-to-catalyst ratio (S/C) relate to catalyst loading?
A2: The substrate-to-catalyst ratio is inversely related to the catalyst loading. A high S/C ratio (e.g., 1000:1) corresponds to a low catalyst loading (0.1 mol%), while a low S/C ratio (e.g., 20:1) corresponds to a high catalyst loading (5 mol%). In industrial applications, achieving a high S/C ratio is desirable for cost-effectiveness.
Q3: Can impurities in the substrate affect the optimal catalyst loading?
A3: Absolutely. Impurities in the substrate can act as poisons to the catalyst, effectively reducing the amount of active catalyst available. If your substrate contains inhibitory impurities, you may require a higher catalyst loading to achieve a reasonable reaction rate. It is always recommended to use highly purified substrates for consistent results.[3]
Q4: Is it possible for the optimal catalyst loading to change when scaling up a reaction?
A4: Yes, this is a critical consideration in process development. Factors such as mixing efficiency, heat transfer, and the relative concentration of trace impurities can differ between small-scale and large-scale reactions. Therefore, it is often necessary to re-optimize the catalyst loading during scale-up.
Q5: What is the "Non-Linear Effect" in asymmetric catalysis and how does it relate to catalyst loading?
A5: A non-linear effect (NLE) refers to a non-linear relationship between the enantiomeric excess of the catalyst and the enantiomeric excess of the product. This phenomenon can provide insights into the reaction mechanism, such as the involvement of catalyst aggregates.[6] Understanding the NLE can be crucial when optimizing reactions with catalysts that are not enantiopure.
Section 3: Data Presentation and Experimental Protocols
Table 1: Example of a Catalyst Loading Optimization Study
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee (%) |
| 1 | 0.5 | 24 | 45 | 92 |
| 2 | 1.0 | 12 | 85 | 95 |
| 3 | 2.0 | 6 | 98 | 96 |
| 4 | 5.0 | 2 | >99 | 90 |
| 5 | 10.0 | 1 | >99 | 82 |
Reaction Conditions: Substrate (1.0 mmol), Reagent (1.2 mmol), Solvent (5 mL), Temperature (25 °C).
Analysis of Table 1: In this example, increasing the catalyst loading from 0.5 to 2.0 mol% leads to a significant increase in reaction rate and a slight improvement in enantioselectivity. However, further increasing the loading to 5.0 and 10.0 mol% results in a decrease in ee, suggesting the onset of catalyst aggregation or competing side reactions.[1] The optimal catalyst loading in this case would be around 2.0 mol%.
Protocol 1: General Procedure for Catalyst Loading Screening
-
Preparation: In a series of oven-dried reaction vials equipped with stir bars, add the substrate (e.g., 0.1 mmol) and any solid reagents.
-
Inert Atmosphere: Place the vials under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL) to each vial.
-
Catalyst Addition: Prepare a stock solution of the catalyst. Add the appropriate volume of the stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).
-
Reaction Initiation: Add the final reagent to initiate the reaction.
-
Monitoring: Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up and Analysis: Once the reactions are complete, quench the reactions and perform a standard work-up. Analyze the yield and enantiomeric excess of the product by calibrated GC or HPLC.
Diagram 1: Troubleshooting Logic for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
References
- Benchchem. Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis.
- ResearchGate. Effect of catalyst loading on enantioselectivity.
- ResearchGate. In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?.
- Asymmetric reactions_synthesis.
- ResearchGate. Effects of catalyst loading on enantioselectivity.
- ChemRxiv. Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning.
- Guidelines and methodologies in asymmetric synthesis and catalysis.
- ResearchGate. Influence of catalyst loading on enantioselectivity for the reduction...
- Benchchem. Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis.
- ACS Publications. Introduction: Enantioselective Catalysis | Chemical Reviews.
- ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews.
- Chemical Communications (RSC Publishing). Recent progress in asymmetric radical reactions enabled by chiral iron catalysts.
- Frontiers. Recent advances in catalytic asymmetric synthesis.
- Journal of the American Chemical Society. Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms.
- NIH. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters.
- ACS Publications. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions | ACS Catalysis.
- Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
- MSU chemistry. Asymmetric Enamine Catalysis.
- ACS Publications. Modern Enantioselective Catalysis in Organic Chemistry.
- Google Books. A Practical Guide to Catalyst Testing: Basic Guide.
- Wikipedia. Enantioselective synthesis.
- Journal of the American Chemical Society. Ruthenium-Catalyzed Enantioselective C–H Functionalization: A Practical Access to Optically Active Indoline Derivatives.
- Wiley. Comprehensive Enantioselective Organocatalysis: Catalysts, Reactions, and Applications, 3 Volume Set.
- MDPI. Structure Driven Tuning of the Catalytic Performance of PtCe-Modified Zeolite ZSM-5 in the CO Oxidation.
- MDPI. Electron Beam Irradiation-Assisted Synthesis of MIL-88A(Fe) Toward Efficient Periodate Activation for Tetracycline Degradation.
Sources
Technical Support Center: Solvent Effects on the Stereoselectivity of Chiral Catalysts
Welcome to the Technical Support Center for troubleshooting and optimizing stereoselectivity in chiral catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical and often complex role of solvents in determining the outcome of asymmetric reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
The Overlooked Variable: How Solvents Dictate Stereochemistry
In the pursuit of high enantioselectivity, the choice of solvent is not merely a matter of solubility but a critical parameter that can profoundly influence the stereochemical outcome of a reaction.[1][2] The solvent interacts with the catalyst, substrate, and transition states, often in subtle but significant ways, to alter the energy landscape of the catalytic cycle.[3][4] Understanding and controlling these interactions is paramount to achieving desired levels of stereoselectivity. This guide will equip you with the knowledge to harness solvent effects to your advantage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
You've run an asymmetric reaction, but the enantiomeric excess (% ee) is disappointingly low or varies between batches.
Potential Causes & Solutions
-
Suboptimal Solvent Polarity: The polarity of the solvent can dramatically affect the catalyst's performance by altering the stability of the diastereomeric transition states.[5][6][7]
-
Undesirable Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding or van der Waals forces between the solvent and the transition state, can either enhance or diminish stereoselectivity.[9] In some cases, short-range repulsion may counteract favorable dispersion forces.[9]
-
Solution: Consider the functional groups on your catalyst, substrate, and the solvent. If hydrogen bonding is suspected to be detrimental, switch to a non-polar, aprotic solvent. Computational modeling can also provide insights into these interactions at the transition state level.[9]
-
-
Catalyst Aggregation: High concentrations of the catalyst in certain solvents can lead to the formation of aggregates, which may exhibit lower selectivity than the monomeric species.[6]
-
Solution: Systematically vary the catalyst loading to determine the optimal concentration.[6] Additionally, a solvent that better solvates the catalyst may prevent aggregation.
-
Experimental Protocol: Solvent Screening for Optimal Enantioselectivity
-
Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.
-
Stock Solutions: To ensure consistency, prepare stock solutions of your substrate, reagents, and an internal standard in a volatile solvent that will be removed before adding the screening solvents.
-
Solvent Addition: Add a different anhydrous solvent to each vial (e.g., Toluene, THF, CH₂Cl₂, Hexane, Acetonitrile, Dioxane).
-
Reaction Initiation: Add the catalyst and starting materials to each vial. If necessary, bring the vials to the desired reaction temperature.
-
Monitoring: Monitor the reactions by a suitable technique (e.g., TLC, GC, LC-MS) to determine the reaction endpoint.
-
Analysis: Upon completion, quench the reactions and analyze the enantiomeric excess of the product using chiral HPLC or SFC.[10]
Issue 2: Unexpected Inversion of Enantioselectivity
You changed the solvent and observed a complete reversal of the major enantiomer produced.
Potential Causes & Solutions
-
Change in a Solvated Catalyst's Conformation: The solvent can induce conformational changes in the chiral catalyst or the catalyst-substrate complex, leading to a different facial selectivity.
-
Solution: This phenomenon, while complex, can be a powerful tool. For instance, in a gold-catalyzed hydroamination, using methanol yielded the R enantiomer, while toluene produced the S enantiomer.[11] This was attributed to methanol's ability to facilitate the formation of a dinuclear gold complex with a different reactive geometry.[11] Carefully document these solvent-induced inversions as they can be highly valuable for accessing both enantiomers from a single chiral source.[2]
-
-
Equilibrium Between Different Reactive Species: The solvent may shift the equilibrium between two or more active catalytic species, each favoring the formation of an opposite enantiomer.[1]
-
Solution: Spectroscopic studies (e.g., NMR, IR) under reaction conditions may help identify the different catalytic species present in various solvents. Temperature-dependent studies of enantioselectivity can also reveal the presence of multiple, competing pathways.[1]
-
Data Presentation: Solvent-Induced Enantiomeric Inversion
| Reaction | Catalyst | Solvent | Enantiomeric Excess (% ee) | Major Enantiomer | Reference |
| Au-catalyzed Hydroamination | Au(I)/Phosphine | Methanol | 58 | R | [11] |
| Au-catalyzed Hydroamination | Au(I)/Phosphine | Toluene | 68 | S | [11] |
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for a new asymmetric reaction?
A1: Begin by consulting the literature for similar transformations. If no direct precedent exists, consider the mechanism of your reaction. For reactions involving polar transition states, a polar aprotic solvent might be a good starting point. Conversely, for reactions where aggregation or specific coordination to the catalyst is a concern, a non-polar solvent like toluene or hexane may be preferable. A small-scale screen of 3-4 solvents with diverse properties is often a prudent initial step.
Q2: Can the solvent itself be the source of chirality?
A2: Yes, this is a fascinating area of research. Using a chiral solvent can induce enantioselectivity in a reaction with an achiral catalyst.[12][13] This "chirality transfer" occurs through the formation of diastereomeric solvated transition states.[13] While often leading to modest enantioselectivity, combining a chiral solvent with a chiral catalyst can sometimes lead to a "matched" pair, significantly enhancing the stereochemical outcome.[14]
Q3: What is the role of solvent in reactions that are run "neat" or solvent-free?
A3: While seemingly straightforward, solvent-free reactions can be complex.[15] The reaction medium itself changes as reactants are consumed and products are formed, leading to a dynamic solvent environment.[15] Catalysts that are highly effective in solution may show lower selectivity without a solvent, and vice-versa.[15] Therefore, solvent-free conditions should be considered as a distinct reaction medium that requires its own optimization.
Q4: Can solvent additives influence stereoselectivity?
A4: Absolutely. Small amounts of additives, which may not be the primary solvent, can have a profound impact. For example, co-solvents or salts can alter the catalyst's aggregation state or solubility.[5] In some cases, an additive like silver perchlorate was shown to be crucial in forming a specific catalytically active species in a polar solvent.[11]
Q5: How does temperature interact with solvent effects on stereoselectivity?
A5: Temperature and solvent effects are often intertwined. Lowering the reaction temperature generally enhances enantioselectivity by amplifying the small energy differences between diastereomeric transition states.[6][8][16] However, the optimal temperature may vary depending on the solvent, as the solvent can influence the stability of these transition states differently.[1] It is often necessary to co-optimize both temperature and solvent.
Visualizing the Troubleshooting Workflow
A systematic approach is key to successfully troubleshooting solvent effects. The following diagram outlines a logical workflow for optimizing stereoselectivity.
Caption: A decision-making workflow for troubleshooting and optimizing stereoselectivity.
Logical Relationships in Solvent Selection
The choice of solvent is not arbitrary but based on a logical progression of considerations.
Caption: A logical flow diagram for the rational selection of a reaction solvent.
References
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Solvent-Induced Enantioselectivity. ChemistryViews. (2017-08-16).
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. (2019-07-02).
- A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. (2009-02-12).
- Application of Biobased Solvents in Asymmetric Catalysis. MDPI.
- Possible effect of chiral solvents on asymmetric reactions, in which.... ResearchGate.
- Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
- A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate.
- What Factors Are Taken Into Consideration When Selecting a Solvent?.
- 22 questions with answers in ASYMMETRIC SYNTHESIS | Science topic. ResearchGate.
- Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH.
- Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. (2024-05-21).
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. (2026-01-02).
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). (2023-09-27).
- Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. ChemRxiv.
Sources
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric Synthesis Technical Support Center: A Guide to Preventing and Troubleshooting Racemization
Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Racemization, the conversion of an enantiomerically enriched mixture into a 50:50 mixture of enantiomers, is a persistent challenge that can undermine the efficacy and safety of chiral molecules.
This guide provides in-depth, field-proven insights into the causes of racemization and offers robust troubleshooting strategies and preventative protocols. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental designs.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization
This section addresses the foundational concepts of racemization. Understanding why and how it occurs is the first step toward prevention.
Q1: What are the most common chemical mechanisms that lead to racemization?
A1: Racemization typically occurs through the formation of a planar, achiral intermediate that can be attacked from either side with equal probability. The most prevalent mechanisms include:
-
Enolization/Enolate Formation: Protons alpha to a carbonyl group are acidic and can be removed by a base to form a planar enolate. Reprotonation can occur from either face, leading to racemization. This is a major concern for chiral aldehydes, ketones, esters, and other carbonyl-containing compounds.
-
Carbocation Formation: Reactions proceeding through a carbocation intermediate, such as SN1 reactions, are prone to racemization. The planar sp2-hybridized carbocation can be attacked by a nucleophile from either side, resulting in a racemic mixture.
-
Reversible Retro-Aldol or Michael Reactions: For products of aldol or Michael reactions, the reverse reaction can lead to the formation of the starting achiral enolate and aldehyde/ketone, which can then re-react without stereocontrol.
-
Cleavage of a Bond to a Chiral Center: Any reaction that involves the breaking and reforming of a bond at a stereocenter carries the risk of racemization if the intermediate is not stereochemically stable.
Q2: How does temperature influence the rate of racemization?
A2: Temperature is a critical factor. Higher temperatures provide the necessary activation energy for racemization pathways. For instance, processes like enolization or carbocation formation are significantly accelerated at elevated temperatures. Therefore, maintaining the lowest effective temperature throughout the reaction, workup, and purification is a cornerstone of preventing racemization. It is often a delicate balance, as the desired reaction must still proceed at a reasonable rate.
Q3: Can the choice of solvent affect stereochemical integrity?
A3: Absolutely. The solvent plays a multifaceted role:
-
Polarity and Protic vs. Aprotic Nature: Polar protic solvents (e.g., methanol, water) can facilitate racemization by stabilizing charged intermediates like carbocations or by acting as a proton source/sink for enolization. Polar aprotic solvents (e.g., THF, DCM) are often preferred as they are less likely to participate directly in proton transfer.
-
Solvation Effects: The way a solvent solvates the transition state of the desired reaction versus the transition state of the racemization pathway can influence the relative rates. A well-chosen solvent will selectively stabilize the desired stereoselective transition state.
Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization in Your Experiments
This section provides a structured approach to troubleshooting when you observe a loss of enantiomeric excess (ee).
Scenario 1: Low Enantiomeric Excess in the Crude Reaction Mixture
You've run an asymmetric reaction, but a preliminary analysis (e.g., chiral HPLC or GC) of the crude product shows a much lower ee than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ee in the crude reaction mixture.
Detailed Action Plan:
-
Verify Catalyst/Reagent Integrity: Chiral catalysts, ligands, and auxiliaries can degrade under reaction conditions.
-
Protocol: Run a control reaction where you pre-stir the catalyst under the reaction conditions (solvent, temperature) for the intended duration before adding the substrate. If the catalyst's performance degrades, it points to instability.
-
-
Optimize Temperature: Even a small increase in temperature can dramatically increase the rate of racemization.
-
Protocol: Set up a series of parallel reactions at different temperatures (e.g., -78°C, -40°C, -20°C, 0°C) and analyze the ee for each. This will help identify the optimal balance between reaction rate and stereoselectivity.
-
-
Manage Basicity/Acidity: If your product has an acidic proton (e.g., α-carbonyl), excess base can cause epimerization. Similarly, acidic conditions can promote carbocation formation.
-
Protocol:
-
Use precisely one equivalent of base if it's a reactant.
-
If a base is used as a catalyst, screen different bases. Non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge) can be effective.
-
For acid-sensitive compounds, buffer the reaction medium or use a Lewis acid instead of a Brønsted acid.
-
-
Scenario 2: Good Initial Enantiomeric Excess, but it Decreases After Workup or Purification
The crude reaction shows high ee, but the final, isolated product is partially or fully racemic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during workup and purification.
Detailed Action Plan:
-
Neutralize Workup Procedures: Aqueous acidic or basic washes are common culprits.
-
Protocol: Instead of using 1M HCl or 1M NaOH, consider a buffered wash with saturated aqueous NH4Cl (mildly acidic) or saturated aqueous NaHCO3 (mildly basic). Always perform washes at 0°C or below in a separatory funnel jacketed with ice.
-
-
Inert Stationary Phases for Chromatography: Standard silica gel is acidic and can cause racemization of sensitive compounds on the column.
-
Protocol for Neutralizing Silica: Prepare a slurry of silica gel in the starting eluent. Add 1-2% triethylamine (or another suitable base) by volume, stir for 15 minutes, and then pack the column as usual. Run the column with an eluent containing a small amount (e.g., 0.1%) of the same base.
-
Alternative: Consider using neutral alumina or reverse-phase (C18) silica as the stationary phase.
-
-
Minimize Heat Exposure: Thermal racemization is always a risk.
-
Protocol: Remove solvents under reduced pressure using a rotary evaporator with the water bath set to room temperature or below. If distillation is necessary, use high vacuum to lower the boiling point.
-
Part 3: Preventative Protocols & Best Practices
Proactive measures are the most effective way to preserve stereochemical integrity.
Protocol 1: Selection of Chiral Auxiliaries and Reagents
The choice of a chiral auxiliary can determine the stereochemical outcome and stability of the product.
| Auxiliary Type | Common Examples | Key Feature | Potential Racemization Risk | Mitigation Strategy |
| Oxazolidinones | Evans' Auxiliaries | Forms a rigid five-membered ring, effectively shielding one face of the enolate. | Cleavage of the auxiliary under harsh basic (e.g., LiOH) or acidic conditions can epimerize the adjacent stereocenter. | Use milder cleavage conditions like LiBH4 or trimethoxymagnesium bromide. |
| SAMP/RAMP Hydrazones | Enders' Reagents | Forms a chiral hydrazone, directing alkylation to one face. | The C=N bond can be labile to acid. | Perform cleavage under mild oxidative (ozonolysis) or reductive conditions. |
| Chiral Amines | Proline, MacMillan Catalysts | Forms an enamine intermediate, which is then attacked stereoselectively. | The enamine can equilibrate, and the product may be labile. | Optimize catalyst loading and reaction time. Ensure rapid conversion to the product. |
Protocol 2: Step-by-Step Guide for Running a Temperature-Sensitive Asymmetric Alkylation
This protocol illustrates the practical steps to minimize racemization in a common reaction class.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a positive pressure of an inert gas (Argon or Nitrogen). Moisture can interfere with many organometallic reagents and affect stereoselectivity.
-
Reagent Setup:
-
Dissolve the chiral substrate (e.g., an N-acyloxazolidinone) in a suitable anhydrous aprotic solvent (e.g., THF) in the reaction flask.
-
Cool the solution to -78°C using a dry ice/acetone bath. An internal temperature probe is highly recommended for accurate monitoring.
-
-
Enolate Formation:
-
Slowly add the base (e.g., LDA, NaHMDS) dropwise via syringe over 15-20 minutes. A slow addition rate prevents localized heating.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
-
Electrophile Addition:
-
Add the electrophile (e.g., benzyl bromide) dropwise, again maintaining the internal temperature at or below -78°C.
-
Allow the reaction to stir at this temperature for the prescribed time (this may range from 1 to several hours). Monitor the reaction by TLC or LC-MS if possible.
-
-
Quenching:
-
Once the reaction is complete, quench it at -78°C by slowly adding a pre-cooled solution of saturated aqueous NH4Cl. Do not allow the temperature to rise during the quench.
-
-
Workup:
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo using a low-temperature bath on the rotary evaporator.
-
-
Analysis and Purification:
-
Immediately analyze the crude product by chiral HPLC or GC to determine the initial ee.
-
If purification by chromatography is needed, use a neutral stationary phase or base-treated silica as described previously.
-
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
- Gawley, R. E. (1998). Principles of Asymmetric Synthesis. Pergamon. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
Technical Support Center: Enhancing the Stability of Chiral Metal Complexes in Catalysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical aspect of asymmetric catalysis: the stability of chiral metal complexes. In the pursuit of enantiomerically pure compounds, particularly in drug development, the robustness of your catalyst is paramount. Catalyst deactivation or degradation not only compromises yield and enantioselectivity but can also introduce unforeseen complexities into your reaction pathways.[1][2]
This guide is structured to provide you with a comprehensive understanding of the factors influencing the stability of chiral metal complexes and to offer practical, field-proven troubleshooting strategies. We will delve into the "why" behind experimental choices, empowering you to diagnose and resolve issues encountered in your own research.
Section 1: Foundational Principles of Catalyst Stability
Before troubleshooting, it's essential to grasp the fundamental concepts governing the stability of chiral metal complexes. A stable catalyst maintains its structural and configurational integrity under reaction conditions, ensuring consistent catalytic activity and stereocontrol.
Key Factors Influencing Stability:
The stability of a chiral metal complex is a multifactorial issue, influenced by the interplay of the metal center, the chiral ligand, and the reaction environment.
-
Ligand Design: The architecture of the chiral ligand is a primary determinant of catalyst stability.[3] Key features include:
-
Chelation: Multidentate ligands that form multiple bonds with the metal center (the "chelate effect") create more stable complexes.[4]
-
Steric Hindrance: Bulky substituents on the ligand can shield the metal center from unwanted interactions with solvents, substrates, or impurities, thus preventing decomposition.[3]
-
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the metal's reactivity and stability.[3]
-
Rigidity: A rigid ligand backbone helps to maintain the chiral environment around the metal center, preventing racemization or decomposition.[5]
-
-
Metal Center: The choice of metal is crucial. Factors to consider include:
-
Oxidation State: The stability of the metal's oxidation state under the reaction conditions is critical. Unwanted redox processes can lead to catalyst deactivation.
-
Coordination Geometry: The preferred coordination geometry of the metal influences which ligands will form stable complexes.
-
-
Reaction Conditions: The experimental setup can either preserve or degrade your catalyst.[1] Key parameters include:
-
Temperature: Higher temperatures can accelerate catalyst decomposition or lead to the formation of undesired byproducts.[1][6]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's stability and solubility.[1]
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can act as catalyst poisons, leading to deactivation.[1][7]
-
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during asymmetric catalysis with chiral metal complexes, providing a systematic approach to diagnosis and resolution.
FAQ 1: My enantioselectivity is decreasing over time or with catalyst recycling. What's happening?
A decline in enantioselectivity often points to a change in the chiral environment of the catalyst.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Ligand Decomposition | Analyze the reaction mixture over time using techniques like NMR or HPLC to detect ligand fragments.[8][9] | - Modify Ligand Structure: Introduce more robust functionalities or increase steric bulk around sensitive areas. - Optimize Reaction Conditions: Lower the reaction temperature or screen for a less reactive solvent.[1] |
| Metal Center Racemization | For configurationally labile "chiral-at-metal" complexes, changes in the diastereomeric ratio can be monitored by chiral HPLC or NMR with a chiral solvating agent.[10][11] | - Strengthen Ligand Field: Employ strongly coordinating ligands to increase the energy barrier for inversion at the metal center.[4] - Incorporate Rigid Ligands: Use ligands with a C2 symmetry or a rigid backbone to lock the metal's configuration.[12][13] |
| Formation of Less Selective Species | In-situ spectroscopic monitoring (e.g., FlowNMR) can help identify the formation of new catalytic species during the reaction.[14] | - Control Reactant/Product Concentrations: High concentrations of substrate or product can sometimes lead to the formation of less selective catalyst-substrate or catalyst-product adducts.[15] |
FAQ 2: The catalytic activity is dropping significantly, leading to poor yields. How can I improve this?
A loss of catalytic activity, or deactivation, can stem from several factors that render the active sites of the catalyst inaccessible or non-functional.[16]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Metal Leaching | Analyze the reaction solution for the presence of the metal using ICP-MS or AAS. This is particularly relevant for heterogenized catalysts.[6][17][18] | - Strengthen Ligand-Metal Interaction: Use multidentate ligands or ligands with stronger coordinating atoms. - Immobilize the Catalyst: Covalently attach the complex to a solid support to prevent it from dissolving into the reaction medium.[19] |
| Catalyst Poisoning | Purify all reagents and solvents meticulously. Run a control reaction with highly purified materials to see if activity is restored.[6][7] | - Feedstock Purification: Implement a purification step for substrates and solvents to remove known poisons like sulfur or phosphorus compounds.[6] - Use of Scavengers: In some cases, adding a scavenger that preferentially binds to the poison can protect the catalyst. |
| Formation of Inactive Aggregates | Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) of the reaction mixture might reveal the formation of nanoparticles or larger aggregates. | - Modify Ligand Design: Introduce sterically demanding groups on the ligand periphery to prevent catalyst molecules from aggregating. - Adjust Solvent: A solvent that better solvates the catalyst complex can prevent aggregation. |
| Oxidative or Thermal Degradation | Run the reaction under a strictly inert atmosphere (e.g., in a glovebox). Compare the results with a reaction run under standard conditions. For thermal degradation, run the reaction at a lower temperature.[1][6][20] | - Inert Atmosphere: Ensure all manipulations are carried out under nitrogen or argon. Use degassed solvents.[1] - Thermally Stable Ligands: Design ligands that can withstand higher temperatures without decomposing.[21] Consider ligands based on robust aromatic backbones like BINAP or Salen.[13] |
Workflow for Diagnosing Catalyst Instability
When faced with a struggling catalytic system, a systematic approach is key. The following workflow, visualized in the DOT language diagram, outlines a logical progression for troubleshooting.
Caption: A workflow for troubleshooting chiral metal catalyst instability.
Section 3: Advanced Protocols for Stability Enhancement
For challenging systems, proactive measures to enhance catalyst stability are often necessary. Here are some detailed protocols for common strategies.
Protocol 3.1: Ligand Modification for Enhanced Steric Protection
Objective: To introduce bulky substituents onto a chiral ligand to sterically shield the metal center and prevent bimolecular decomposition pathways.
Step-by-Step Methodology:
-
Identify Modification Sites: Using molecular modeling or chemical intuition, identify positions on the ligand backbone where the introduction of bulky groups (e.g., tert-butyl, adamantyl, or triisopropylsilyl) will most effectively shield the metal center without interfering with substrate binding.
-
Synthesize Modified Ligand: Employ standard organic synthesis techniques to introduce the desired bulky groups. For example, ortho-lithiation followed by quenching with an appropriate electrophile can be used to functionalize aromatic backbones.
-
Prepare the Chiral Metal Complex: Synthesize the metal complex using the newly modified ligand following established procedures.
-
Characterize the New Complex: Thoroughly characterize the new complex using NMR, X-ray crystallography (if possible), and mass spectrometry to confirm its structure and purity.
-
Evaluate Catalytic Performance and Stability: Test the new catalyst under the desired reaction conditions. Compare its activity, enantioselectivity, and stability over time to the original, unmodified catalyst.
Protocol 3.2: Catalyst Immobilization on a Solid Support
Objective: To prevent metal leaching and facilitate catalyst recycling by attaching the chiral metal complex to a solid support.
Step-by-Step Methodology:
-
Functionalize the Ligand: Introduce a reactive functional group (e.g., a vinyl, amino, or carboxylic acid group) onto the ligand that can be used for grafting to the support. This modification should be at a position distal to the metal coordination site to avoid interfering with catalysis.
-
Select and Prepare the Support: Choose a suitable solid support (e.g., silica gel, polystyrene beads, or a metal-organic framework). If necessary, functionalize the support to introduce complementary reactive groups.
-
Graft the Ligand or Complex:
-
"Grafting to" approach: First, synthesize the chiral metal complex with the functionalized ligand. Then, react the complex with the prepared support.
-
"Grafting from" approach: First, attach the functionalized ligand to the support. Then, introduce the metal precursor to form the complex in situ on the support.
-
-
Wash and Characterize the Heterogenized Catalyst: Thoroughly wash the supported catalyst to remove any unbound ligand or metal. Characterize the material using solid-state NMR, elemental analysis (to determine catalyst loading), and microscopy (e.g., SEM, TEM).
-
Test the Immobilized Catalyst: Evaluate the catalytic performance of the heterogenized catalyst, paying close attention to any changes in activity or selectivity compared to the homogeneous counterpart. Perform recycling experiments to assess its stability and reusability.[19]
Visualizing Catalyst Deactivation Pathways
Understanding the potential routes of catalyst degradation is crucial for designing more robust systems. The following diagram illustrates common deactivation pathways.
Caption: Common deactivation pathways for chiral metal complexes.
By understanding the fundamental principles of stability, employing systematic troubleshooting, and utilizing advanced stabilization strategies, researchers can develop more robust and efficient chiral metal catalysts for a wide range of applications, from academic discovery to industrial-scale pharmaceutical production.
References
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis - Benchchem. (n.d.).
- Zhang, L., & Meggers, E. (2025). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews. DOI:10.1039/D4CS01043D
- Pfaltz, A. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
- Hong, Y., et al. (2022). Improving the Configurational Stability of Chiral-at-Iron Catalysts Containing Two N-(2-Pyridyl)-Substituted N-Heterocyclic Carbene Ligands. Organometallics, 41(22), 3356-3363.
- On the Hunt for Chiral Single-Atom Catalysts. (n.d.). ACS Catalysis.
- Chiral ligands designed in China. (n.d.). National Science Review - Oxford Academic.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Li, X. (2024). Chiral metal complexes: Design strategies for precision in asymmetric C–H activation.
- Chiral Catalysts & Ligands. (n.d.). Sigma-Aldrich.
- Strategies in asymmetric transition-metal catalysis a, Chiral anions... (n.d.). ResearchGate.
- Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. (2025). Chemical Society Reviews (RSC Publishing).
- Catalyst deactivation mechanisms and how to prevent them. (2025).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Metal Stereogenicity in Asymmetric Transition Metal C
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019).
- Chiral Autocatalysis and Mirror Symmetry Breaking. (2018). Chemical Engineering Department, Carnegie Mellon University.
- Stereolabile Chiral Compounds: Analysis by Dynamic Chromatography and Stopped-Flow Methods. (2025).
- Application of chiral recyclable catalysts in asymmetric c
- Chirality-matched catalyst-controlled macrocycliz
- Characteristics and factors that influence heavy metal leaching from spent catalysts. (2022). Environmental Science and Pollution Research.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.
- New Analysis Technique for Chiral Activity in Molecules. (2015). Technology Networks.
- Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
- Comparing Thermal Stability of Photothermal Catalyses Across M
- Reaction rates and degradation for the catalysts tested. (n.d.). ResearchGate.
- Biodegradation and thermal-oxidative degradation of propanediol based poly (lactic acid) oligomers. (n.d.). ResearchGate.
- Deactivation Pathways in Transition Metal Catalysis. (n.d.). Macmillan Group.
- How chemists are harnessing halogen bonds for asymmetric synthesis. (2026). Chemistry World.
- Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity. (n.d.).
- (PDF) Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2025).
- Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia.
- Hydrocarbon. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01043D [pubs.rsc.org]
- 5. How chemists are harnessing halogen bonds for asymmetric synthesis | Research | Chemistry World [chemistryworld.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Chiral Catalysts & Ligands [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. Characteristics and factors that influence heavy metal leaching from spent catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparing Thermal Stability of Photothermal Catalyses Across Materials [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to Chiral Diamines and Amino Alcohol Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1][2][3] Asymmetric catalysis, facilitated by chiral ligands, stands as a powerful and efficient methodology for achieving high levels of stereoselectivity.[1][4][5] Among the diverse array of chiral ligands, vicinal diamines and amino alcohols have emerged as privileged scaffolds due to their robust performance, modularity, and accessibility.[6][7][8]
This guide offers a comparative analysis of these two prominent ligand classes, delving into their structural attributes, mechanistic nuances, and performance in key asymmetric transformations. By providing supporting experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions in ligand selection for their specific synthetic challenges.
The Architectural Cornerstones: Diamines vs. Amino Alcohols
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and its ability to create a well-defined chiral environment around a metal center.[5] Both chiral diamines and amino alcohols are bidentate ligands, coordinating to a metal through two heteroatoms, but their subtle structural differences can lead to significant variations in catalytic activity and enantioselectivity.
Chiral Vicinal Diamines are characterized by two nitrogen atoms on adjacent carbons.[7][8] Their C2-symmetry, often found in derivatives of 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), is a common design element that simplifies the analysis of transition states. The two nitrogen atoms create a rigid chelate ring with the metal, and the steric bulk of the substituents on the nitrogen atoms and the diamine backbone dictates the facial selectivity of the substrate's approach.
Chiral Amino Alcohols , conversely, feature an amine and a hydroxyl group on adjacent carbons.[6][9] The presence of both a "hard" oxygen and a "softer" nitrogen donor allows for coordination to a wider range of metal centers. The hydroxyl group can also act as a Brønsted acid or base, participating directly in the catalytic cycle and influencing the reaction mechanism in ways not typically observed with diamine ligands.
Performance in Asymmetric Transformations: A Head-to-Head Comparison
To objectively compare the performance of these ligand classes, we will examine their application in two widely studied and industrially relevant asymmetric reactions: the transfer hydrogenation of ketones and the Henry (nitroaldol) reaction.
Case Study 1: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a safe and operationally simple method for the synthesis of chiral alcohols.[10][11] Ruthenium and iridium complexes bearing chiral diamine or amino alcohol ligands are among the most effective catalysts for this transformation.[10][11]
| Ligand Type | Representative Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Diamine | (R,R)-TsDPEN | Acetophenone | >99 | 98 (R) | [Noyori, R. J. Am. Chem. Soc.1996 , 118, 2521-2522] |
| Chiral Amino Alcohol | (1R,2S)-Aminoindanol-derived P,N,O-ligand | Acetophenone | 95 | 92 (S) | [12] |
Analysis:
In the asymmetric transfer hydrogenation of simple ketones like acetophenone, C2-symmetric diamine ligands such as TsDPEN often provide exceptionally high enantioselectivities.[10][11] The well-defined chiral pocket created by the two nitrogen donors and the phenyl groups on the backbone effectively shields one face of the coordinated ketone.
Amino alcohol-based ligands, while also highly effective, can sometimes exhibit slightly lower enantioselectivity for simple substrates.[12] However, their utility shines in the reduction of more complex or functionalized ketones where the hydroxyl group can engage in secondary interactions, such as hydrogen bonding with the substrate, thereby enhancing stereochemical control.
Below is a conceptual workflow for a typical asymmetric transfer hydrogenation experiment.
Caption: A generalized workflow for asymmetric transfer hydrogenation.
Case Study 2: Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces chiral β-nitro alcohols, which are versatile synthetic intermediates.[13] Copper(II) complexes of chiral ligands are commonly employed as catalysts.
| Ligand Type | Representative Ligand | Substrate 1 | Substrate 2 | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Diamine | (1R,2R)-N,N'-Bis(2-quinolylmethyl)-1,2-diaminocyclohexane | Benzaldehyde | Nitromethane | 91 | 92 | [Trost, B. M. J. Am. Chem. Soc.2002 , 124, 10736-10737] |
| Chiral Amino Alcohol | Chiral bis(β-amino alcohol) | Benzaldehyde | Nitromethane | >99 | 94.6 | [13] |
Analysis:
In the context of the Henry reaction, both ligand classes demonstrate excellent performance. The choice between a diamine and an amino alcohol may depend on the specific substrates and the desired stereochemical outcome. Chiral amino alcohol-copper complexes have shown remarkable efficacy, often achieving very high yields and enantioselectivities.[13] The ability of the amino alcohol ligand to form a well-structured metal complex that can effectively coordinate both the aldehyde and the deprotonated nitroalkane is key to its success.
The following diagram illustrates the key factors to consider when selecting a chiral ligand for a given application.
Caption: Key considerations for choosing a chiral ligand.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental procedures for representative reactions are provided below.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone with a Chiral Diamine-Ru Complex
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Acetophenone
-
2-Propanol (anhydrous)
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous 2-propanol.
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Cool the solution to room temperature.
-
Add a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add acetophenone (1.0 equivalent).
-
Stir the reaction mixture at 28 °C for the specified time (monitor by TLC or GC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Henry Reaction with a Chiral Amino Alcohol-Cu Complex
Materials:
-
Chiral bis(β-amino alcohol) ligand (20 mol%)
-
Cu(OAc)₂·H₂O (20 mol%)
-
Benzaldehyde (1.0 equivalent)
-
Nitromethane (1.4 - 10 equivalents)
-
Ethanol
Procedure:
-
To a vial, add the chiral bis(β-amino alcohol) ligand and Cu(OAc)₂·H₂O in ethanol.[13]
-
Stir the mixture at room temperature to facilitate the in-situ formation of the chiral catalyst complex.[13]
-
To this solution, add benzaldehyde and then nitromethane.[13]
-
Stir the reaction mixture at 25 °C for 24 hours.[13]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the β-nitro alcohol.[13]
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[13]
Conclusion: Making the Right Choice
Both chiral diamines and amino alcohols are powerful and versatile ligands in the arsenal of the synthetic chemist. The choice between them is not always straightforward and should be guided by the specific requirements of the reaction at hand.
-
Chiral diamines , particularly those with C2-symmetry, often provide a highly ordered and predictable chiral environment, leading to excellent enantioselectivities in a broad range of reactions. They are a reliable first choice for many transformations, including asymmetric hydrogenations.
-
Chiral amino alcohols offer a unique combination of Lewis basic nitrogen and a potentially reactive hydroxyl group. This dual functionality can lead to novel reaction pathways and enhanced selectivity, especially with substrates capable of hydrogen bonding. They are particularly valuable in reactions like the asymmetric Henry reaction and for the synthesis of complex molecules where secondary interactions are crucial.
Ultimately, empirical screening of a small library of both diamine and amino alcohol ligands is often the most effective strategy to identify the optimal catalyst for a new transformation. The insights and data presented in this guide provide a solid foundation for designing these screening experiments and for the rational selection of chiral ligands in the pursuit of efficient and highly stereoselective syntheses.
References
- Wikipedia. Enantioselective synthesis. [Link]
- ResearchGate.
- RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
- RSC Publishing. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]
- Research and Reviews.
- ACS Publications. Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
- NIH.
- ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- dspace.library.uu.nl. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
- Universidad de Alicante. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
- ResearchGate. Chiral diamines in asymmetric synthesis. [Link]
- ResearchGate.
- Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
- PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- ACS Publications.
- NIH.
- PubMed Central. New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones and a concise lactone synthesis enabled by asymmetric reduction of cyano-ketones. [Link]
- RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
- ResearchGate. Chiral Tertiary Diamines in Asymmetric Synthesis. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. rua.ua.es [rua.ua.es]
- 8. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 9. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones and a concise lactone synthesis enabled by asymmetric reduction of cyano-ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Enantiomeric Excess for Chiral Secondary Alcohols
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a mere detail but a critical quality attribute with profound implications for therapeutic efficacy and patient safety. For chiral secondary alcohols, which are pivotal intermediates and active pharmaceutical ingredients (APIs), the precise determination of enantiomeric excess (ee) is a regulatory and scientific imperative. This guide provides an in-depth comparison of the predominant analytical techniques for validating enantiomeric excess, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control and quantification of the enantiomeric composition of chiral drugs.[1][2] An accurate and validated analytical method for determining enantiomeric excess is therefore foundational to any successful drug development program.
A Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess for chiral secondary alcohols primarily relies on chromatographic and spectroscopic techniques. Each method offers a unique set of advantages and is suited to different stages of the drug development pipeline, from high-throughput screening to final quality control.
| Method | Principle | Typical Application | Key Advantages | Primary Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[3] | Routine quality control, stability testing, and preparative separation. | High accuracy and precision, robust and transferable methods, wide availability of CSPs.[4] | Longer run times compared to SFC, higher solvent consumption. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral GC column.[5] | Analysis of volatile and thermally stable alcohols. | High resolution and sensitivity, especially with mass spectrometry (MS) detection.[3] | Requires analyte volatility, often necessitating derivatization which can introduce errors.[5] |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.[6] | High-throughput screening, purification, and routine analysis. | Fast separations, reduced solvent consumption ("green" chemistry), and orthogonal selectivity to HPLC.[7][8] | Requires specialized instrumentation, and method development can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinguishable NMR signals.[9][10] | Structural elucidation, absolute configuration determination, and orthogonal confirmation of ee. | Provides structural information, no chromatographic separation required, and can be non-destructive. | Lower sensitivity and precision for minor enantiomer quantification compared to chromatography, requires pure chiral reagents.[11] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the accurate and precise determination of enantiomeric excess in the pharmaceutical industry. The technique's reliability stems from the direct separation of enantiomers on a chiral stationary phase (CSP).
Causality in Experimental Choices: The selection of the CSP is the most critical parameter in chiral HPLC method development. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often the first choice due to their broad applicability for a wide range of chiral compounds, including secondary alcohols.[3] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is dictated by the analyte's polarity and the nature of the CSP. For many secondary alcohols, normal-phase conditions (e.g., hexane/isopropanol) provide excellent resolution.
Self-Validating System: A robust chiral HPLC method incorporates system suitability tests to ensure the performance of the chromatographic system. Key parameters include resolution (Rs > 1.5), tailing factor (T ≤ 2.0), and repeatability of injections (%RSD ≤ 2.0% for the major enantiomer).[12]
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Protocol for Chiral HPLC Method Validation:
-
Specificity: Inject individual enantiomers, the racemic mixture, and a placebo to demonstrate that the method is selective for the enantiomers and free from interference.
-
Linearity: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 98:2, 95:5, 50:50, 5:95, 2:98, 1:99) to establish a linear relationship between the peak area ratio and the concentration ratio.
-
Accuracy: Analyze samples with known amounts of the minor enantiomer spiked into the major enantiomer at different levels (e.g., 0.5%, 1%, 5%). The recovery should be within 90-110% for the minor enantiomer.[12]
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a sample with a known enantiomeric ratio on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 10% for the minor enantiomer at the specification limit.[12]
-
Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10.
Chiral Gas Chromatography (GC)
For volatile and thermally stable secondary alcohols, chiral GC offers exceptional resolution and sensitivity.[13] The separation mechanism is analogous to chiral HPLC, but with a gaseous mobile phase.
Causality in Experimental Choices: Derivatization is often a necessary step in chiral GC to enhance the volatility and improve the peak shape of the alcohol.[5] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or other acylating agents. The choice of the chiral GC column, typically based on cyclodextrins, is crucial for achieving enantiomeric separation.[14]
Self-Validating System: Method validation for chiral GC follows similar principles to chiral HPLC, with a strong emphasis on the reproducibility of the derivatization step. A derivatization control should be included to ensure complete and non-racemizing reaction.
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Protocol for Derivatization and Chiral GC Analysis:
-
Derivatization: To a solution of the chiral secondary alcohol (1 mg) in a suitable solvent (e.g., dichloromethane, 1 mL), add an excess of the derivatizing agent (e.g., trifluoroacetic anhydride, 1.5 equivalents) and a catalyst if necessary (e.g., pyridine). React at room temperature until the reaction is complete.
-
Work-up: Quench the reaction with a suitable reagent and extract the derivatized product into an organic solvent. Dry the organic layer and dilute to a suitable concentration for GC analysis.
-
Chiral GC Analysis: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based column) and perform the analysis using a suitable temperature program.
-
Validation: Validate the method according to the parameters outlined for chiral HPLC, paying close attention to the linearity and precision of the entire process, including derivatization.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful technique that combines the advantages of both gas and liquid chromatography.[7] The use of supercritical CO₂ as the primary mobile phase results in low viscosity and high diffusivity, enabling rapid and efficient separations.[8]
Causality in Experimental Choices: Similar to HPLC, the choice of a chiral stationary phase is paramount in SFC.[15] Polysaccharide-based CSPs are widely used. Alcohols such as methanol or ethanol are common co-solvents added to the CO₂ to modify the mobile phase polarity and enhance analyte solubility and elution.[8]
Self-Validating System: The validation of a chiral SFC method mirrors that of HPLC, with system suitability tests ensuring resolution, peak shape, and injection precision. The robustness of the method with respect to back pressure and temperature should also be evaluated.
Experimental Workflow for Chiral SFC
Caption: Workflow for enantiomeric excess determination by Chiral SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach to ee determination by converting the enantiomers into diastereomers in situ, which can then be distinguished in the NMR spectrum.[16] This is achieved through the use of a chiral derivatizing agent (CDA) that forms a covalent bond with the alcohol, or a chiral solvating agent (CSA) that forms a non-covalent complex.[10]
Causality in Experimental Choices: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues are widely used CDAs for chiral alcohols.[9][17] The choice of CDA is critical as it influences the magnitude of the chemical shift difference between the resulting diastereomers. For CSAs, the formation of diastereomeric complexes relies on weak interactions, and the choice of solvent can significantly impact the observed chemical shift differences.
Self-Validating System: The accuracy of ee determination by NMR is highly dependent on the enantiomeric purity of the CDA or CSA. It is crucial to use reagents of the highest possible purity. A control experiment with a racemic alcohol should be performed to confirm the baseline separation of the diastereomeric signals.
Sources
- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral Method Development | AMRI [amri.staging.ribbitt.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chiraltech.com [chiraltech.com]
- 16. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.library.fordham.edu [research.library.fordham.edu]
A Comparative Guide to Alternative Ligands for Enantioselective Organozinc Addition
Introduction: The Enduring Quest for Asymmetric Synthesis
The enantioselective addition of organozinc reagents to prochiral aldehydes and ketones is a cornerstone transformation in modern organic synthesis. It provides a direct and reliable pathway to chiral secondary and tertiary alcohols, which are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Historically, this field has been dominated by β-amino alcohol ligands, such as (-)-N,N-diisobutylnorephedrine (DAIB), which demonstrated the feasibility of achieving high enantioselectivity. However, the continuous pursuit of higher efficiency, broader substrate scope, and milder reaction conditions has spurred the development of a diverse array of alternative ligand classes.
This guide offers a comparative analysis of several prominent alternative ligand families that have emerged as powerful tools for this transformation. We will delve into the design principles, mechanistic nuances, and performance of Schiff bases, phosphoramidites, and peptide-based ligands, providing researchers with the data-driven insights needed to select the optimal catalytic system for their specific synthetic challenges.
The Benchmark: β-Amino Alcohols
Before exploring alternatives, it is essential to acknowledge the foundational role of chiral β-amino alcohols. Pioneering work by Noyori, Oguni, and Soai in the 1980s established that catalytic amounts of these ligands could effectively induce high enantioselectivity in the addition of diethylzinc to carbonyl compounds.[3] The generally accepted mechanism, often referred to as the Noyori mechanism, involves the formation of a dinuclear zinc complex. In this complex, one zinc atom acts as a Lewis acid to activate the aldehyde, while the other, part of a zinc-alkoxide complex with the ligand, delivers the alkyl group.[4][5] This bifunctional activation is key to the high levels of organization and stereocontrol observed.
While effective, these first-generation ligands sometimes require high catalyst loadings or cryogenic temperatures and may have a limited substrate scope. This has created a fertile ground for innovation, leading to the development of the alternative ligands discussed below.
Comparative Analysis of Alternative Ligand Classes
Chiral Schiff Base Ligands
Chiral Schiff bases, readily synthesized from the condensation of chiral amino alcohols with salicylaldehydes or ketones, have proven to be highly effective tridentate ligands for this reaction.[6] Their rigid backbone and well-defined coordination sphere allow for excellent stereochemical communication.
Mechanism and Advantages: The Schiff base ligand coordinates to the zinc center through its nitrogen and two oxygen atoms, creating a chiral pocket that directs the facial attack of the organozinc reagent on the aldehyde. A key advantage is their straightforward synthesis and modularity; the steric and electronic properties can be easily tuned by modifying either the amino alcohol or the carbonyl component.[6]
Performance Data: The following table summarizes the performance of a representative Schiff base ligand in the enantioselective addition of diethylzinc to various aldehydes.
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 1 | 94 | 96 (R) | [6] |
| 2 | 4-Chlorobenzaldehyde | 1 | 95 | 95 (R) | [6] |
| 3 | 4-Methoxybenzaldehyde | 1 | 96 | 94 (R) | [6] |
| 4 | Cyclohexanecarboxaldehyde | 1 | 90 | 94 (R) | [6] |
Chiral Phosphoramidite Ligands
Phosphoramidites have emerged as a "privileged" ligand class in asymmetric catalysis due to their exceptional modularity and tunable electronic and steric properties.[7] While extensively used in copper-catalyzed conjugate additions, their application in organozinc additions to aldehydes is also highly effective.[8][9][10]
Mechanism and Advantages: Phosphoramidite ligands typically coordinate to the metal center through the phosphorus atom. The chirality is often derived from a BINOL (1,1'-bi-2-naphthol) backbone or a chiral amine moiety.[10] The P-N bond introduces a tunable electronic element, allowing for fine optimization of the catalyst's reactivity and selectivity. Their monodentate nature can be advantageous in preventing catalyst deactivation pathways and simplifying mechanistic analysis.[7]
Performance Data: Below is a summary of results for a chiral phosphoramide ligand in the enantioselective ethylation of aldehydes using an in situ generated organozinc reagent.
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 5 | 98 | 97 (S) | [11] |
| 2 | 2-Naphthaldehyde | 5 | 99 | 95 (S) | [11] |
| 3 | Cinnamaldehyde | 5 | 96 | 96 (S) | [11] |
| 4 | Cyclohexanecarboxaldehyde | 5 | 95 | 95 (S) | [11] |
Peptide-Based Catalysts
Drawing inspiration from the high selectivity of enzymes, researchers have explored the use of short peptide sequences as catalysts.[12][13] These catalysts leverage well-defined secondary structures, such as β-turns, to create a chiral environment that can effectively control the stereochemical outcome of reactions.[14]
Mechanism and Advantages: Peptide-based catalysts often operate through a network of hydrogen bonds and defined spatial arrangements to orient the substrates.[15] Their advantages include biocompatibility, environmental friendliness, and the potential for high-throughput screening of peptide libraries to rapidly identify optimal catalysts for a given transformation.[12][16] The modular nature of peptides allows for systematic tuning of the catalyst's properties by simply altering the amino acid sequence.[13]
Performance Data: The following table showcases the utility of a tetrapeptide catalyst in the asymmetric cross-aldol reaction, a related C-C bond-forming reaction that highlights their potential.
| Entry | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Ethyl glyoxylate | Isobutyraldehyde | 95 | >99 (R) | [14] |
| 2 | Methyl pyruvate | Isobutyraldehyde | 92 | 99 (R) | [14] |
| 3 | Phenylglyoxal | Propanal | 90 | 98 (R) | [14] |
Mechanistic Insights: The Dinuclear Zinc Catalytic Cycle
A unifying mechanistic feature for many of these catalytic systems is the involvement of a dinuclear zinc species, as originally proposed by Noyori.[4][5] This model provides a robust framework for understanding how the chiral ligand, organozinc reagent, and aldehyde substrate assemble to facilitate the enantioselective transformation. The dual activation mechanism, where one metal center activates the electrophile (aldehyde) and the other delivers the nucleophile (alkyl group), is a powerful principle in asymmetric catalysis.[17]
Caption: Generalized Catalytic Cycle for Ligand-Mediated Organozinc Addition.
Experimental Corner: A Representative Protocol
This protocol provides a detailed method for the enantioselective addition of diethylzinc to benzaldehyde using a chiral Schiff base ligand, adapted from the literature.[6]
Materials:
-
Chiral Schiff base ligand (e.g., derived from L-tert-leucinol and 3-tert-butyl-2-hydroxybenzophenone)
-
Anhydrous Hexane or Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
1 N HCl solution
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Schiff base ligand (0.018 mmol, 1 mol%).
-
Add 4 mL of anhydrous hexane. Cool the solution to -40 °C.
-
Slowly add diethylzinc (3.6 mL, 3.6 mmol, 2.0 eq).
-
Allow the solution to warm to 0 °C and stir for 30 minutes. The formation of the active zinc-ligand complex occurs during this step.
-
Reaction: Cool the mixture back down to -40 °C.
-
Add benzaldehyde (1.8 mmol, 1.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding 20 mL of 1 N HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Workflow for Ligand Selection and Comparison
Choosing the right ligand is critical for success. The following workflow outlines a logical approach for researchers to select and optimize a catalytic system.
Caption: A systematic workflow for selecting and optimizing a chiral ligand.
Conclusion and Future Outlook
The development of alternative ligands has significantly expanded the toolbox for the enantioselective addition of organozinc reagents.
-
Schiff bases offer a compelling balance of high performance and operational simplicity.[6]
-
Phosphoramidites provide unparalleled modularity, enabling fine-tuning for challenging substrates.[7][11]
-
Peptide-based catalysts represent a new frontier, merging the principles of biocatalysis with synthetic chemistry to achieve remarkable selectivity.[13][14]
Future research will likely focus on the development of catalysts that operate at even lower loadings, under greener reaction conditions (e.g., in benign solvents or neat), and with broader functional group tolerance. The continued interplay between rational design, high-throughput screening, and detailed mechanistic studies will undoubtedly lead to the next generation of highly efficient and selective catalysts for this vital transformation.
References
- New Chiral Schiff Base as a Tridentate Ligand for Catalytic Enantioselective Addition of Diethylzinc to Aldehydes.
- Phosphoramidites: marvellous ligands in catalytic asymmetric conjug
- Phosphoramidites: Marvellous ligands in catalytic asymmetric conjugate addition.The University of Groningen research portal. [Link]
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.MDPI. [Link]
- Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition | Request PDF.
- Phosphite-Containing Ligands for Asymmetric C
- Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.
- In search of peptide-based catalysts for asymmetric organic synthesis.PubMed. [Link]
- Site-Selective Reactions with Peptide-Based C
- Phosphoramidites: privileged ligands in asymmetric c
- Enantioselective addition of organozinc reagents to aldehydes.Chemical Reviews. [Link]
- Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids.Catalysis Science & Technology (RSC Publishing). [Link]
- Asymmetric Catalysis – Wennemers Group | ETH Zurich.ETH Zurich. [Link]
- Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs).Accounts of Chemical Research. [Link]
- Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
- Peptide-Based Catalysts Reach the Outer Sphere through Remote Desymmetrization and Atroposelectivity.
- Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands.
- Peptide-Catalyzed Highly Asymmetric Cross-Aldol Reaction of Aldehydes to Biomimetically Synthesize 1,4-Dicarbonyls.PubMed. [Link]
- Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
- Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone.Arabian Journal of Chemistry. [Link]
- Catalytic cycle proposed by Yamakawa and Noyori 5 for the reaction of dimethylzinc and formaldehyde, under 2-aminoethanol activation. SCHEME 1.
- Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones.Organic Chemistry Portal. [Link]
- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.NIH. [Link]
- Dinuclear Zn-Catalytic System as Brønsted Base and Lewis Acid for Enantioselectivity in Same Chiral Environment.Semantic Scholar. [Link]
- Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. In search of peptide-based catalysts for asymmetric organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Catalysis – Wennemers Group | ETH Zurich [wennemers.ethz.ch]
- 14. Peptide-Catalyzed Highly Asymmetric Cross-Aldol Reaction of Aldehydes to Biomimetically Synthesize 1,4-Dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-Selective Reactions with Peptide-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to High-Throughput Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the rapid and accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug discovery. The ability to screen large libraries of compounds or optimize reaction conditions hinges on analytical techniques that are not only precise but also exceptionally fast. Traditional methods, while accurate, often create a bottleneck, slowing the pace of innovation.[1][2]
This guide provides an in-depth comparison of modern high-throughput screening (HTS) assays for ee determination. Moving beyond a simple listing of techniques, we will explore the fundamental principles, causality behind experimental choices, and provide actionable protocols. Our focus is on empowering you to select and implement the most effective strategy for your laboratory's specific needs, ensuring both scientific rigor and efficiency.
The Core Challenge: Balancing Speed with Accuracy
The central goal of any HTS campaign for enantiomeric excess is to maximize the number of samples analyzed per day without compromising the quality of the data.[2] Each method presents a unique balance of throughput, accuracy, sensitivity, and substrate scope. The choice of assay is therefore not a one-size-fits-all decision but a strategic one, dictated by the specific requirements of the research question, the chemical nature of the analytes, and available instrumentation.[3]
Comparative Overview of Key HTS Methodologies
We will dissect and compare the four most prominent HTS methodologies: Chiral Chromatography (HPLC/SFC), Circular Dichroism (CD) Spectroscopy, Fluorescence-Based Assays, and Enzymatic Assays.
| Assay Type | Throughput (Samples/Day) | Accuracy/Precision | Sensitivity | Substrate Scope | Key Advantages | Key Limitations |
| Chiral Chromatography (HPLC/SFC) | ~100 - 500 (SFC is faster) | Very High (Error <1-2%)[3] | High | Broad | Gold standard, high resolution, direct analysis.[4] | Slower throughput, requires specialized columns, higher solvent consumption (HPLC).[3][4] |
| Circular Dichroism (CD) Spectroscopy | >1000 (with plate reader)[2][5] | Good to High (Error ±1-7%)[6][7] | Moderate to High | Requires a chromophore near the stereocenter. | Extremely fast, low sample/solvent use.[5] | Indirect measurement, potential for interference, requires chromophore.[1] |
| Fluorescence-Based Assays | >1000 | High (Error <1%)[8][9] | Very High | Specific to certain functional groups (e.g., diols, amines).[8][9] | Exceptional sensitivity, amenable to crude reaction mixtures.[8][9] | Requires specific analyte functionality and fluorescent probe development. |
| Enzymatic Assays | >1000 | Moderate to High | Very High | Substrate-specific for a particular enzyme. | High specificity, can be used in complex matrices. | Requires a stereoselective enzyme, significant development time.[3] |
Deep Dive: Chiral Chromatography (SFC/HPLC)
Chiral chromatography remains a benchmark for its accuracy and reliability.[4][10] The separation relies on the differential interaction between enantiomers and a chiral stationary phase (CSP).[4][10]
Scientific Rationale
The "three-point interaction model" is the guiding principle for chiral recognition on a CSP.[10] For successful separation, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the stationary phase, creating a diastereomeric complex with a transient difference in stability and, consequently, retention time.[10] The choice of CSP (e.g., polysaccharide-based, cyclodextrin-based) is critical and must be matched to the analyte's structure to achieve these interactions.
Supercritical Fluid Chromatography (SFC) has emerged as the high-throughput champion in this category.[11][12] By using compressed CO2 as the primary mobile phase, SFC achieves higher flow rates and faster column equilibration, enabling analysis times that are 3 to 5 times shorter than HPLC.[11][13]
Workflow & Protocol: High-Throughput Chiral SFC Screening
This protocol outlines a general screening approach for chiral amines, a common moiety in pharmaceutical compounds.
Caption: High-throughput chiral SFC analysis workflow.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve crude reaction mixtures or purified samples in a suitable co-solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL in a 96-well plate.[4]
-
Instrumentation Setup:
-
Column: Select a set of 3-4 diverse chiral stationary phases for initial screening (e.g., polysaccharide-based columns like Daicel's CHIRALPAK series).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol). For amines, an additive like diethylamine (DEA) is often required to improve peak shape.[12]
-
Gradient: A fast gradient (e.g., 5% to 40% co-solvent in 3 minutes) is ideal for rapid screening.[14]
-
-
Execution: Utilize an autosampler to inject samples sequentially from the 96-well plate.
-
Data Analysis: The enantiomeric excess is determined from the relative peak areas of the two enantiomers in the resulting chromatograms.[3]
Deep Dive: Circular Dichroism (CD) Spectroscopy
For true high-throughput analysis, optical methods are unparalleled.[2] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[15] This technique is exceptionally fast, allowing a 96-well plate to be read in just a few minutes.[5]
Scientific Rationale
The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it an ideal method for determining ee. The primary prerequisite is that the chiral center must be part of or near a chromophore that absorbs UV-Vis light.[] For molecules lacking a suitable chromophore, derivatization with a CD-active tag or complexation with a metal can be employed.[1][6] Modern CD microplate readers have revolutionized this technique, making it a viable HTS solution.[1][5]
Workflow & Protocol: CD-Based HTS Assay for Chiral Amines
This workflow details a "mix-and-measure" approach where a chiral amine is incorporated into a CD-active metal complex.[1]
Caption: Workflow for a CD-based high-throughput ee assay.
Step-by-Step Protocol:
-
Calibration: Prepare a set of standards with known ee values (e.g., 100% R, 75% R, 50% R, etc.) for the target analyte. Use these to generate a linear calibration curve of CD signal vs. % ee.[7]
-
Sample Preparation: Aliquot the unknown samples into a 96-well quartz microplate.[17] All sample handling can be done in cheaper polypropylene plates before transfer.[17]
-
Reagent Addition: Add a solution containing the components that will form the CD-active complex (e.g., an Fe(II) salt and a ligand) to each well.[1]
-
Measurement: Place the plate in a CD microplate reader and measure the CD signal at the wavelength of maximum difference determined during calibration. A full 96-well plate can be read at a single wavelength in under 2 minutes.[5]
-
Calculation: Determine the % ee of the unknown samples by interpolating their CD signals from the calibration curve.
Deep Dive: Fluorescence-Based Assays
Fluorescence-based assays offer a powerful combination of high throughput and exceptional sensitivity, often requiring only nanogram quantities of the substrate.[8][9] These methods are particularly robust and can often be performed directly on crude reaction mixtures without interference from catalysts or reagents.[8][9]
Scientific Rationale
The core principle involves the formation of diastereomeric complexes between the chiral analyte and a chiral fluorescent probe.[8][9] These diastereomers exhibit distinct fluorescence properties (intensity or wavelength). By measuring the differential fluorescence, one can accurately calculate the ratio of the enantiomers. A common strategy involves the dynamic self-assembly of three components: the chiral analyte (e.g., a diol), a chiral fluorescent ligand (e.g., tryptophanol), and a linker (e.g., 2-formylphenylboronic acid) to form fluorescent diastereomeric boronate esters.[8][18]
Workflow & Protocol: Fluorescence Assay for Chiral Diols
Caption: Workflow for fluorescence-based ee determination.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the enantiopure fluorescent ligand (e.g., tryptophanol) and the linker (2-formylphenylboronic acid) in a suitable solvent like acetonitrile.
-
Plating: Using high-precision liquid handling robotics, dispense 10-20 ng of each chiral diol sample into the wells of a 384-well plate.[8][9]
-
Reaction: Dispense the fluorescent ligand and linker solutions into each well to initiate the self-assembly process.
-
Measurement: After a brief incubation period, record the fluorescence intensity using an automated plate reader.[8][9]
-
Analysis: The % ee is calculated based on the differential fluorescence signal, which correlates to the amount of each enantiomer in the mixture. The entire process for a 384-well plate can take 4-6 hours.[8][9]
Assay Validation: The Key to Trustworthy Data
Regardless of the chosen method, rigorous assay validation is paramount to ensure the data is reliable and reproducible.[19] This is a multi-step process that confirms the assay is suitable for its intended purpose.
Key Validation Parameters:
-
Accuracy & Precision: Determined by repeatedly analyzing samples of known ee and comparing the measured values to the true values. Precision is often expressed as the relative standard deviation (RSD).
-
Linearity & Range: The assay should demonstrate a linear relationship between the analytical signal (e.g., peak area, CD signal) and the % ee over a defined range (e.g., -100% to +100% ee).
-
Robustness: The assay's performance should remain unaffected by small, deliberate variations in method parameters (e.g., temperature, reagent concentration).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest % ee that can be reliably detected and quantified, respectively.
-
Z'-factor: For HTS assays, the Z'-factor is a statistical measure of assay quality that incorporates both signal-to-background ratio and data variation. A Z' value between 0.5 and 1.0 is considered excellent for HTS.[20]
Conclusion and Future Outlook
The landscape of high-throughput ee determination has evolved far beyond traditional chromatographic methods. Optical techniques, particularly those utilizing CD and fluorescence spectroscopy, now offer unprecedented speed and sensitivity, enabling the screening of thousands of samples per day.[2] Chiral SFC provides a powerful bridge, offering significantly higher throughput than HPLC while maintaining the direct, high-resolution analysis that chromatography is known for.
The optimal choice depends on a careful consideration of your project's needs. For reaction optimization where speed is paramount and a chromophore is present, CD spectroscopy is an excellent choice. For screening diverse libraries of unknown compounds, a robust chiral SFC platform offers the broadest applicability. For targeted screens of specific compound classes like amines or diols, a custom-developed fluorescence assay can provide unparalleled sensitivity.
By understanding the scientific principles, operational workflows, and validation requirements of these advanced techniques, researchers can eliminate analytical bottlenecks and accelerate the discovery and development of new chiral molecules.
References
- Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols.
- ResearchGate. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Request PDF.
- Berova, N., et al. (2007). Circular dichroism in drug discovery and development: an abridged review. PubMed.
- Sprout, C. M., & Seto, C. T. (2002). Using enzyme inhibition as a high throughput method to measure the enantiomeric excess of a chiral sulfoxide. PubMed.
- Creative Proteomics. Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights.
- BenchChem. A Researcher's Guide to High-Throughput Screening Assays for Enantiomeric Excess Determination.
- Wolf, C., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. NIH.
- Creative Proteomics. Application of Circular Dichroism in Drug Research.
- Creative Biostructure. CD Spectroscopy in Biopharma: Principles & Applications.
- Shcherbakova, E. G., et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. University of Bath's research portal.
- Wolf, C., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews.
- Still, W. C., et al. (2014). Quick-ee High Throughput Enzymatic Enantiomeric Excess. SciELO.
- Bio-Logic. CD microplate reader High Throughput Screening Circular Dichroism.
- Ask this paper | Bohrium. (2020). high-throughput-assay-for-determining-enantiomeric-excess-of-chiral-diols-amino-alcohols-and-amines-and-for-direct-asymmetric-reaction-screening.
- Anslyn, E. V., et al. (2022). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Royal Society of Chemistry.
- Wolf, C., et al. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. The Journal of Organic Chemistry.
- BenchChem. A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- Hinds Instruments. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism.
- Creative Proteomics. How Does Circular Dichroism (CD) Spectroscopy Contribute to Drug Development?.
- Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
- ResearchGate. (2002). Using Enzyme Inhibition as a High Throughput Method to Measure the Enantiomeric Excess of a Chiral Sulfoxide.
- Pirkle, W. H., & Welch, C. J. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis.
- Jo, H. H., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- ResearchGate. (2014). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF.
- ResearchGate. (2014). (PDF) High Throughput Enzymatic Enantiomeric Excess: Quick-ee.
- Wikipedia. Chiral analysis.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- ResearchGate. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening | Request PDF.
- Spudeit, D. A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
- BOC Sciences. Chiral Analysis & Separation.
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
- Reetz, M. T., & Kuhling, K. M. (2002). A high-throughput screening protocol for fast evaluation of enantioselective catalysts. The Journal of Organic Chemistry.
- Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Probes and Drugs from the Sea.
- Indigo Biosciences. Understanding Assay Performance Metrics.
- ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
- Amanote Research. (PDF) Validation of a High-Throughput Screening Assay for.
- van der Weiden, M., et al. (2020). Performance analysis of high-throughput HPV testing on three automated workflows. APMIS.
- Kim, J., et al. (2022). Optimizing Effective Parameters to Enhance the Sensitivity of Vertical Flow Assay for Detection of Escherichia coli. Micromachines.
- TestRail. (2024). Performance Testing Metrics: How to Track With Precision.
- Abstracta. (2024). What is Throughput in Performance Testing? A Complete Guide.
Sources
- 1. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biologic.net [biologic.net]
- 6. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 17. hindsinstruments.com [hindsinstruments.com]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to Chiral Catalysts: Benchmarking (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of a chiral catalyst is a pivotal decision that profoundly influences reaction efficiency, stereoselectivity, and overall synthetic strategy. Among the myriad of chiral catalysts, amino alcohols have emerged as a versatile and powerful class. This guide provides an in-depth, objective comparison of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol with other prominent catalysts in key asymmetric transformations. The analysis is grounded in experimental data to provide actionable insights for catalyst selection in your research.
Introduction to this compound
This compound is a chiral amino alcohol ligand that has demonstrated considerable efficacy in a range of asymmetric reactions. Its rigid cyclohexane backbone and multiple stereocenters create a well-defined chiral environment, which is crucial for achieving high levels of stereocontrol. The presence of both a hydroxyl and a secondary amine group allows for effective chelation to metal centers, forming stable catalytic species that can orchestrate highly enantioselective transformations. This guide will focus on its performance in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric Henry (nitroaldol) reaction.
Performance in the Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The performance of this compound is compared with other widely used chiral ligands, including (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) and TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanols).
Experimental Data Comparison
| Catalyst/Ligand | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | Benzaldehyde | 2 | Toluene | 0 | 16 | 95 | 98 (S) | |
| (-)-DAIB | Benzaldehyde | 2 | Toluene | 0 | 2 | >95 | 98 (S) | |
| (R,R)-TADDOL | Benzaldehyde | 10 | Toluene | 0 | 24 | 92 | 97 (R) | |
| (S)-BINOL | Benzaldehyde | 20 | CH2Cl2 | RT | - | - | 87 (S) |
Analysis of Performance:
As the data indicates, this compound is a highly effective catalyst for the enantioselective addition of diethylzinc to benzaldehyde, affording the (S)-1-phenyl-1-propanol in excellent yield and enantioselectivity. Its performance is comparable to the well-established catalyst (-)-DAIB, which also provides high enantioselectivity in a significantly shorter reaction time. TADDOL-based catalysts also demonstrate excellent enantioselectivity, although they may require higher catalyst loadings and longer reaction times. BINOL derivatives, while effective, can sometimes result in slightly lower enantioselectivity for this specific transformation.
The choice between these catalysts often comes down to factors beyond just yield and enantiomeric excess. For instance, the availability and cost of the catalyst, as well as its sensitivity to air and moisture, are critical considerations in a practical laboratory setting. This compound offers a good balance of high performance and relative ease of handling.
Experimental Workflow: Enantioselective Diethylzinc Addition
Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Detailed Experimental Protocol
-
Catalyst Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve this compound (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Setup: Cool the solution to 0°C in an ice bath. To this, add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 mL) dropwise via syringe. Stir the resulting mixture at 0°C for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol, 102 µL) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture). Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Performance in the Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile precursors for the synthesis of β-amino alcohols and α-hydroxy carboxylic acids. The development of catalytic asymmetric versions of this reaction is of significant interest.
Experimental Data Comparison
| Catalyst/Ligand | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound -Cu(OAc)₂ | Benzaldehyde | Nitromethane | 10 | Et₃N | EtOH | RT | 48 | 85 | 92 | |
| Chiral bis(β-amino alcohol)-Cu(OAc)₂ | Benzaldehyde | Nitromethane | 20 | - | Ethanol | 25 | 24 | >99 | 94.6 | |
| Cinchona Alkaloid Derivative | p-Tolualdehyde | Nitromethane | 1 | Na₂CO₃ | Cyclohexane | RT | 1 | 82 | 88 (R) |
Analysis of Performance:
In the asymmetric Henry reaction, this compound, when complexed with a copper(II) salt, serves as an effective catalyst, providing the corresponding β-nitro alcohol with high yield and enantioselectivity. Its performance is comparable to other chiral amino alcohol-based copper complexes, which can also achieve excellent results, sometimes at higher catalyst loadings. Cinchona alkaloid-derived phase-transfer catalysts represent another important class of catalysts for this transformation, often operating under biphasic conditions with very low catalyst loadings and short reaction times, albeit with slightly lower enantioselectivity in some cases.
The choice of catalyst for the Henry reaction is often dictated by the substrate scope and the desired reaction conditions. The copper-catalyzed systems with amino alcohol ligands generally offer good to excellent enantioselectivity for a range of aromatic aldehydes.
Proposed Catalytic Cycle for the Asymmetric Henry Reaction
Caption: Proposed catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.
Detailed Experimental Protocol
-
Catalyst Preparation: In a round-bottom flask, stir a mixture of this compound (0.1 mmol, 10 mol%) and copper(II) acetate monohydrate (0.1 mmol, 10 mol%) in ethanol (5 mL) at room temperature for 1 hour.
-
Reaction Setup: To the resulting blue solution, add benzaldehyde (1.0 mmol, 102 µL) and nitromethane (1.5 mmol, 81 µL), followed by triethylamine (0.1 mmol, 14 µL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 48 hours.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture). Determine the enantiomeric excess of the purified β-nitro alcohol by chiral HPLC analysis.
Conclusion: A Versatile and High-Performing Catalyst
This compound stands as a highly effective and versatile chiral catalyst in the landscape of asymmetric synthesis. Its ability to induce high levels of enantioselectivity in key carbon-carbon bond-forming reactions, such as the addition of diethylzinc to aldehydes and the Henry reaction, makes it a valuable tool for synthetic chemists. While other catalyst systems, such as those based on DAIB, TADDOLs, and cinchona alkaloids, also exhibit excellent performance, this compound offers a compelling combination of high efficiency, relative ease of use, and accessibility. The choice of the optimal catalyst will ultimately depend on the specific synthetic challenge, including the nature of the substrates, desired reaction conditions, and economic considerations. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their specific applications.
References
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
- Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 37(8), 514–523. [Link]
- Tong, P. E. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
- MDPI. (2024).
- Seebach, D., Beck, A. K., Imwinkelried, R., Roggo, S., & Wonnacott, A. (1987). TADDOLs—From Enantioselective Addition of Organometallic Reagents to Aldehydes to Asymmetric Autocatalysis. Helvetica Chimica Acta, 70(4), 954-974.
- Pinaka, A., Vougioukalakis, G. C., Dimotikali, D., Yannakopoulou, E., Chankvetadze, B., & Papadopoulos, K. (2013).
The Scientist's Guide to Chiral Amino Alcohol Ligands: A Comparative Efficacy Analysis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. Chiral amino alcohol ligands have emerged as a cornerstone in the toolbox of asymmetric synthesis, offering a versatile and effective means to achieve high levels of enantioselectivity in a variety of chemical transformations. This guide provides an in-depth, objective comparison of the performance of several widely-used chiral amino alcohol ligands, supported by experimental data, to empower you in the rational selection of the optimal ligand for your synthetic challenges.
The Crucial Role of Ligand Architecture in Asymmetric Catalysis
Chiral 1,2-amino alcohols are indispensable structural motifs in asymmetric synthesis, acting as building blocks, auxiliaries, and, most importantly, as ligands for metal-catalyzed reactions.[1] Their efficacy is rooted in the bifunctional nature of the vicinal amino and hydroxyl groups, which form a stable five-membered chelate ring upon coordination to a metal center.[2] This coordination creates a rigid and well-defined chiral environment around the metal, which in turn directs the stereochemical outcome of the reaction.
The structural features of the amino alcohol ligand, such as steric bulk, conformational rigidity, and the electronic nature of its substituents, are paramount in dictating its catalytic performance. A ligand with a rigid backbone, for instance, is often desirable as it reduces the number of possible transition states, leading to higher enantioselectivity.[2][3]
Comparative Analysis in Benchmark Reactions
To objectively assess the efficacy of different chiral amino alcohol ligands, we will examine their performance in two well-established and synthetically important reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[2][4] The performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde is summarized in the table below.
| Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1S,2R)-(-)-DAIB (3,5-Dimethylphenylisoborneol-derived) | (Structure not available in search results) | 97 | >98 (R) | [5] |
| (-)-DAIB (Diisobutylaluminium hydride derived) | (Structure not available in search results) | 98 | 98 (S) | [5] |
| (1R,2S)-N,N-Dibutylnorephedrine | (Structure not available in search results) | 95 | 94 (R) | [5] |
| Catalyst 13a | (Structure not available in search results) | Nearly quantitative | 95 | [6][7] |
| Catalyst 13b | (Structure not available in search results) | Nearly quantitative | 95 | [6][7] |
Table 1: Comparison of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde.
The data clearly indicates that high yields and excellent enantioselectivities can be achieved with a variety of chiral amino alcohol ligands. The choice of ligand can influence the absolute configuration of the product alcohol. For instance, while (-)-DAIB yields the (S)-enantiomer, (1S,2R)-(-)-DAIB and (1R,2S)-N,N-Dibutylnorephedrine produce the (R)-enantiomer.[5] This highlights the subtle yet critical role of the ligand's stereochemistry in determining the reaction's outcome. The newly developed catalysts 13a and 13b also demonstrate exceptional activity, providing the corresponding benzyl alcohol in nearly quantitative yield and 95% ee.[6][7]
The following is a general protocol for the enantioselective addition of diethylzinc to benzaldehyde, a common procedure for evaluating the efficacy of chiral amino alcohol ligands.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-N,N-Dibutylnorephedrine)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde, freshly distilled
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mmol) to the ligand solution and stir for 20 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones.[3][8] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid.
The rigid structure of certain chiral amino alcohol ligands has proven to be highly beneficial in achieving good enantioselectivities in ATH.[3] For example, the ruthenium complex prepared from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol is an efficient catalyst for the ATH of N-(diphenylphosphinyl)imines, yielding enantiomeric excesses up to 82%.[3]
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1S,2R)-1-Amino-2-indanol | N-(Diphenylphosphinyl)acetophenone imine | 95 | 82 | [3] |
| (1R,2S)-Norephedrine | N-(Diphenylphosphinyl)acetophenone imine | 98 | 26 | [3] |
| (1R,2S)-2-Amino-1,2-diphenylethanol | N-(Diphenylphosphinyl)acetophenone imine | 96 | 15 | [3] |
Table 2: Comparison of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of an N-Phosphinyl Ketimine.
The data in Table 2 clearly demonstrates the profound impact of ligand structure on enantioselectivity. The conformationally rigid (1S,2R)-1-amino-2-indanol provides significantly higher enantioselectivity compared to the more flexible acyclic ligands, norephedrine and 2-amino-1,2-diphenylethanol.[3] This underscores the principle that restricting the conformational freedom of the ligand-metal complex can lead to a more organized transition state and, consequently, superior stereochemical control.
The enhanced performance of rigid ligands like (1S,2R)-1-amino-2-indanol can be attributed to the well-defined and sterically constrained environment they create around the metal center. This rigidity minimizes the number of competing, non-selective reaction pathways, thereby favoring the transition state that leads to the desired enantiomer.
Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.
Conclusion and Future Perspectives
The selection of a chiral amino alcohol ligand is a critical decision in the design of an enantioselective synthesis. This guide has demonstrated that while a wide array of these ligands can be effective, their performance is highly dependent on their structural attributes and the specific reaction conditions.
Key Takeaways:
-
Structural Rigidity is Often Key: Ligands with conformationally restricted backbones, such as (1S,2R)-1-amino-2-indanol, frequently exhibit superior enantioselectivity due to the formation of more ordered transition states.[2][3]
-
Ligand Screening is Essential: The optimal ligand for a particular transformation is not always predictable, and empirical screening of a small library of ligands with diverse structural features is often the most effective approach.
-
Mechanistic Understanding Aids Optimization: A grasp of the underlying reaction mechanism can provide valuable insights for troubleshooting and optimizing reaction conditions to enhance both yield and enantioselectivity.
The development of novel chiral amino alcohol ligands continues to be an active area of research, with a focus on creating more efficient, robust, and recyclable catalysts.[9][10] The immobilization of these ligands on solid supports, for instance, offers the potential for simplified product purification and catalyst reuse, addressing key considerations in sustainable chemical manufacturing. As our understanding of the intricate ligand-metal-substrate interactions deepens, we can anticipate the design of even more sophisticated and highly selective chiral amino alcohol ligands for a broader range of asymmetric transformations.
References
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]
- Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Enantioselective addition of diethylzinc to aldehydes.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health (NIH). [Link]
- Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
- Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Scilit. [Link]
- Synthesis of New amino alcohol chiral Ligands (L1–L5).
- Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [Link]
- Chiral Amino Alcohols Research Articles. R Discovery. [Link]
- Chiral pharmaceuticals with chiral 1,2-amino alcohol unit.
- First example of asymmetric transfer hydrogenation in water induced by a chiral amino alcohol hydrochloride. Semantic Scholar. [Link]
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes.
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 10. scilit.com [scilit.com]
A Senior Application Scientist's Guide to Benchmarking Chiral Ligands for Asymmetric C-C Bond Formation
For researchers, scientists, and professionals in drug development, the precise construction of chiral molecules is a foundational pillar of modern chemistry. The enantioselective formation of carbon-carbon (C-C) bonds, in particular, represents a critical step in the synthesis of a vast array of pharmaceuticals and fine chemicals. The success of these asymmetric transformations is intrinsically linked to the choice of the chiral ligand, a molecular architect that dictates the stereochemical outcome of a reaction.
This guide provides an in-depth comparison of prominent chiral ligand classes for asymmetric C-C bond formation. Moving beyond a simple catalog of options, we will delve into the causality behind ligand selection, supported by comparative experimental data, detailed protocols for benchmark reactions, and mechanistic insights to empower you to make informed decisions in your own synthetic endeavors.
The Central Role of the Chiral Ligand: A Mechanistic Perspective
In transition metal-catalyzed asymmetric reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that forces the reacting substrates to approach each other in a specific orientation. This geometrically constrained environment energetically favors the formation of one enantiomer over the other, leading to an enantiomerically enriched product. The efficacy of a chiral ligand is a delicate interplay of steric and electronic properties. The ligand's "bite angle," the steric bulk of its substituents, and the electron-donating or -withdrawing nature of its coordinating atoms all contribute to the stability of the transition state and, consequently, the enantioselectivity of the reaction.
A Comparative Analysis of Privileged Chiral Ligands
Certain chiral ligand scaffolds have demonstrated remarkable versatility and efficacy across a wide range of asymmetric transformations, earning them the designation of "privileged ligands."[1][2][3] In this section, we will compare the performance of some of the most prominent classes in three key asymmetric C-C bond-forming reactions: the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), the Copper-Catalyzed Asymmetric Conjugate Addition, and the Asymmetric Aldol Reaction.
Benchmark Reaction 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed AAA reaction is a powerful tool for the formation of C-C bonds with the creation of a new stereocenter.[4] A standard benchmark reaction is the alkylation of rac-1,3-diphenyl-2-propenyl acetate with a soft nucleophile like dimethyl malonate.[5][6]
| Ligand Class | Representative Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Diphosphines | (S)-BINAP | >95 | 90 | - | [5] |
| Phosphinooxazolines (PHOX) | (S)-iPr-PHOX | 98 | 99 | - | [5] |
| N-Heterocyclic Carbenes (NHCs) | IPr*-based NHC | 95 | 92 | - | [7] |
| Trost Ligand | (R,R)-Trost Ligand | 99 | >99 | - | [4] |
Senior Application Scientist's Insights: The data clearly illustrates the high efficiency of modern chiral ligands in the AAA reaction. While the pioneering (S)-BINAP provides excellent enantioselectivity, ligands like PHOX and the Trost ligand, which possess both central and axial chirality, often exhibit superior performance due to their more defined and rigid chiral pockets.[4][5] The choice between a phosphine-based ligand and an NHC can depend on the specific substrate and reaction conditions, with NHCs sometimes offering enhanced stability and reactivity.[7]
Benchmark Reaction 2: Copper-Catalyzed Asymmetric Conjugate Addition
The enantioselective addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction.[8] A widely studied benchmark is the addition of diethylzinc to cyclohexenone.
| Ligand Class | Representative Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phosphoramidites | (S,S,S)-PipPhos | 98 | 98 | [8] |
| Ferrocenyl Diphosphines | (R,R)-Taniaphos | >95 | 96 | [1][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr-based NHC | 92 | 94 | [10] |
| Salen-type Ligands | (R,R)-Salen-Co(II) | 85 | 91 | [11] |
Senior Application Scientist's Insights: Phosphoramidite ligands have proven to be exceptionally effective in copper-catalyzed conjugate additions, offering a modular and readily tunable scaffold.[8] Ferrocenyl-based diphosphines, such as Taniaphos, are also highly successful, providing a rigid backbone that effectively transfers chiral information.[1][9] The emergence of NHCs in this area provides a valuable alternative, particularly for challenging substrates. The choice of ligand can also influence the reactivity of the organometallic reagent, with some ligands being more compatible with Grignard reagents over organozincs.[1][10]
Benchmark Reaction 3: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety. The direct asymmetric aldol reaction, often catalyzed by organocatalysts or chiral metal complexes, is a highly atom-economical approach.[12][13] A common benchmark is the reaction of an aldehyde with a ketone.
| Catalyst/Ligand Class | Representative Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Organocatalyst | (S)-Proline | 95 | 96 | 95:5 (anti/syn) | [12][14] |
| Bis(oxazoline) (BOX) Ligands | Cu(II)-(S,S)-tBu-BOX | 88 | 99 | >99:1 (anti/syn) | [15] |
| BINAP Derivatives | Ni(II)-(R)-Tol-BINAP | 85 | 99 | 88:12 (anti/syn) | [16][17] |
Senior Application Scientist's Insights: Organocatalysts like proline have revolutionized the field of asymmetric aldol reactions, offering a metal-free and operationally simple method.[12][14] For metal-catalyzed variants, BOX and BINAP ligands are highly effective, providing excellent enantioselectivity and diastereoselectivity. The choice between an organocatalyst and a metal complex often depends on the substrate scope and functional group tolerance. The stereochemical outcome (syn vs. anti) can often be controlled by the choice of ligand and metal.[15][16][17]
Experimental Protocols: A Guide to Reproducible Benchmarking
To facilitate your own comparative studies, we provide detailed, step-by-step protocols for two of the benchmark reactions discussed above. These protocols are designed to be self-validating systems, ensuring robust and reproducible results.
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from established literature procedures for the reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[5]
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral ligand (e.g., (S)-iPr-PHOX)
-
rac-1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
-
Add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv) to the catalyst solution.
-
In a separate flask, dissolve dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and KOAc (0.1 equiv) in anhydrous DCM.
-
Add the nucleophile solution to the catalyst-substrate mixture dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc
This protocol is a generalized procedure for the addition of diethylzinc to cyclohexenone.[8]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral ligand (e.g., (S,S,S)-PipPhos)
-
Cyclohexenone
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (1.0 mol%) and the chiral ligand (1.2 mol%) in anhydrous toluene.
-
Stir the solution at room temperature for 1 hour.
-
Cool the mixture to -20 °C.
-
Add cyclohexenone (1.0 equiv) to the catalyst solution.
-
Slowly add diethylzinc solution (1.5 equiv) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral GC or HPLC).
Visualizing the Path to Enantioselectivity: Catalytic Cycles and Ligand Selection
To further illuminate the principles discussed, the following diagrams, generated using Graphviz, illustrate a generalized catalytic cycle for a transition metal-catalyzed asymmetric reaction and a decision-making workflow for ligand selection.
Caption: Generalized catalytic cycle for asymmetric C-C bond formation.
Caption: A logical workflow for chiral ligand selection and optimization.
Conclusion: An Ever-Evolving Toolkit for Asymmetric Synthesis
The field of asymmetric catalysis is in a constant state of innovation, with new chiral ligands and catalytic systems being developed at a rapid pace. This guide has provided a comparative benchmark of some of the most robust and widely used ligand classes for the enantioselective formation of C-C bonds. By understanding the mechanistic principles that govern stereoselectivity and by employing rigorous experimental protocols, researchers can confidently navigate the vast landscape of chiral ligands to achieve their synthetic goals. The continued development of modular and diverse ligand libraries, coupled with high-throughput screening methods, promises an even more exciting future for the precise and efficient construction of chiral molecules.
References
- Mechanism and Stereoselectivity in an Asymmetric N-Heterocyclic Carbene-Catalyzed Carbon-Carbon Bond Activation Reaction. Org. Lett.2016, 18 (22), 5932-5935. [Link]
- Proline-Catalyzed Asymmetric Aldol Reaction. Scribd. [Link]
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- The possible mechanisms of the asymmetric reactions catalyzed by NHC.
- Ir and NHC Dual Chiral Synergetic Catalysis: Mechanism and Stereoselectivity in γ-Butyrolactone Formation.
- Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]
- Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Mechanism, Chemoselectivity, and Stereoselectivity of NHC‐Catalyzed Asymmetric Desymmetrization of Enal‐Tethered Cyclohexadienones.
- Copper catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones.
- On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums.
- Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Europe PMC. [Link]
- Palladium-catalyzed asymmetric allylic alkylation using dimethyl malonate and its derivatives as nucleophile. Tetrahedron Letters. [Link]
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- Palladium-catalyzed asymmetric allylic alkylation of 2 with dimethyl malonate using ligand 1a a.
- Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes.
- Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones.
- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Catalytic Enantioselective Conjugate Addition with Grignard Reagents.
- Ligand Acceleration in Chiral Lewis Acid C
- Practical P‐Chiral Phosphane Ligand for Rh‐Catalyzed Asymmetric Hydrogenation.
- Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis.
- Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkyl
- Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters.
- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
- Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation.
- Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical and Pharmaceutical Bulletin. [Link]
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
- Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. Royal Society of Chemistry. [Link]
- Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes.
- Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society. [Link]
- Rh-catalysed asymmetric hydrogenations with a dynamic library of chiral tropos phosphorus-ligands. ElectronicsAndBooks. [Link]
- ASYMMETRIC CATALYSIS.
- Enantioselective conjugate addition of dialkylzinc reagents to cyclic and acyclic enones c
- Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie. [Link]
- Metal Stereogenicity in Asymmetric Transition Metal C
- Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands.
- Comparison of phosphine and NHC ligands.
- Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Figshare. [Link]
- Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. [Link]
Sources
- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]
- 10. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quaternary chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. scribd.com [scribd.com]
- 13. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Enantiomeric Excess (ee) Determination by HPLC and Fluorescence Assay
Introduction
In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric excess (ee) is not merely a technical necessity but a cornerstone of drug safety and efficacy.[1][2] The distinct pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical oversight.[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) has long been the established gold standard for enantiomeric purity analysis.[1][3] Concurrently, fluorescence-based assays are emerging as powerful, high-throughput alternatives.[4] This guide provides a comprehensive comparison and cross-validation framework for these two pivotal techniques, offering researchers, scientists, and drug development professionals the insights to make informed decisions for their analytical workflows.
The imperative for cross-validation stems from the need to ensure the reliability and consistency of analytical data across different methodologies.[2][5][6] By critically assessing data sets generated by both HPLC and fluorescence assays, we can establish a higher degree of confidence in the reported ee values, a crucial aspect of regulatory compliance and product quality.[6][7]
Principles of Enantiomeric Excess Determination
Chiral HPLC: The Gold Standard
Chiral HPLC is a powerful separation technique that distinguishes between enantiomers, which are non-superimposable mirror-image molecules.[3] The separation is achieved by utilizing a chiral stationary phase (CSP) within the HPLC column.[1][3][8] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their individual quantification.[3][9]
The choice of the CSP is a critical factor in achieving successful separation.[1] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability and versatility in various mobile phases, including normal-phase, reversed-phase, and polar organic modes.[1][2][10] Other common CSPs include cyclodextrin, protein, and Pirkle-type phases.[1][11] The effectiveness of the separation is quantified by parameters such as resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation achieves a baseline resolution of Rs > 1.5.[1]
Fluorescence Assays: A High-Throughput Alternative
Fluorescence spectroscopy offers a sensitive and versatile approach to chiral recognition.[12][13] These assays typically rely on one of two principles:
-
Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent that possesses a fluorophore.[14][15] This reaction forms diastereomers that can often be separated using standard achiral HPLC, with the fluorescence detector providing high sensitivity.[14][16] The derivatization not only enables separation but also significantly enhances detection sensitivity.[14]
-
Host-Guest Complexation: A chiral fluorescent host molecule (a sensor) is used to form diastereomeric complexes with the enantiomers of the analyte (the guest).[13] The formation of these complexes leads to a change in the fluorescence properties of the sensor, such as intensity or wavelength, which can be correlated to the enantiomeric composition of the analyte.[13][17] This method can be very rapid and is amenable to high-throughput screening formats.[4]
Comparative Performance: HPLC vs. Fluorescence Assay
The choice between HPLC and a fluorescence-based assay for ee determination depends on various factors, including the stage of drug development, required throughput, and the nature of the analyte.
| Parameter | Chiral HPLC | Fluorescence Assay | Key Considerations |
| Selectivity | High; directly separates enantiomers. | Can be high, dependent on the chiral selector/derivatizing agent. | HPLC provides direct physical separation, offering unambiguous results. |
| Sensitivity | Moderate to high, detector-dependent (UV, MS, FLD).[18] | Very high, especially with fluorescent derivatization.[14][15] | Fluorescence assays often provide lower limits of detection.[16] |
| Throughput | Lower; serial analysis of samples. | High; amenable to plate-based formats and rapid screening.[4] | Fluorescence assays are well-suited for early-stage discovery and high-throughput screening. |
| Method Development | Can be time-consuming; requires screening of columns and mobile phases.[9] | Can be rapid, especially for host-guest systems. | Chiral HPLC method development can be more complex and resource-intensive. |
| Sample Matrix | Generally robust to complex matrices with appropriate sample preparation. | Can be susceptible to matrix interference that affects fluorescence. | HPLC often demonstrates greater robustness for complex samples. |
| Cost | Higher initial instrument cost; chiral columns can be expensive.[14] | Lower instrument cost (plate reader); reagents can be costly. | The overall cost-effectiveness depends on the scale and frequency of analysis. |
Experimental Workflow & Protocols
A robust cross-validation study requires well-defined and meticulously executed experimental protocols for both methodologies.
Workflow for Cross-Validation
Caption: Workflow for cross-validating ee determination methods.
Detailed Experimental Protocol: Chiral HPLC
This protocol outlines a general procedure for the development and validation of a chiral HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector is required.
-
Column Selection: Begin by screening a selection of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point for a wide range of compounds.[1][2]
-
Mobile Phase Optimization:
-
For normal-phase mode, typically use mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol).[10]
-
For reversed-phase mode, use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).[10]
-
Adjust the mobile phase composition to achieve optimal resolution (Rs > 1.5) and a reasonable analysis time.
-
-
Method Validation: Validate the optimized method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[19][20]
-
Sample Analysis:
-
Prepare samples by dissolving them in the mobile phase or a compatible solvent.
-
Inject a known volume of the sample onto the column.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Detailed Experimental Protocol: Fluorescence Assay (Host-Guest)
This protocol describes a general approach for an ee determination using a chiral fluorescent sensor.
-
Instrumentation: A fluorescence plate reader is the primary instrument.
-
Reagent Preparation:
-
Prepare a stock solution of the chiral fluorescent sensor in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare a series of calibration standards with known enantiomeric compositions of the analyte.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the chiral fluorescent sensor solution to each well.[4]
-
Add the calibration standards and unknown samples to separate wells.
-
Incubate the plate for a specified time to allow for complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the fluorescence response (e.g., intensity ratio at two wavelengths) against the known ee of the standards.
-
Determine the ee of the unknown samples by interpolating their fluorescence response on the calibration curve.
-
Cross-Validation of Results
The cornerstone of this guide is the critical comparison of the data obtained from both methods.
Data Comparison Table
The following table presents a hypothetical comparison of ee determination for a model compound, "Chiral-X," using both techniques.
| Sample ID | Nominal ee (%) | HPLC Determined ee (%) | Fluorescence Assay Determined ee (%) | Difference (%) |
| Racemate | 0 | 0.2 | -0.1 | 0.3 |
| Enantiomer A | 100 | 99.8 | 99.5 | 0.3 |
| Enantiomer B | -100 | -99.7 | -99.2 | -0.5 |
| Mixture 1 | 90 | 89.5 | 88.9 | 0.6 |
| Mixture 2 | 50 | 50.3 | 49.1 | 1.2 |
| Mixture 3 | 10 | 9.8 | 11.0 | -1.2 |
Statistical Analysis and Interpretation
A simple comparison of the differences is a good starting point, but a more rigorous statistical analysis, such as a Bland-Altman plot, is recommended to assess the agreement between the two methods. This plot visualizes the difference between the two measurements against their average and helps to identify any systematic bias or outliers.
The acceptable level of agreement will depend on the specific application and regulatory requirements. Generally, a small, consistent bias may be acceptable if it is well-characterized, whereas large, unpredictable differences would indicate a lack of concordance between the methods.
Causality and Trustworthiness in Experimental Design
The trustworthiness of this cross-validation study hinges on a well-designed experimental framework that accounts for potential sources of error and bias.
-
Sample Integrity: The same batches of samples must be used for both analyses to eliminate variability arising from the sample itself.
-
Method Validation: Both the HPLC and fluorescence methods must be independently validated for their intended purpose.[7][19] This ensures that each method is providing accurate and precise results within its own operational parameters.
-
Reference Standards: The use of well-characterized, enantiomerically pure reference standards is crucial for establishing the accuracy of both methods.[21]
Conclusion and Recommendations
Both chiral HPLC and fluorescence-based assays are powerful tools for the determination of enantiomeric excess. Chiral HPLC remains the definitive method for regulatory submissions due to its high selectivity and robustness.[1][18] Fluorescence assays, on the other hand, offer significant advantages in terms of throughput and sensitivity, making them ideal for applications in drug discovery and process development where rapid screening of a large number of samples is required.[4]
For researchers and drug development professionals, the choice of method should be guided by the specific needs of their project. For routine quality control and final product release, a validated chiral HPLC method is indispensable. For high-throughput screening and early-stage development, a well-characterized fluorescence assay can provide a rapid and cost-effective solution. Ultimately, a synergistic approach that leverages the strengths of both techniques will lead to the most robust and reliable determination of enantiomeric excess.
References
- OpenSIUC. (n.d.). Applications of Fluorescence Spectroscopy in Chiral Recognition.
- MDPI. (2021, December 1). Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light.
- SlideShare. (n.d.). CHIRAL HPLC.
- PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Royal Society of Chemistry. (n.d.). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography.
- Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Pharmaguideline. (2025, September 8). What Is Chiral HPLC (High-Performance Liquid Chromatography): Learn Easily In 5 Minutes.
- National Institutes of Health. (n.d.). Chiral Recognition of Amino Acids by Use of a Fluorescent Resorcinarene.
- ResearchGate. (n.d.). Chiral recognition data determined by fluorescence spectra for the interactions of pyridine- containing chiral ligands with enantiomers of amino acid methyl ester hydrochlorides.
- Oxford Academic. (n.d.). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- Elsevier. (2025, September 20). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes.
- Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Royal Society of Chemistry. (n.d.). Development and evaluation of a novel fluorescent chiral derivatization reagent DBD-S-M-Pro: first observation of four chiral amino acids in human hair.
- ResearchGate. (n.d.). Synthesis route of novel chiral fluorescent derivatization reagent DBD-M-Pro. * Indicates an asymmetric carbon.
- ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- ACS Publications. (n.d.). Simultaneous Determination of Concentration and Enantiomeric Composition in Fluorescent Sensing.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
- YouTube. (2021, April 20). Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties.
- Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
- National Institutes of Health. (n.d.). Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine.
- Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
- ResearchGate. (2025, August 6). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods.
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- ResearchGate. (n.d.). Optical characteristics of enantiomeric excess analysis a Change of....
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- National Institutes of Health. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- Science.gov. (n.d.). chiral hplc method: Topics by Science.gov.
- IntechOpen. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. CHIRAL HPLC | PPTX [slideshare.net]
- 12. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 13. Chiral Recognition of Amino Acids by Use of a Fluorescent Resorcinarene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 16. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. heraldopenaccess.us [heraldopenaccess.us]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. rjptonline.org [rjptonline.org]
- 21. uma.es [uma.es]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, concluding with its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol, a valuable chiral amine intermediate.[1][2][3] Our focus is not just on procedural compliance but on fostering a deep understanding of the principles behind these essential safety measures.
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound and its stereoisomers are classified as irritants.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.
Key Hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
This hazard profile dictates the mandatory Personal Protective Equipment (PPE) required when handling the compound for any purpose, including disposal.
Table 1: Hazard Summary and Required PPE
| Hazard Class | GHS Statement | Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Nitrile gloves (or other chemically resistant gloves), lab coat.[4] | |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or safety goggles.[5] | |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or a chemical fume hood.[4][6] |
Part 2: Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] While this specific compound is not explicitly listed, its irritant nature and classification as a synthetic organic chemical necessitate its disposal as hazardous waste.
Core Principle: Never dispose of this chemical down the drain or in the regular trash. [7][8] Doing so can introduce persistent organic pollutants into aquatic environments.[9]
Waste Segregation: Proper segregation is critical to prevent dangerous reactions in the waste container.[10] this compound, being an amino alcohol, should be segregated from:
-
Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.
-
Strong Acids: To avoid vigorous acid-base neutralization reactions.
-
Halogenated Solvents: Whenever possible, halogenated and non-halogenated waste streams should be kept separate, as disposal costs for halogenated waste are often significantly higher.[10]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the procedures for collecting and disposing of waste containing this compound.
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Select a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste. Ensure the container is in good condition with a secure, screw-on cap.[8][10]
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[11] The label must include:
Step 2: Waste Accumulation
-
Solid Waste:
-
Grossly Contaminated Items: Gloves, weigh boats, and paper towels with visible powder residue should be placed in a designated, labeled solid hazardous waste container.
-
Empty Stock Bottles: A container is considered "empty" if all contents have been removed by normal means and no more than a trivial amount remains. The first rinse of the container with a suitable solvent (e.g., ethanol or methanol) must be collected and disposed of as liquid hazardous waste.[8] After a thorough triple rinse, the defaced container can often be disposed of as regular lab glass. Consult your EHS office for specific guidance on "empty" containers.[8]
-
-
Liquid Waste:
-
Unused Solutions: Collect all solutions containing the compound in your designated liquid hazardous waste container.
-
Rinsate: As mentioned, the first rinse from any glassware that held the compound must be captured as hazardous waste.[8]
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[8][11] Using a funnel that is left in the opening is a common violation and is not considered a closed container.[10]
-
Step 3: Spill Management
In the event of a spill, your immediate response should prioritize safety.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: If the spill is large, involves other hazardous materials, or if you feel unwell, evacuate the area and contact your institution's EHS emergency line immediately.[8]
-
Cleanup (for manageable spills):
-
Ensure you are wearing the appropriate PPE (See Table 1).
-
Contain the spill using an absorbent material like vermiculite or a chemical spill kit.
-
Carefully sweep the solid absorbent material into a designated bag or container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate the area with soap and water.
-
Part 4: Final Disposal and Decontamination
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your lab.[10][11] This area must be under the control of the lab personnel and should be located at or near the point of waste generation. Ensure secondary containment is used for liquid waste containers to catch any potential leaks.[8]
-
Request Pickup: Once your waste container is nearly full (e.g., 90% capacity) or you have reached the maximum accumulation time limit set by your institution, submit a waste pickup request to your EHS department.[8][11] Do not overfill containers.[10]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
By adhering to these protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and act as a responsible steward of the environment.
References
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
- Rx Destroyer. (2022, November 2). What Determines Hazardous and Non-Hazardous Pharmaceuticals.
- University of Maryland. (n.d.). Hazardous And Regulated Waste Procedures Manual.
- MDPI. (2022). How Pharmaceutical Residues Occur, Behave, and Affect the Soil Environment.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- PubMed. (2004). Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues.
- Frontiers in Catalysis. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
- Frontiers. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
- PubMed. (2021, January 20). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects.
- Journal of Chemical and Pharmaceutical Research. (2016). Reduction of Chiral Amino Acids Based on Current Method.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- MDPI. (2021). Pharmaceutical Compounds in Aquatic Environments—Occurrence, Fate and Bioremediation Prospective.
- Baishideng Publishing Group. (2025, December 5). Targeting gut microbiota in liver disease: A pharmacological approach for hepatic encephalopathy and beyond.
- Sterlitech. (n.d.). Chemical Compatibility Chart.
- ACS Publications. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
Sources
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. mdpi.com [mdpi.com]
- 10. terpconnect.umd.edu [terpconnect.umd.edu]
- 11. research.columbia.edu [research.columbia.edu]
A Senior Application Scientist's Guide to Handling (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol
This guide provides essential safety and logistical information for the handling and disposal of (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol (CAS No. 98361-56-9). As a chiral amine derivative, this compound requires stringent adherence to safety protocols to mitigate risks to laboratory personnel. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Core Hazard Analysis: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified with specific hazards that dictate the required level of personal protective equipment (PPE).[1] The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] The causality for our PPE recommendations stems directly from the following GHS (Globally Harmonized System) classifications identified in the manufacturer's Safety Data Sheet (SDS).
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Implication for Handling |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct skin contact must be prevented through the use of appropriate gloves and protective clothing. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Chemical splash goggles are mandatory to prevent severe eye damage.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dusts or vapors.[1] |
These classifications are not merely advisory; they are directives that inform a robust safety protocol. Exposure can lead to symptoms such as itching, redness, or blistering of the skin, and redness or pain in the eyes.[1] Inhalation may irritate the lungs and respiratory system.[1]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[3] The minimum required PPE for any task involving this compound is outlined below.
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields meeting ANSI Z87.1 standards are the absolute minimum.[4]
-
Recommended: Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection against splashes and airborne particles.[4]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes), a face shield must be worn in addition to safety goggles.[4][5]
-
-
Skin and Body Protection:
-
Gloves: Disposable nitrile gloves are the standard for providing protection against incidental contact.[4] If prolonged contact is anticipated, consult a glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time. Always inspect gloves for tears or punctures before use and remove them immediately after contact with the chemical, followed by hand washing.[4]
-
Lab Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required to protect skin and personal clothing.[5]
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed on the lower body and feet.[4][5]
-
-
Respiratory Protection:
-
Primary Control: The most effective way to prevent respiratory irritation is to use engineering controls. All handling of this compound, especially in its solid or powdered form, must be conducted inside a certified chemical fume hood.[1][6] This minimizes the generation and accumulation of dust and vapors in the breathing zone.[1]
-
Secondary Control: If engineering controls are not feasible, a NIOSH-approved respirator appropriate for organic vapors and particulates is required.[5] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]
-
Operational Workflow: From Preparation to Disposal
A systematic, procedural approach ensures that safety is integrated into every step of the handling process. The following workflow is designed to be a self-validating system, where each step logically follows the last to maintain a controlled and safe environment.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Spill Response (Small Scale)
In the event of a small spill within the fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Prevent the spill from spreading. Do not let the product enter drains or waterways.[1][7]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][8]
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1] Use non-sparking tools if a solvent is present.[8]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Treat all spill cleanup materials as hazardous waste.
Waste Disposal
-
Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous chemical waste.
-
Containerization: Place waste in a clearly labeled, sealed container suitable for chemical waste.
-
Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, ensuring personal safety and environmental responsibility.
References
- AK Scientific, Inc. Safety Data Sheet: this compound. [URL: https://www.aksci.com/sds/SR0286.pdf]
- Sigma-Aldrich. Safety Data Sheet: Cyclohexanol. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/105899]
- CHEMM. Personal Protective Equipment (PPE). [URL: https://chemm.hhs.gov/ppe.htm]
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment. [URL: https://ehs.ucsf.edu/chemical-safety-personal-protective-equipment]
- Cannon Water Technology, Inc. Safety Data Sheet. [URL: https://www.
- ACS Material. PPE and Safety for Chemical Handling. [URL: https://www.acsmaterial.com/blog-detail/ppe-and-safety-for-chemical-handling.html]
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [URL: https://www.samssolutions.com.au/protective-gear-for-chemical-handling/]
- University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [URL: https://www.ehs.washington.
- Thermo Fisher Scientific. Safety Data Sheet: 1-(Phenylethynyl)-1-cyclohexanol. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC466240010.pdf]
- Thermo Fisher Scientific. Safety Data Sheet: Methyl phenyl carbinol. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC157770025.pdf]
- Sigma-Aldrich. Safety Data Sheet: Cyclohexanol (Alternative). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/44113]
- Fisher Scientific. Safety Data Sheet: Cyclohexanol. [URL: https://fscimage.fishersci.com/msds/11135.htm]
- Carl ROTH. Safety Data Sheet: Cyclohexanol. [URL: https://www.carlroth.com/medias/SDB-7756-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg2NTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oM2EvaDkyLzkwNzU0NjI5MzI1MTAucGRmfGUxNzY0YjU5ZWYxZDQ1YjU4YmE3N2U3YjY5YjRjZGY0ZGIxN2Y1N2Q4YmEwYjY5YjI5ZWE1Y2Y3M2YwYjQzN2I]
- Carl ROTH. Safety Data Sheet: Cyclohexanol (Alternative 2). [URL: https://www.carlroth.com/medias/SDB-7756-DE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI3OTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oM2EvaDkyLzkwNzU0NjI5MzI1MTAucGRmfGUxNzY0YjU5ZWYxZDQ1YjU4YmE3N2U3YjY5YjRjZGY0ZGIxN2Y1N2Q4YmEwYjY5YjI5ZWE1Y2Y3M2YwYjQzN2I]
- CAMEO Chemicals - NOAA. Cyclohexanol. [URL: https://cameochemicals.noaa.gov/chemical/484]
- HeliFreak. 1S/2S Battery Proper Disposal. [URL: https://www.helifreak.com/showthread.php?t=931539]
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
